4-Bromo-2-methoxy-6-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDCUIJIUVPBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670339 | |
| Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-08-1 | |
| Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877149-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2-METHOXY-6-METHYLBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxy-6-methylbenzoic Acid
This guide provides a comprehensive overview of the key physicochemical properties of 4-Bromo-2-methoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug discovery and chemical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational chemical identifiers and provides detailed, field-proven methodologies for the experimental determination of its crucial physicochemical parameters. This approach is designed to empower researchers to generate reliable data and gain a deeper understanding of this molecule's behavior.
Compound Identification and Structure
A precise understanding of a molecule's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 877149-08-1 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Canonical SMILES | COc1cc(Br)cc(c1C(=O)O)C | [1] |
The structure, characterized by a benzoic acid core with bromo, methoxy, and methyl substituents, suggests its potential utility as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[3]
Experimentally Determined Physicochemical Properties
A thorough literature search reveals a scarcity of publicly available, experimentally determined physicochemical data for this compound. Commercial suppliers often provide a purity level (e.g., ≥95%), but detailed property values are typically absent.[2][3] This section, therefore, outlines the critical properties and the authoritative methodologies for their determination in a laboratory setting.
Table of Physicochemical Properties and Recommended Methodologies
| Property | Experimental Value | Recommended Experimental Protocol |
| Melting Point | Not available | Capillary Melting Point Method |
| Solubility | Not available | OECD Guideline 105 (Flask Method) |
| Dissociation Constant (pKa) | Not available | Potentiometric Titration |
| Purity | ≥95% (typical) | High-Performance Liquid Chromatography (HPLC) |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of this compound. The rationale behind the choice of methodology is to ensure accuracy, reproducibility, and adherence to recognized standards.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and accessible technique for this determination.[4][5]
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[4]
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set a heating ramp rate. For an unknown compound, a rapid initial scan can determine an approximate melting range. For a precise measurement, a slow ramp rate of 1-2 °C per minute is crucial as the expected melting point is approached.
-
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-1.0 °C).
-
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Determination of Aqueous Solubility
Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The OECD Guideline 105 provides a standardized and widely accepted method for determining the water solubility of chemical substances.[1][6][7][8] The flask method is suitable for substances with solubility above 10⁻² g/L.[8]
Protocol: OECD 105 Flask Method
-
Preliminary Test:
-
To estimate the approximate solubility, add the substance in stepwise increasing amounts (e.g., 10 mg, 100 mg, 1 g) to a known volume of water (e.g., 10 mL) at the test temperature.
-
Vigorously shake each mixture and visually inspect for undissolved particles. This helps in determining the appropriate amount of substance to use in the main test.
-
-
Main Test:
-
Prepare several flasks with a known volume of distilled water.
-
Add an excess amount of this compound to each flask, as determined from the preliminary test.
-
Agitate the flasks at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. Equilibrium is typically reached when three successive measurements of concentration over time are consistent.
-
After reaching equilibrium, allow the undissolved material to settle.
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant. Phase separation can be achieved by centrifugation or filtration, being mindful of potential adsorption of the analyte onto the filter.
-
Determine the concentration of the dissolved substance in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the aromatic nature of the compound.
-
The average concentration from the replicate flasks is reported as the water solubility at the specified temperature.
-
Diagram: Workflow for Aqueous Solubility Determination (OECD 105)
Caption: Workflow for determining aqueous solubility via the flask method.
Determination of the Dissociation Constant (pKa)
Rationale: The pKa value is essential for understanding the ionization state of a molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for pKa determination of ionizable compounds like carboxylic acids.[9][10][11]
Protocol: Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Prepare a standard solution of a titrant (e.g., 0.1 M NaOH, carbonate-free).
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known volume. The concentration should be sufficient for accurate detection, typically around 1-10 mM.
-
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the titrant delivery tube.
-
Slowly add small, precise increments of the titrant to the sample solution while stirring.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the buffer region). This corresponds to the point of minimum slope on the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Diagram: Logical Flow for pKa Determination
Caption: Logical flow for determining pKa via potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. While experimental spectra for this compound are not readily found, the following protocols describe how to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for structural elucidation.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample for ¹H NMR, or a near-saturated solution for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][13]
-
The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observable.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire the spectra on a calibrated NMR spectrometer.
-
For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic ring would be expected.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Data Acquisition:
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[14]
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps to confirm the molecular weight and can aid in structural elucidation. Electron Ionization (EI) is a common technique for small, volatile organic molecules.[16][17][18][19]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, typically after being vaporized. This can be done via a direct insertion probe or as the eluent from a gas chromatograph.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[18] This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•), and also induces fragmentation.
-
-
Analysis and Detection:
-
The resulting ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of the compound.
-
Conclusion
While a comprehensive experimental profile for this compound is not yet established in the public domain, this guide provides the necessary framework for researchers to determine its key physicochemical properties. By following the detailed, standardized protocols for measuring melting point, solubility, and pKa, and for obtaining high-quality spectroscopic data, scientists can generate the reliable information needed to advance their research and development efforts. The application of these robust methodologies will ensure a solid foundation for any future work involving this versatile chemical entity.
References
- 1. oecd.org [oecd.org]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. This compound [myskinrecipes.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. filab.fr [filab.fr]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. organomation.com [organomation.com]
- 13. myneni.princeton.edu [myneni.princeton.edu]
- 14. agilent.com [agilent.com]
- 15. jascoinc.com [jascoinc.com]
- 16. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-methoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug development settings.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted benzene derivative. The strategic placement of the bromo, methoxy, and methyl groups on the benzoic acid core imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex molecules.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value |
| CAS Number | 877149-08-1[1] |
| Molecular Formula | C₉H₉BrO₃[1] |
| Molecular Weight | 245.07 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | CC1=CC(=CC(=C1C(=O)O)OC)Br[1] |
| InChI | InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)[1] |
| Predicted XlogP | 2.5[2] |
| Monoisotopic Mass | 243.97351 Da[2] |
Note: Some physicochemical properties are predicted values based on computational models.
The chemical structure of this compound is presented below:
Synthesis and Purification
-
Esterification of a substituted benzoic acid: Starting from a suitable precursor like 4-bromo-2-hydroxy-6-methylbenzoic acid, the carboxylic acid would likely be protected as an ester (e.g., methyl ester) to prevent side reactions in subsequent steps. This is a standard procedure in multi-step organic synthesis.
-
Methylation of the hydroxyl group: The phenolic hydroxyl group would then be methylated to introduce the methoxy group.
-
Hydrolysis of the ester: Finally, the ester would be hydrolyzed back to the carboxylic acid to yield the target compound.
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic workflow. Note that this is a proposed route and would require experimental optimization.
Caption: Proposed synthetic workflow for this compound.
Purification Considerations
Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the crude product and impurities. A combination of a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures would be ideal. For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would be a logical starting point.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally similar compounds, we can predict the key features of its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as singlets or narrowly coupled doublets in the aromatic region (δ 7-8 ppm). The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm, and the methyl protons would also be a singlet, likely in the range of δ 2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the region of 110-160 ppm, with the carbon attached to the bromine being significantly influenced by the halogen's electronic effect. The methoxy and methyl carbons would appear at upfield chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-O stretching bands for the methoxy group and the carboxylic acid.
-
C-H stretching bands for the aromatic and methyl groups.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A C-Br stretching band, which would appear in the fingerprint region at a lower wavenumber.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would also be present, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of carbon monoxide (CO).
Reactivity and Applications in Drug Development
Substituted benzoic acids are versatile intermediates in organic synthesis, and this compound is no exception. Its reactivity is dictated by the interplay of its functional groups.
Key Reactive Sites
Caption: Key reactive sites on this compound.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Bromo Group: The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.
-
Aromatic Ring: The aromatic ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new incoming groups.
Role in Medicinal Chemistry
While specific examples of drugs synthesized from this compound are not prominent in the literature, its structural motifs are found in various biologically active molecules. As an intermediate, it can be utilized in the synthesis of a wide range of compounds for screening in drug discovery programs. Its utility lies in its ability to serve as a scaffold that can be readily diversified. For instance, related bromo- and methoxy-substituted benzoic acids are used in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
This compound is primarily used in organic synthesis as an intermediate for producing more complex molecules.[3] It is frequently employed in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs), especially in synthesizing compounds with potential therapeutic properties.[3]
Safety and Handling
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling as a powder, a dust mask or respirator may be necessary.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Always consult the specific SDS provided by the supplier before handling any chemical.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern provides multiple handles for chemical modification, allowing for the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. As with any chemical, proper safety precautions are paramount when handling this compound in a laboratory setting.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide details a robust and efficient two-stage synthetic pathway for the preparation of 4-Bromo-2-methoxy-6-methylbenzoic acid, a valuable substituted benzoic acid derivative for pharmaceutical and agrochemical research.[1] This document provides not only step-by-step experimental protocols but also delves into the underlying chemical principles and strategic considerations for each reaction. The synthesis begins with the methylation of commercially available 2-hydroxy-6-methylbenzoic acid, followed by a regioselective bromination to yield the target compound. This guide is designed to be a self-validating resource, grounded in established chemical literature and methodologies, to ensure reproducibility and success in the laboratory.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules.[2] Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the specific arrangement of substituents on the benzene ring can impart desired biological activities. This compound, with its unique combination of a halogen, an electron-donating methoxy group, and a methyl group, presents a scaffold with significant potential for the development of novel therapeutic agents and specialized chemicals.[1] The strategic placement of the bromine atom at the 4-position offers a reactive handle for further functionalization through cross-coupling reactions, while the methoxy and methyl groups influence the molecule's electronic properties and steric environment.
This guide provides a detailed and logical pathway for the synthesis of this important intermediate, starting from readily available precursors.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is approached in a two-stage process designed for efficiency and high yield. The overall strategy is to first construct the core 2-methoxy-6-methylbenzoic acid structure and then introduce the bromine atom at the desired position through a regioselective electrophilic aromatic substitution.
The two primary stages are:
-
Stage 1: Synthesis of 2-methoxy-6-methylbenzoic acid. This is achieved through the methylation of 2-hydroxy-6-methylbenzoic acid.
-
Stage 2: Regioselective Bromination. The synthesized 2-methoxy-6-methylbenzoic acid is then brominated to yield the final product, this compound.
This approach is advantageous as it utilizes a commercially available starting material and employs well-established, high-yielding reactions. The regioselectivity of the final bromination step is controlled by the directing effects of the substituents on the aromatic ring.
Caption: Overall two-stage synthetic strategy.
Stage 1: Synthesis of 2-methoxy-6-methylbenzoic acid
The initial stage of the synthesis focuses on the preparation of the key intermediate, 2-methoxy-6-methylbenzoic acid. This is accomplished by the methylation of the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid.
Mechanistic Rationale
The methylation of a phenol is a classic Williamson ether synthesis. In this reaction, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the methoxy ether.
Detailed Experimental Protocol
Materials:
-
2-hydroxy-6-methylbenzoic acid
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-6-methylbenzoic acid in methanol.
-
Slowly add an aqueous solution of sodium hydroxide to the flask while stirring. The formation of the sodium phenoxide should be observed.
-
To the resulting solution, add dimethyl sulfate dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and acidify with hydrochloric acid until the pH is acidic.
-
The product, 2-methoxy-6-methylbenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain a white crystalline solid.
Data Summary for Stage 1
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-6-methylbenzoic acid | Commercially Available |
| Key Reagents | Dimethyl sulfate, NaOH | Standard Laboratory Reagents |
| Solvent | Methanol | Standard Laboratory Solvent |
| Reaction Type | Williamson Ether Synthesis | Standard Organic Reaction |
| Typical Yield | > 90% | [3] |
| Purity | High | Recrystallization |
Stage 2: Regioselective Bromination
The second and final stage of the synthesis is the regioselective bromination of 2-methoxy-6-methylbenzoic acid to yield this compound.
Controlling Regioselectivity: An Analysis of Directing Group Effects
The success of this synthesis hinges on the selective introduction of the bromine atom at the C4 position. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the three substituents already present on the benzene ring:
-
-OCH₃ (Methoxy group at C2): A strong activating group and an ortho, para-director.
-
-CH₃ (Methyl group at C6): A weak activating group and an ortho, para-director.
-
-COOH (Carboxylic acid group at C1): A deactivating group and a meta-director.
Considering these effects in concert:
-
The powerful para-directing effect of the methoxy group strongly favors substitution at the C4 position.
-
The meta-directing effect of the carboxylic acid also directs the incoming electrophile to the C4 position (as well as the C6 position, which is already occupied).
-
The steric hindrance from the adjacent methyl and carboxylic acid groups disfavors substitution at the C3 and C5 positions.
Therefore, the cumulative electronic and steric effects overwhelmingly favor the bromination at the C4 position, leading to the desired product with high regioselectivity.
Caption: Directing effects favoring C4 bromination.
Detailed Experimental Protocol
Materials:
-
2-methoxy-6-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Sulfuric acid (catalytic amount)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
In a flask protected from light, dissolve 2-methoxy-6-methylbenzoic acid in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
In a separate container, dissolve N-Bromosuccinimide (NBS) in glacial acetic acid.
-
Slowly add the NBS solution to the reaction mixture at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
A precipitate of the crude product should form.
-
To quench any unreacted bromine, add a saturated solution of sodium thiosulfate until the yellow color disappears.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
To remove any acidic impurities, suspend the crude product in a saturated sodium bicarbonate solution, stir, and then filter.
-
Wash the filtered solid with water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified this compound under vacuum.
Data Summary for Stage 2
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-6-methylbenzoic acid | Synthesized in Stage 1 |
| Brominating Agent | N-Bromosuccinimide (NBS) | Standard Laboratory Reagent |
| Solvent | Glacial Acetic Acid | Standard Laboratory Solvent |
| Reaction Type | Electrophilic Aromatic Substitution | Standard Organic Reaction |
| Typical Yield | High | Based on similar reactions |
| Purity | High | Recrystallization |
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C-O stretch of the methoxy group.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
Dimethyl sulfate is highly toxic, a potent alkylating agent, and a suspected carcinogen. It should only be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated acids (sulfuric and hydrochloric acid) are corrosive and should be handled with care.
-
All reactions should be performed in a well-ventilated area.
Conclusion
This guide has outlined a logical and experimentally sound two-stage synthesis for this compound. By starting with 2-hydroxy-6-methylbenzoic acid, the synthesis proceeds through a high-yielding methylation followed by a highly regioselective bromination. The detailed protocols and the discussion of the underlying chemical principles provide researchers with a solid foundation for the successful preparation of this valuable synthetic intermediate. The self-validating nature of the described methods, grounded in established organic chemistry, ensures a high degree of confidence in achieving the desired product.
References
A Technical Guide to the Potential Biological Activities of 4-Bromo-2-methoxy-6-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet underexplored, class of compounds: 4-Bromo-2-methoxy-6-methylbenzoic acid and its derivatives. While direct extensive biological data for this specific scaffold is emerging, this document synthesizes information from structurally related bromophenol, methoxybenzoic acid, and other substituted benzoic acid derivatives to build a robust hypothesis for their potential as anticancer and antioxidant agents. We delve into the mechanistic rationale behind these potential activities, with a particular focus on the inhibition of the NF-κB signaling pathway. This guide is designed to be a practical resource, offering detailed, field-proven experimental protocols for the synthesis, in vitro screening, and mechanistic evaluation of these promising compounds.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone in drug discovery, valued for their versatile chemical reactivity and their presence in numerous biologically active molecules.[1] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the aromatic ring. Key modifications such as halogenation, methoxylation, and alkylation can dramatically alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.[1]
The subject of this guide, the this compound scaffold, incorporates several key functional groups that suggest a high potential for biological activity:
-
Bromine Substitution: The introduction of a halogen atom, such as bromine, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the metabolic stability of drug candidates. Brominated aromatic compounds have demonstrated significant antibacterial, antifungal, and anticancer properties.[1][2]
-
Methoxy Group: The methoxy substituent can influence the electronic properties of the aromatic ring and participate in hydrogen bonding with biological targets. It is a common feature in many natural products and approved drugs, often contributing to improved target affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Methyl Group: The presence of a methyl group can impact the compound's lipophilicity and steric interactions with target proteins, potentially leading to enhanced selectivity and potency.
-
Carboxylic Acid Moiety: The benzoic acid functional group provides a key site for derivatization, allowing for the synthesis of a diverse library of esters, amides, and other analogs with a wide range of physicochemical properties and biological activities.
Given these structural features, it is hypothesized that derivatives of this compound are prime candidates for investigation as novel therapeutic agents, particularly in the fields of oncology and diseases associated with oxidative stress.
Hypothesized Biological Activity I: Anticancer Potential
A significant body of research points towards the anticancer potential of brominated and methoxylated phenolic compounds.[2][3] The primary hypothesized mechanisms of action for this compound derivatives as anticancer agents include the induction of cytotoxicity in cancer cells and the modulation of key signaling pathways that govern cell survival and proliferation.[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical protein complex that functions as a regulator of the immune response, cellular proliferation, and apoptosis.[4] In many forms of cancer, the NF-κB pathway is constitutively active, leading to the promotion of tumor growth, survival, and resistance to therapy.[5] Therefore, the inhibition of NF-κB signaling is a highly sought-after strategy in anticancer drug development.[6]
We postulate that this compound derivatives may exert their anticancer effects by interfering with the NF-κB signaling cascade. This inhibition could occur at various points within the pathway, ultimately preventing the translocation of active NF-κB to the nucleus and the subsequent transcription of pro-survival genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
A primary step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cytotoxicity assay.
Hypothesized Biological Activity II: Antioxidant Properties
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[11] The presence of a hydroxyl group on the benzoic acid ring, along with the electron-donating methoxy group, suggests that derivatives of this compound may exhibit significant antioxidant activity.[12] This activity could be beneficial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases, including cancer.
Experimental Protocol: In Vitro Antioxidant Activity (DPPH and ABTS Assays)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of chemical compounds in vitro.[13][14]
Principle:
-
DPPH Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
ABTS Assay: The ABTS radical cation (ABTS•+) is a blue-green chromophore. Antioxidants that can donate electrons to ABTS•+ will reduce it to its colorless neutral form, resulting in a decrease in absorbance.[13]
Step-by-Step Methodology (DPPH Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank (solvent only) and a positive control (a known antioxidant such as ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation
To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Compound X | MCF-7 | [Insert Value] |
| Compound Y | A549 | [Insert Value] |
| Compound Z | HCT116 | [Insert Value] |
| Doxorubicin (Control) | MCF-7 | [Insert Value] |
Table 2: In Vitro Antioxidant Activity of this compound Derivatives
| Derivative | DPPH Scavenging IC₅₀ (µM) ± SD | ABTS Scavenging IC₅₀ (µM) ± SD |
| Compound X | [Insert Value] | [Insert Value] |
| Compound Y | [Insert Value] | [Insert Value] |
| Compound Z | [Insert Value] | [Insert Value] |
| Ascorbic Acid (Control) | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives are limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antioxidant agents. The presence of bromo, methoxy, and methyl substituents on the benzoic acid scaffold suggests a high likelihood of interesting and potent biological effects.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on:
-
Synthesis of a diverse library of derivatives: To establish clear structure-activity relationships (SAR).
-
In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways affected by active compounds. This could include NF-κB reporter gene assays and western blotting for key pathway proteins.[15][16]
-
In vivo evaluation: To assess the efficacy and safety of the most promising lead compounds in preclinical animal models of cancer.
This in-depth technical guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this promising class of molecules. The systematic application of the outlined methodologies will undoubtedly contribute to the advancement of novel drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oatext.com [oatext.com]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR spectroscopic data for 4-Bromo-2-methoxy-6-methylbenzoic acid
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 4-Bromo-2-methoxy-6-methylbenzoic acid
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the NMR spectra, outlines a detailed experimental protocol for data acquisition, and provides an in-depth interpretation of the spectral features based on the compound's molecular structure.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its structural elucidation is a critical step in its characterization, for which NMR spectroscopy is the most powerful analytical tool. This guide will provide a detailed examination of its 1H and 13C NMR spectra, offering insights into the influence of its various substituents on the chemical environment of each nucleus.
Molecular Structure and Predicted NMR Spectra
The structure of this compound features a benzene ring with five substituents: a carboxylic acid group (-COOH), a methoxy group (-OCH3), a methyl group (-CH3), and a bromine atom (-Br). The substitution pattern is key to predicting the appearance of the NMR spectra.
solubility of 4-Bromo-2-methoxy-6-methylbenzoic acid in common lab solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxy-6-methylbenzoic acid
Introduction
This compound is a substituted aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis. Its structural features—a carboxylic acid group, a methoxy group, a bromine atom, and a methyl group on a benzene ring—make it a valuable intermediate in the development of novel pharmaceutical compounds and agrochemicals.[1][2] Understanding the solubility of this compound in common laboratory solvents is a critical first step for its application in synthesis, purification, formulation, and biological screening. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the reliability of in vitro assays, potentially increasing development costs and timelines.[3][4]
This technical guide provides a comprehensive overview of the predicted solubility profile of this compound. It delves into the physicochemical properties that govern its solubility and offers a theoretical analysis of its behavior in various solvent classes. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, equipping researchers with the practical knowledge to assess this crucial parameter.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its structural and physicochemical properties. The key descriptors for this compound are summarized in the table below. The presence of both polar (carboxylic acid, methoxy) and nonpolar (aromatic ring, bromine, methyl) functional groups suggests a nuanced solubility profile. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can be deprotonated to form a carboxylate salt, which would dramatically increase aqueous solubility. The remainder of the molecule is largely lipophilic, which will favor solubility in less polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [5] |
| Molecular Weight | 245.07 g/mol | [5] |
| CAS Number | 877149-08-1 | [5][6] |
| Calculated XLogP3 | 2.5 | [5] |
| Appearance | Solid (predicted) | |
| Predicted pKa | ~3-4 | [7] |
Note: Experimental data for some properties of this specific isomer are limited. The predicted pKa is based on structurally similar benzoic acids.
Chemical Structure
Caption: Chemical structure of this compound.
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to the carboxylic acid group, this compound is expected to have some solubility in alcohols like methanol and ethanol. Its solubility in water is predicted to be low due to the large, nonpolar aromatic structure. However, in basic aqueous solutions (pH > pKa), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, leading to a significant increase in aqueous solubility.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They are excellent solvents for a wide range of organic molecules. This compound is expected to be readily soluble in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Solubility in acetone and acetonitrile is also expected to be good.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane): The solubility in these solvents is governed by the nonpolar characteristics of the molecule. The aromatic ring, methyl group, and bromine atom contribute to its lipophilicity. Therefore, it should exhibit moderate to good solubility in solvents like dichloromethane and toluene. Solubility in highly nonpolar solvents like hexane is expected to be limited due to the presence of the polar carboxylic acid group. Diethyl ether and Tetrahydrofuran (THF), which are less polar but can still accept hydrogen bonds, are likely to be effective solvents.
Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (neutral pH) | Sparingly Soluble / Insoluble | Polar -COOH group is offset by large nonpolar structure. |
| Water (basic pH, e.g., aq. NaHCO₃) | Soluble | Formation of the highly polar carboxylate salt.[9] | |
| Methanol | Soluble | "Like dissolves like"; both are polar and can hydrogen bond. | |
| Ethanol | Soluble | Similar to methanol. | |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Very Soluble | Strong polar interactions and hydrogen bond acceptance.[10] |
| DMF (Dimethylformamide) | Very Soluble | Strong polar interactions and hydrogen bond acceptance. | |
| Acetonitrile | Soluble | Good polarity for dissolving a range of compounds. | |
| Acetone | Soluble | Good polarity for dissolving a range of compounds. | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Soluble | Balances polarity and nonpolar characteristics. |
| Tetrahydrofuran (THF) | Soluble | Ether oxygen can accept hydrogen bonds. | |
| Ethyl Acetate | Soluble | Moderate polarity, effective for many organic acids. | |
| Toluene | Sparingly Soluble | Aromatic nature favors interaction, but polarity is low. | |
| Diethyl Ether | Sparingly Soluble | Polarity is low, though the ether can accept H-bonds. | |
| Hexane | Insoluble | Mismatch in polarity; highly nonpolar solvent vs. polar solute. |
Experimental Determination of Solubility
While theoretical predictions are useful, experimental determination is essential for obtaining accurate solubility data. The two most common methods employed in research and development are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.[3][11]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" as it measures the solubility of a compound at equilibrium, providing the true saturation solubility.[11][12] It is crucial for late-stage drug development and formulation.[4]
Experimental Protocol:
-
Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[11][12]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvent) to the vial.[11]
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][13] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the vial to stand to let undissolved solids settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the solution through a low-binding filter (e.g., a 0.45 µm PVDF filter).[3][13] This step is critical to avoid aspirating solid particles.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]
-
Calculation: Prepare a standard curve using known concentrations of the compound. Use this curve to determine the concentration in the saturated solution, which represents the thermodynamic solubility. The results are typically reported in µg/mL or µM.[13]
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods commonly used in early drug discovery for rapid screening.[3][10] This method measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[3][14]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[10]
-
Serial Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). Perform serial dilutions to create a range of compound concentrations.[3] The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[14]
-
Incubation: Cover the plate and shake it at room temperature for a set period, typically 1.5 to 2 hours.[10][15]
-
Precipitation Detection: Measure the amount of precipitation in each well. This can be done directly by nephelometry (light scattering) or by filtering the plate and analyzing the filtrate concentration via UV spectrophotometry or LC-MS/MS.[3][16]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic and kinetic solubility.
Conclusion
This compound presents a solubility profile characteristic of many small-molecule drug candidates, with good solubility in polar organic solvents and limited solubility in neutral aqueous media. Its acidic nature, conferred by the carboxylic acid group, is the most critical feature for manipulating its solubility, allowing for significantly enhanced dissolution in basic aqueous solutions. For laboratory applications, polar aprotic solvents such as DMSO and DMF are excellent choices for creating stock solutions, while alcohols like methanol and ethanol are also effective. When planning experiments, from chemical reactions to biological assays, careful consideration of the solvent system is paramount to ensure the compound remains in solution and provides reliable, reproducible results. The experimental protocols detailed herein provide a robust framework for quantifying this essential property, enabling informed decisions in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. enamine.net [enamine.net]
- 4. evotec.com [evotec.com]
- 5. This compound | C9H9BrO3 | CID 45480386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. studylib.net [studylib.net]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylbenzoic Acid: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-6-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its utility as a versatile synthetic intermediate stems from the unique arrangement of its functional groups: a carboxylic acid, a bromine atom, a methoxy group, and a methyl group.[1] This specific substitution pattern allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic or biological activity.[1] This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering insights into the evolution of synthetic strategies for polysubstituted benzoic acids.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem[2] |
| CAS Number | 877149-08-1 | PubChem[2] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Melting Point | Not consistently reported | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dimethylformamide | Inferred from similar compounds |
Historical Context and Plausible Discovery Pathway
While a singular, definitive "discovery" of this compound is not prominently documented in the annals of chemical literature, its synthesis can be understood within the broader historical context of the development of synthetic organic chemistry. The late 19th and early 20th centuries saw a rapid expansion in the ability of chemists to manipulate aromatic compounds. Foundational reactions such as electrophilic aromatic substitution and the modification of functional groups laid the groundwork for the synthesis of complex substituted benzene derivatives.
The synthesis of a molecule like this compound would have likely been the result of a multi-step process, building upon a simpler, readily available starting material. A plausible historical synthetic route can be inferred from the established chemical reactions of the time, likely starting from a simple substituted toluene derivative.
Inferred Historical Synthesis Pathway
The following represents a logical, albeit speculative, pathway for the historical synthesis of this compound, based on well-established chemical transformations.
References
A Technical Guide to the Theoretical and Computational Analysis of 4-Bromo-2-methoxy-6-methylbenzoic Acid
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Bromo-2-methoxy-6-methylbenzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and agrochemical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its electronic structure, spectroscopic properties, and potential bioactivity through established computational methodologies. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for predicting the physicochemical properties and biological interactions of this molecule, thereby accelerating research and development efforts.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids represent a pivotal class of organic compounds in medicinal chemistry and materials science. Their versatile scaffold allows for fine-tuning of physicochemical properties such as acidity, lipophilicity, and electronic distribution through the strategic placement of various functional groups.[2][3] this compound (PubChem CID: 45480386) is a member of this class, possessing a unique combination of electron-withdrawing (bromo) and electron-donating (methoxy, methyl) groups that are expected to significantly influence its chemical behavior and biological activity.[4] Understanding these influences at a molecular level is paramount for its rational application in drug design and development.
Computational chemistry offers a powerful and cost-effective avenue for elucidating the properties of such molecules before their synthesis and experimental testing.[5] This guide will delve into the application of Density Functional Theory (DFT) for probing the electronic structure and predicting spectroscopic signatures, and molecular docking to explore its potential interactions with a relevant biological target.
Molecular Properties of this compound
A foundational understanding of the basic molecular properties of this compound is essential for any computational study.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem[4] |
| Molecular Weight | 245.07 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| SMILES | CC1=CC(=CC(=C1C(=O)O)OC)Br | PubChem[4] |
| InChIKey | RLDCUIJIUVPBBV-UHFFFAOYSA-N | PubChem[4] |
Theoretical Framework and Computational Methodologies
The computational investigation of this compound will be approached through a multi-faceted strategy, employing a suite of validated theoretical methods.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Prediction
DFT has emerged as a robust and widely-used quantum chemical method for predicting the electronic properties of molecules with a favorable balance of accuracy and computational cost. It is particularly well-suited for studying substituted aromatic systems.
Workflow for DFT Calculations:
Caption: A generalized workflow for DFT calculations on this compound.
Protocol for DFT Calculations using Gaussian:
This protocol outlines the steps for performing a geometry optimization and frequency calculation, followed by NMR chemical shift prediction for this compound using the Gaussian software suite.
Step 1: Molecule Building and Initial Setup
-
Launch GaussView or a similar molecular editor.
-
Construct the 3D structure of this compound.
-
Perform an initial clean-up of the geometry using a molecular mechanics force field (e.g., UFF).
Step 2: Geometry Optimization and Frequency Calculation
-
Open the "Calculate" -> "Gaussian Calculation Setup" menu.
-
In the "Job Type" tab, select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.
-
In the "Method" tab, select "DFT" and choose the B3LYP functional. For the basis set, select "6-31G(d)". This level of theory is a good starting point for molecules of this type.
-
In the "Title" tab, provide a descriptive name for your calculation.
-
In the "Link 0" tab, allocate sufficient memory and specify the number of processor cores to be used.
-
Submit the calculation.
Step 3: Analysis of Optimization and Frequency Results
-
Upon completion, open the output file (.log or .out).
-
Verify that the optimization has converged by searching for "Optimization completed."
-
Confirm that the frequency calculation yielded no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.
-
The output file will contain the optimized Cartesian coordinates, thermodynamic data, and predicted vibrational frequencies (for IR and Raman spectra).
Step 4: NMR Chemical Shift Prediction
-
Open the optimized structure from the previous calculation.
-
Go to "Calculate" -> "Gaussian Calculation Setup".
-
In the "Job Type" tab, select "NMR".
-
In the "Method" tab, use the same DFT method and basis set as the optimization (B3LYP/6-31G(d)).
-
Submit the calculation. The output will contain the predicted isotropic shielding values, which can be converted to chemical shifts by referencing against a calculated tetramethylsilane (TMS) standard.
Molecular Docking for Biological Target Interaction Analysis
Given that many substituted benzoic acids exhibit biological activity, molecular docking can provide valuable insights into the potential binding modes of this compound to a relevant protein target. Based on the known activities of similar compounds, a plausible target for investigation is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis and a common target in cancer therapy.[6][7][8] We will use the crystal structure of VEGFR-2 in complex with a benzamide inhibitor (PDB ID: 3BE2) as our receptor model.[9]
Workflow for Molecular Docking:
Caption: A schematic of the molecular docking workflow for this compound and VEGFR-2.
Protocol for Molecular Docking using AutoDock Vina and PyMOL:
This protocol details the steps for docking this compound into the active site of VEGFR-2.
Step 1: Receptor Preparation
-
Download the PDB file for 3BE2 from the RCSB Protein Data Bank.[9]
-
Open the PDB file in PyMOL.
-
Remove water molecules and any co-solvents.
-
Separate the protein and the co-crystallized ligand into separate objects.
-
Save the protein structure as a PDB file.
-
Use AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein, then save it as a PDBQT file.
Step 2: Ligand Preparation
-
Generate a 3D structure of this compound using GaussView or a similar program.
-
Perform a geometry optimization using a suitable method (e.g., DFT as described above).
-
Open the optimized ligand structure in AutoDock Tools.
-
Define the rotatable bonds.
-
Save the ligand as a PDBQT file.
Step 3: Grid Box Definition
-
In AutoDock Tools, load the prepared receptor (PDBQT format).
-
Load the co-crystallized ligand from the original PDB file to identify the binding site.
-
Center the grid box on the co-crystallized ligand, ensuring it encompasses the entire binding pocket. A typical size would be 25 x 25 x 25 Å.
-
Record the center coordinates and dimensions of the grid box.
Step 4: Running AutoDock Vina
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
Step 5: Analysis of Docking Results
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking results in PyMOL by loading the receptor and the output ligand poses.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of this compound and the amino acid residues in the VEGFR-2 active site.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the expected outputs from the computational analyses described above. The values presented are illustrative and would be populated with the actual results from the calculations.
| Parameter | Predicted Value/Observation | Method |
| Dipole Moment | Value in Debye | DFT (B3LYP/6-31G(d)) |
| HOMO Energy | Value in eV | DFT (B3LYP/6-31G(d)) |
| LUMO Energy | Value in eV | DFT (B3LYP/6-31G(d)) |
| HOMO-LUMO Gap | Value in eV | DFT (B3LYP/6-31G(d)) |
| Key IR Frequencies | C=O stretch (~1700 cm⁻¹), C-O stretch, C-Br stretch | DFT (B3LYP/6-31G(d)) |
| ¹³C NMR Chemical Shifts | List of predicted shifts (ppm) | DFT (GIAO, B3LYP/6-31G(d)) |
| ¹H NMR Chemical Shifts | List of predicted shifts (ppm) | DFT (GIAO, B3LYP/6-31G(d)) |
| Binding Affinity to VEGFR-2 | Value in kcal/mol | Molecular Docking (AutoDock Vina) |
| Key Interactions with VEGFR-2 | List of interacting residues and interaction types | Molecular Docking Analysis |
Conclusion and Future Directions
This technical guide has outlined a robust computational workflow for the in-depth theoretical analysis of this compound. By leveraging Density Functional Theory and molecular docking, researchers can gain significant insights into the electronic properties, spectroscopic characteristics, and potential biological activity of this molecule. The detailed protocols provided herein serve as a practical starting point for computational chemists and drug discovery scientists.
The predicted data can guide further experimental work, such as chemical synthesis, spectroscopic characterization (IR and NMR), and in vitro biological assays to validate the computational findings. Furthermore, the molecular docking results can inform the design of more potent and selective analogs targeting VEGFR-2 or other relevant biological targets. The integration of these computational and experimental approaches will undoubtedly accelerate the translation of fundamental molecular understanding into tangible applications in medicine and agriculture.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. rcsb.org [rcsb.org]
An In-depth Technical Guide on the Safety, Handling, and Toxicity of 4-Bromo-2-methoxy-6-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide comprehensive safety and handling information for 4-Bromo-2-methoxy-6-methylbenzoic acid (CAS No. 877149-08-1). As of the date of publication, a complete, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, this guide is built upon the limited available GHS classification data for the target compound, supplemented with data from the close structural analog, 4-Bromo-2-methylbenzoic acid (CAS No. 68837-59-2), and other related substituted benzoic acids. This approach is taken to provide a conservative and cautious framework for ensuring laboratory safety. All procedures should be conducted with the assumption that the compound is potentially more hazardous than the available data suggests, and a thorough risk assessment should be performed before any handling.
Introduction and Scientific Context
This compound is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The specific arrangement of the bromo, methoxy, and methyl groups on the benzoic acid core provides a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex target molecules. However, this chemical functionality also dictates its toxicological profile and reactivity. Understanding these properties is not merely a regulatory requirement but a fundamental prerequisite for safe and effective research.
The causality behind the safety protocols outlined in this guide stems from the compound's classification as a substituted benzoic acid. The carboxylic acid group imparts acidic properties, while the halogen (bromine) and alkyl/alkoxy groups can influence its metabolic pathways, absorption, and potential for irritation or sensitization. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system. The protocols herein are designed as a self-validating system to mitigate these risks through containment, personal protection, and emergency preparedness.
Compound Identification and Properties
A precise understanding of the compound's identity and physical characteristics is the foundation of a robust safety assessment.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 877149-08-1 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Assumed to be a solid at room temperature, based on related compounds. | |
| Purity | >95% (Typical for research-grade chemicals) | [2] |
Hazard Identification and GHS Classification
Hazard identification forms the core of risk assessment. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.
GHS Classification for this compound:
Based on limited notifications to the ECHA C&L Inventory, this compound is classified as:
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation (Assumed)¹ |
| Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation (Assumed)¹ |
| Warning |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation (Assumed)¹ |
| Warning |
¹Classification for irritation is based on data from structurally similar compounds and supplier information and should be adopted as a precautionary measure.[3][4]
Important Note on Toxicity: The structural analog 4-Bromo-2-methylbenzoic acid is classified as Acute Toxicity, Oral - Category 3 (H301: Toxic if swallowed) , which is a more severe classification.[2][5] Given the data gap for our target compound, it is scientifically prudent to handle it with the precautions required for a Category 3 substance. This means ingestion of even small quantities could be highly toxic, and immediate medical attention is critical in case of exposure.
Toxicological Profile (Based on Analog Data)
A detailed toxicological profile for this compound is not available. The following information is inferred from its GHS classification and data on analogous compounds.[2][5]
-
Acute Toxicity: The primary route of concern is ingestion. The compound is classified as harmful, and potentially toxic, if swallowed.[1][5] The mechanism likely involves disruption of metabolic processes following absorption in the gastrointestinal tract. Inhalation of dust and dermal absorption are potential, though likely less efficient, routes of acute exposure.
-
Skin Irritation: Substituted benzoic acids are known to cause skin irritation.[6][7] This is due to their acidic nature and potential to disrupt the lipid barrier of the skin, leading to redness, inflammation, and discomfort upon contact.
-
Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[2] As a solid powder, airborne particles can easily come into contact with the eyes, causing significant pain, redness, and potential damage to the cornea if not promptly and thoroughly flushed.
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract, leading to coughing, sneezing, and inflammation of the mucous membranes.[6]
-
Chronic Toxicity: No data is available on the long-term effects, such as carcinogenicity, mutagenicity, or reproductive toxicity.[6][7] In the absence of data, exposure should be minimized.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the primary mechanism for preventing exposure.
Engineering Controls
The principle of containment is paramount. All handling of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood.[1] The fume hood provides a controlled environment that protects the operator from inhaling airborne particles. The ventilation system should be regularly checked to ensure adequate airflow. An eyewash station and safety shower must be immediately accessible in the laboratory.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn correctly at all times when handling the compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield is recommended for bulk transfers.[2][5] | Protects against airborne dust particles and splashes which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant nitrile or neoprene gloves. A fully buttoned lab coat. Closed-toe shoes. | Prevents direct skin contact, which can lead to irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup.[2][6] | Prevents inhalation of dust, which may cause respiratory tract irritation. |
Handling Procedures
A systematic workflow minimizes the risk of exposure and contamination.
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
Proper storage is crucial for maintaining compound integrity and preventing accidental release.
-
Container: Store in the original, tightly sealed container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated place.[8]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel, as recommended for acutely toxic substances.[2]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [2] Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. [6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. [2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. |
Note to Physician: Treat symptomatically. There is no specific antidote.
Spill and Waste Disposal
Accidental releases and chemical waste must be managed correctly to protect personnel and the environment.
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Protect: Don appropriate PPE, including respiratory protection.[5]
-
Contain: Prevent further spread of the dust. Avoid sweeping with a dry broom.
-
Clean-up: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[2][6] Do not let the chemical enter drains.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Caption: A step-by-step protocol for responding to an accidental spill.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill clean-up material, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.[2]
-
Dispose of the waste through a licensed professional waste disposal service.[9]
-
Do not dispose of down the drain or with general laboratory trash.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[7]
-
Hazardous Reactions: Hazardous polymerization is not expected to occur.[7]
References
- 1. This compound | C9H9BrO3 | CID 45480386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1442643-22-2|5-Bromo-3-hydroxy-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
using 4-Bromo-2-methoxy-6-methylbenzoic acid in Suzuki cross-coupling reactions
An Application Guide to Suzuki Cross-Coupling Reactions with 4-Bromo-2-methoxy-6-methylbenzoic Acid
Introduction: Navigating the Challenges of a Sterically Hindered Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
This guide focuses on a particularly challenging yet valuable building block: This compound . Its utility is derived from the densely functionalized aromatic core it provides. However, its structure presents distinct challenges for the synthetic chemist. The bromine atom, the reaction site for oxidative addition, is flanked by two ortho substituents—a methoxy and a methyl group. This steric congestion can significantly hinder the approach of the palladium catalyst, slowing the crucial initial step of the catalytic cycle.[7][8] Furthermore, the presence of a carboxylic acid group introduces another layer of complexity, as it will be deprotonated under the basic conditions required for the reaction, potentially influencing solubility and catalyst-ligand interactions.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing a framework for rational optimization and troubleshooting when employing this versatile substrate.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to optimizing reaction conditions.[2][9] The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1]
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step, especially with sterically hindered substrates.[2][10] This step forms a Pd(II) intermediate.
-
Transmetalation : A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[11][12][13] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diarylpalladium(II) intermediate.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][3]
Protocol Development: A Self-Validating Approach
The following protocols are designed as a robust starting point. The key to success with this compound is the rational selection of the catalyst system and base.
General Experimental Workflow
A successful Suzuki coupling experiment follows a systematic workflow, ensuring an inert atmosphere and precise reagent addition.
Protocol 1: General Conditions for Aryl-Aryl Coupling
This protocol is a reliable starting point for coupling this compound with a standard arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%)
-
Base: K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate (K₃PO₄).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.[1]
-
Solvent Addition: Add the required volume of degassed 1,4-dioxane and water via syringe. Sparging the solvents with argon for 15-20 minutes prior to use is a recommended degassing method.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos). The use of bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos is crucial for promoting the challenging oxidative addition step with sterically hindered aryl bromides.[14]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).[15][16]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Optimization Strategies: Tuning for Success
For challenging couplings or to improve yield, a systematic optimization of reaction parameters is necessary. The choice of catalyst, ligand, base, and solvent are all interconnected variables.[17]
| Parameter | Rationale and Expert Insights |
| Catalyst & Ligand | The Problem: The steric hindrance from the ortho-substituents on this compound makes oxidative addition difficult.[8] The Solution: Employ catalyst systems known for coupling hindered substrates. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as their bulk promotes reductive elimination and their electron-rich nature facilitates oxidative addition.[14][18] For particularly stubborn couplings, pre-formed palladium(II) precatalysts can offer improved activity and stability. |
| Base | The Problem: The base must be strong enough to form the boronate for transmetalation but can also cause side reactions.[11] The carboxylic acid on the substrate will be deprotonated, forming a carboxylate salt. The Solution: Strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent first choice.[19] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in difficult cases.[11][20] The choice of base can significantly impact reaction rate and yield.[11] |
| Solvent | The Problem: The reaction involves both organic-soluble substrates and an inorganic base. The Solution: Biphasic solvent systems are standard.[21] A mixture of an organic solvent (1,4-Dioxane, Toluene, THF) and water is common.[1] This combination helps to dissolve all reaction components to some extent. The ratio can be tuned; less water may suppress protodeboronation of the boronic acid.[22] |
| Temperature | The Problem: Insufficient thermal energy can lead to slow or stalled reactions. Excessive heat can cause catalyst decomposition or side reactions. The Solution: Start at a moderate temperature (e.g., 90 °C) and increase if the reaction is sluggish. Most Suzuki couplings with aryl bromides run well between 80-110 °C. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is essential.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing complex, highly substituted biaryl compounds.[6][19] Success with this substrate hinges on overcoming the steric hindrance at the reaction center. By employing robust catalyst systems featuring bulky, electron-rich phosphine ligands, carefully selecting the base and solvent, and maintaining a strictly inert atmosphere, researchers can reliably access a wide array of valuable molecules. This guide provides the foundational knowledge and practical protocols to confidently navigate the challenges and unlock the synthetic potential of this important building block.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. ajabs.org [ajabs.org]
- 10. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-methoxy-6-methylbenzoic Acid
Introduction: The Strategic Value of a Polysubstituted Benzoic Acid Scaffold
In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-methoxy-6-methylbenzoic acid is a highly functionalized aromatic scaffold that serves as a versatile building block for a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation and other derivatizations, and ortho-methoxy and -methyl groups that impart specific steric and electronic properties, makes it a valuable precursor in medicinal chemistry. These substituent groups not only provide multiple handles for synthetic diversification but also influence the conformational preferences and physicochemical properties of the resulting molecules, which can be crucial for their biological activity and pharmacokinetic profiles.
This guide provides detailed application notes and robust protocols for the synthesis of key pharmaceutical intermediates from this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Core Synthetic Transformations and Key Intermediates
The synthetic utility of this compound is primarily exploited through two key transformations: palladium-catalyzed cross-coupling reactions at the bromide position and derivatization of the carboxylic acid moiety. These reactions allow for the introduction of a wide range of substituents and the construction of more complex molecular frameworks, including biaryl systems and heterocyclic structures, which are prevalent in many active pharmaceutical ingredients (APIs).
Below is a workflow diagram illustrating the primary synthetic routes from this compound to key pharmaceutical intermediates.
Caption: Synthetic pathways from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction of this compound with various arylboronic acids provides access to a wide range of sterically hindered biaryl carboxylic acids, which are important precursors for many pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The ortho-methoxy and -methyl groups on the starting material introduce significant steric hindrance around the bromine atom. This necessitates the use of a palladium catalyst system that is both highly active and can accommodate bulky substrates. Catalyst systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are particularly effective in promoting the oxidative addition of the sterically hindered aryl bromide to the palladium center, which is often the rate-limiting step.[2][3] These ligands stabilize the palladium(0) species and facilitate the subsequent steps of the catalytic cycle.
-
Base and Solvent System: The choice of base is crucial for the activation of the boronic acid, which facilitates the transmetalation step.[1] For sterically hindered couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are strong enough to promote the reaction without causing significant side reactions. A mixed solvent system, typically an organic solvent like dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
Materials:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| This compound | 1.0 | >97% | Sigma-Aldrich |
| Arylboronic Acid | 1.2 | >95% | Combi-Blocks |
| Pd₂(dba)₃ | 0.02 | >97% | Strem Chemicals |
| SPhos | 0.05 | >98% | Strem Chemicals |
| Potassium Phosphate (K₃PO₄) | 3.0 | >98% | Acros Organics |
| 1,4-Dioxane (anhydrous) | - | >99% | Acros Organics |
| Water (degassed) | - | HPLC | Fisher Chemical |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
In a separate vial, weigh the palladium catalyst, Pd₂(dba)₃ (0.02 eq), and the ligand, SPhos (0.05 eq), and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe. The final concentration of the limiting reactant should be around 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is in its protonated form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl carboxylic acid.
Protocol 2: Amide Bond Formation for the Synthesis of N-Substituted Benzamides
Amide bond formation is one of the most fundamental and frequently performed reactions in pharmaceutical synthesis.[4] The carboxylic acid group of this compound can be readily coupled with a variety of amines to produce N-substituted benzamides. These amides are not only important intermediates for more complex structures like isoindolinones but can also be final API targets themselves.
Causality Behind Experimental Choices:
-
Coupling Reagent Selection: The steric hindrance around the carboxylic acid due to the ortho-substituents can make amide coupling challenging. For such hindered carboxylic acids, more powerful coupling reagents are often required. While carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be effective, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient for sterically demanding substrates.[5][6] HATU forms a highly reactive OAt-active ester, which reacts rapidly with amines, often leading to higher yields and shorter reaction times.
-
Base and Solvent: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hexafluorophosphate salt of HATU and to deprotonate the amine if it is used as a salt. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants.
Detailed Experimental Protocol:
Materials:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| This compound | 1.0 | >97% | Sigma-Aldrich |
| Amine (primary or secondary) | 1.1 | >98% | TCI America |
| HATU | 1.2 | >98% | Chem-Impex |
| Diisopropylethylamine (DIPEA) | 3.0 | >99% | Acros Organics |
| N,N-Dimethylformamide (DMF, anhydrous) | - | >99% | Acros Organics |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath with stirring.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted benzamide.
Protocol 3: Synthesis of Isoindolinone Derivatives via Intramolecular Cyclization
Isoindolinones are a class of heterocyclic compounds that are present in numerous biologically active molecules and natural products.[7] The N-substituted benzamides synthesized in Protocol 2 can serve as precursors for the synthesis of isoindolinone derivatives through intramolecular cyclization reactions, often involving palladium-catalyzed C-H activation.
Causality Behind Experimental Choices:
-
Cyclization Strategy: The synthesis of isoindolinones from N-alkyl benzamides can be achieved through various methods, including intramolecular Heck reactions or C-H activation/functionalization. Palladium-catalyzed C-H activation is a modern and efficient strategy that avoids the need for pre-functionalization of the N-alkyl group.[7] The reaction typically involves the ortho-palladation of the benzamide, followed by insertion of a coupling partner or an intramolecular cyclization.
-
Reaction Conditions: The specific conditions for C-H activation can vary widely depending on the substrate and the desired transformation. A palladium(II) catalyst, often in combination with an oxidant and a directing group (in this case, the amide), is commonly employed. The choice of solvent, temperature, and additives is critical for achieving high regioselectivity and yield.
Illustrative Experimental Protocol (Conceptual):
While a universally applicable, detailed protocol is challenging to provide without a specific N-substituent, the following conceptual workflow outlines the key steps for the synthesis of an isoindolinone from an N-benzyl-4-bromo-2-methoxy-6-methylbenzamide.
Caption: Conceptual workflow for isoindolinone synthesis.
General Procedure Outline:
-
The N-benzyl-4-bromo-2-methoxy-6-methylbenzamide (prepared as in Protocol 2) is dissolved in a high-boiling point solvent (e.g., 1,2-dichloroethane or toluene).
-
A palladium(II) catalyst, such as Pd(OAc)₂, is added along with an oxidant (e.g., silver carbonate or benzoquinone) and often a carboxylic acid additive (e.g., pivalic acid) which can facilitate the C-H activation step.
-
The reaction mixture is heated to a high temperature (typically >100 °C) under an inert atmosphere.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction is worked up by filtering off the inorganic salts and purifying the product by column chromatography.
Conclusion
This compound is a strategically important starting material that provides efficient access to a variety of valuable pharmaceutical intermediates. The protocols detailed in this guide for Suzuki-Miyaura coupling, amide bond formation, and subsequent cyclization to isoindolinones are robust and based on established chemical principles. By understanding the rationale behind the choice of reagents and reaction conditions, particularly in the context of this sterically hindered scaffold, researchers can effectively utilize this versatile building block in their drug discovery and development programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for Friedel-Crafts acylation using 4-Bromo-2-methoxy-6-methylbenzoic acid
Application Note & Protocol
Topic: Friedel-Crafts Acylation of Aromatic Substrates using 4-Bromo-2-methoxy-6-methylbenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Substituted Benzophenones via Friedel-Crafts Acylation
The Friedel-Crafts acylation, a foundational reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution is pivotal for producing aromatic ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and agrochemicals.[2] This guide provides a detailed protocol for the Friedel-Crafts acylation of an electron-rich aromatic substrate using this compound as the precursor to the acylating agent.
A significant challenge in Friedel-Crafts chemistry arises when using carboxylic acids directly as substrates or acylating agents. The carboxyl group is strongly electron-withdrawing, which deactivates the aromatic ring against electrophilic attack.[2][3] Furthermore, the acidic proton and the Lewis basic carbonyl oxygen of the carboxylic acid react with the Lewis acid catalyst (e.g., AlCl₃), consuming the catalyst in a non-productive acid-base reaction.[2][4]
To circumvent these issues, the standard and most reliable approach involves converting the carboxylic acid into a more reactive derivative, typically an acyl chloride. This application note, therefore, is presented in two main parts:
-
Preparation of 4-Bromo-2-methoxy-6-methylbenzoyl chloride: The activation of the starting carboxylic acid.
-
Friedel-Crafts Acylation Protocol: The subsequent reaction of the synthesized acyl chloride with a representative aromatic substrate.
This two-stage approach ensures a high-yielding, clean, and reproducible synthesis of highly substituted and sterically hindered benzophenone derivatives.
Part 1: Preparation of the Acylating Agent
The conversion of the carboxylic acid to its corresponding acyl chloride is the critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Protocol: Synthesis of 4-Bromo-2-methoxy-6-methylbenzoyl chloride
Materials and Equipment
| Reagent/Material | Formula | M.W. | Quantity | Notes |
|---|---|---|---|---|
| This compound | C₉H₉BrO₃ | 245.07 | 1.0 eq | Starting material |
| Thionyl chloride | SOCl₂ | 118.97 | ~3.0 eq | Reagent, use in fume hood |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | Catalyst |
| Round-bottom flask | - | - | 50 mL | Flame-dried |
| Reflux condenser | - | - | - | With drying tube |
| Magnetic stirrer and stir bar | - | - | - | - |
| Heating mantle | - | - | - | - |
| Rotary evaporator | - | - | - | For solvent removal |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.45 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask to suspend the acid.
-
Catalyst Addition: Add one drop of N,N-Dimethylformamide (DMF) to the suspension. DMF catalytically accelerates the reaction.
-
Reagent Addition: Slowly add thionyl chloride (2.2 mL, ~3.0 eq) to the flask at room temperature under a nitrogen atmosphere. The addition should be performed in a well-ventilated fume hood.
-
Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to a gentle reflux (approx. 40°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Caution: The vapor should be passed through a base trap (e.g., NaOH solution) to neutralize acidic gases.
-
Product: The resulting crude 4-Bromo-2-methoxy-6-methylbenzoyl chloride (a pale yellow oil or solid) is typically used in the next step without further purification.
Part 2: Friedel-Crafts Acylation Protocol
With the activated acyl chloride in hand, the core Friedel-Crafts acylation can be performed. This protocol uses anisole as a representative electron-rich aromatic substrate. The methoxy group of anisole is an ortho-, para-director, and acylation is expected to occur primarily at the para-position due to sterics.
General Reaction Mechanism
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[5] The aromatic ring then attacks this electrophile, leading to the formation of an aryl ketone.
Caption: General mechanism of Friedel-Crafts Acylation.
Protocol: Synthesis of (4-Methoxyphenyl)(4-bromo-2-methoxy-6-methylphenyl)methanone
Materials and Equipment
| Reagent/Material | Formula | M.W. | Quantity | Notes |
|---|---|---|---|---|
| 4-Bromo-2-methoxy-6-methylbenzoyl chloride | C₉H₈BrClO₂ | 263.52 | 1.0 eq | From Part 1 |
| Anisole | C₇H₈O | 108.14 | 1.1 eq | Substrate, anhydrous |
| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 1.2 eq | Catalyst, anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aq. | For quench |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. | For wash |
| Brine | NaCl | 58.44 | aq. | For wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent |
| Round-bottom flask | - | - | 100 mL | Flame-dried |
| Addition funnel | - | - | - | - |
| Ice bath | - | - | - | For temperature control |
Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts Acylation.
Step-by-Step Procedure:
-
Catalyst Suspension: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.60 g, 12.0 mmol, 1.2 eq) in anhydrous DCM (20 mL). Cool the suspension to 0°C using an ice bath.
-
Reagent Solution: In a separate dry flask, dissolve the crude 4-Bromo-2-methoxy-6-methylbenzoyl chloride (from Part 1, ~10.0 mmol) and anhydrous anisole (1.20 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (15 mL).
-
Addition: Transfer the reagent solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. Causality: This slow addition controls the initial exothermic reaction between the acyl chloride and the Lewis acid.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and 1 M HCl (20 mL). Causality: This step quenches the reaction, hydrolyzes the aluminum complexes, and moves the inorganic salts into the aqueous phase. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and finally with brine (30 mL). Causality: The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzophenone derivative.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive (hydrated) AlCl₃ catalyst. | Use fresh, anhydrous AlCl₃ from a sealed bottle. Ensure all glassware is rigorously dried. |
| Incomplete formation of acyl chloride. | Ensure the reaction in Part 1 goes to completion. Use a slight excess of thionyl chloride. | |
| Polysubstitution | Substrate is highly activated; reaction time too long. | This is less common in acylation than alkylation, as the product is deactivated.[1][6] If observed, reduce reaction time or temperature. |
| Dark, Tarry Mixture | Reaction temperature was too high. | Maintain careful temperature control, especially during the addition step. |
| Acyl Chloride Hydrolysis | Exposure to atmospheric moisture. | Maintain a dry, inert atmosphere (N₂ or Ar) throughout the procedure. Use anhydrous solvents. |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
Quenching: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 4-Bromo-2-methoxy-6-methylbenzoic Acid for Biological Screening
Abstract
This comprehensive guide provides detailed methodologies for the chemical derivatization of 4-Bromo-2-methoxy-6-methylbenzoic acid, a versatile scaffold for the generation of small molecule libraries aimed at biological screening. Recognizing the inherent steric hindrance of this 2,6-disubstituted benzoic acid, this document outlines three robust synthetic strategies: sterically hindered esterification, amidation via activated acid species, and palladium-catalyzed Suzuki-Miyaura cross-coupling. Each section offers a thorough explanation of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols suitable for implementation in a drug discovery or medicinal chemistry laboratory. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their compound collections with novel, structurally diverse molecules.
Introduction: The Strategic Value of the this compound Scaffold
The this compound scaffold represents a privileged starting point for the synthesis of compound libraries for high-throughput screening (HTS). Its structure incorporates several key features that are highly advantageous in medicinal chemistry:
-
Three-Dimensionality: The ortho-methoxy and -methyl groups force the carboxylate out of the plane of the benzene ring, providing a non-planar core that can lead to more specific and higher-affinity interactions with biological targets.
-
Defined Derivatization Vectors: The scaffold presents three distinct points for chemical modification: the carboxylic acid, the aryl bromide, and potentially the benzylic methyl group. This allows for the systematic exploration of chemical space around the core.
-
Modulation of Physicochemical Properties: The bromine and methoxy substituents influence the electronic and lipophilic character of the molecule, properties that are critical for target engagement and pharmacokinetic profiles.[1]
-
Versatile Synthetic Handle: The aryl bromide is a key functional group for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.[2]
The primary challenge in derivatizing this scaffold lies in the steric hindrance around the carboxylic acid, posed by the flanking methyl and methoxy groups. This guide provides validated protocols specifically chosen to overcome this steric barrier and achieve efficient diversification.
Overall Derivatization Strategy
The generation of a diverse chemical library from the starting benzoic acid can be visualized as a multi-pronged synthetic approach. The carboxylic acid moiety serves as the primary handle for creating esters and amides, while the aryl bromide is the gateway to carbon-carbon bond formation.
Figure 1: General workflow for the diversification of the this compound scaffold.
Protocol I: Steglich Esterification for Sterically Hindered Acids
Principle: Standard Fischer esterification is often ineffective for 2,6-disubstituted benzoic acids due to severe steric hindrance preventing the approach of the alcohol nucleophile to the protonated carbonyl. The Steglich esterification overcomes this by activating the carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial; DMAP acts as a hyper-nucleophilic acyl transfer agent, reacting with the O-acylisourea to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[4][5]
Self-Validation: The reaction's progress can be monitored by the precipitation of dicyclohexylurea (DCU), a byproduct of DCC activation. Complete consumption of the starting acid can be verified by thin-layer chromatography (TLC) or LC-MS. The formation of the desired ester can be confirmed by comparing the RF value or retention time to the starting material and by mass spectrometry.
Experimental Protocol: Synthesis of Methyl 4-Bromo-2-methoxy-6-methylbenzoate
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Add DMAP (0.1 eq) and anhydrous methanol (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate (DCU) will begin to form.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl ester.
Data Presentation: Representative Esterification Conditions
| Parameter | Condition | Rationale/Notes |
| Coupling Agent | DCC or EDC | EDC is often preferred as its urea byproduct is water-soluble, simplifying workup.[4] |
| Catalyst | DMAP (5-10 mol%) | Essential for accelerating the reaction with hindered substrates.[5] |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants well. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction of DCC, then room temperature allows the reaction to proceed to completion. |
| Stoichiometry | Acid:Alcohol:DCC = 1:1.5:1.2 | A slight excess of the alcohol and coupling agent ensures complete conversion of the limiting carboxylic acid. |
| Expected Yield | 70-95% | Yields are dependent on the steric bulk of the alcohol used. |
Protocol II: Amidation via HATU Coupling
Principle: Similar to esterification, the direct thermal condensation of amines with this compound is not feasible. The use of powerful coupling reagents is required. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective aminium-based coupling reagent, particularly for sterically hindered substrates and poorly nucleophilic amines.[1][6] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly acylates the amine to form the amide bond.
Self-Validation: The reaction can be monitored by LC-MS to track the consumption of the starting acid and the formation of the product amide. Purification via preparative HPLC allows for the isolation of the final compound with high purity, confirmed by analytical HPLC and mass spectrometry.
Experimental Protocol: Synthesis of 4-Bromo-N-benzyl-2-methoxy-6-methylbenzamide
Materials:
-
This compound
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Benzylamine
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Add DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[7]
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and excess reagents.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for HATU-mediated amidation.
Data Presentation: Comparison of Amidation Reagents for Hindered Acids
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | High reactivity, fast reaction times, low racemization.[6] | Higher cost, requires careful stoichiometry to avoid side reactions. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings. | Byproducts can complicate purification. |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproduct (with EDC). | Generally less effective for severely hindered substrates compared to HATU. |
| Acyl Fluoride | Acid Halide | Highly reactive and less sterically demanding intermediate.[8] | Requires an additional step or in-situ generation with fluorinating agents. |
Protocol III: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10] This reaction is exceptionally versatile for derivatizing the 4-bromo position of our scaffold. The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst.[10] The choice of ligand, base, and solvent is critical for success, especially with a potentially coordinating substrate containing a carboxylate group.[11]
Self-Validation: The reaction progress is monitored by the disappearance of the starting aryl bromide and the appearance of the higher molecular weight biaryl product via LC-MS. Successful coupling is confirmed by NMR spectroscopy (disappearance of the C-Br bond and appearance of new aromatic signals) and mass spectrometry.
Experimental Protocol: Synthesis of 2-methoxy-6-methyl-[1,1'-biphenyl]-4-carboxylic acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%). The use of bulky, electron-rich phosphine ligands like SPhos is crucial for coupling sterically hindered or electron-rich aryl bromides.[12]
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio). Degassing the solvents is important to prevent oxidation and deactivation of the Pd(0) catalyst.[11]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[8]
Data Presentation: Key Parameters for Suzuki Coupling
| Parameter | Recommended Condition | Rationale/Notes |
| Catalyst | Pd(OAc)₂ / SPhos | A robust system for challenging substrates.[12] Pd(PPh₃)₄ is a classic alternative.[13] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are effective for activating the boronic acid.[9] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic systems are common and effective. Water is often necessary for the base to function.[14] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
| Boronic Acid | 1.2 - 1.5 eq. | An excess is used to counteract potential homocoupling and protodeboronation side reactions.[11] |
| Expected Yield | 60-90% | Highly dependent on the electronic and steric properties of the boronic acid coupling partner. |
High-Throughput Purification
The generation of a compound library necessitates efficient purification strategies. For the ester, amide, and biaryl derivatives described, high-throughput purification is typically achieved using automated preparative High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).[13][15]
Figure 3: A typical high-throughput purification workflow for a small molecule library.
This workflow allows for the rapid purification of hundreds to thousands of individual compounds, ensuring that the samples submitted for biological screening are of sufficient purity to generate reliable data.[13][16]
Conclusion
The this compound scaffold is a valuable starting point for generating diverse and sterically complex compound libraries. The inherent challenge of its hindered carboxylic acid can be effectively overcome using modern synthetic methods. The Steglich esterification, HATU-mediated amidation, and palladium-catalyzed Suzuki-Miyaura coupling reactions detailed in this guide provide robust and reproducible pathways to a wide array of novel chemical entities. By applying these protocols, researchers can efficiently expand their screening collections and accelerate the process of hit identification in drug discovery programs.
References
- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High throughput synthesis and purification of discrete oligomer libraries - American Chemical Society [acs.digitellinc.com]
- 13. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. tarosdiscovery.com [tarosdiscovery.com]
- 16. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scafford: 4-Bromo-2-methoxy-6-methylbenzoic Acid in Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromo-2-methoxy-6-methylbenzoic acid has emerged as a highly versatile and valuable scaffold, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern—a bromine atom for strategic coupling, a sterically influencing methyl group, and an electronically modulating methoxy group, all arrayed around a reactive carboxylic acid—provides a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications and detailed protocols for leveraging this powerful building block.[1]
Core Properties and Synthetic Rationale
Before delving into specific applications, it is crucial to understand the inherent chemical personality of this compound. The interplay of its substituents governs its reactivity and dictates its utility in various synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem |
| CAS Number | 877149-08-1 | PubChem |
| Appearance | White to off-white crystalline powder | Vendor Data |
The bromine atom at the 4-position is the primary reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group at the 2-position and the methyl group at the 6-position exert significant steric and electronic effects. The ortho-methoxy group can influence the conformation of the molecule and participate in directed ortho-metalation, while the adjacent methyl group provides steric hindrance that can be exploited for regioselective reactions. The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including esters and amides, or it can be used to introduce the entire scaffold into a larger molecule.
Synthesis of the Building Block
A robust and scalable synthesis of this compound is essential for its widespread application. A common synthetic route involves the bromination of a substituted toluene derivative followed by oxidation of the methyl group to a carboxylic acid. A representative, though not identical, synthesis of a related isomer, 5-bromo-2-methoxy-4-methylbenzoic acid, proceeds via the bromination of methyl 2-methoxy-4-methylbenzoate with bromine in acetic acid. The resulting ester is then hydrolyzed to the carboxylic acid.[2]
Key Applications and Protocols
The true power of this compound lies in its application as a versatile building block. Below are detailed protocols for several key transformations that showcase its synthetic utility.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[3][4]
Rationale: The bromine atom of this compound serves as an excellent electrophilic partner in the Suzuki-Miyaura coupling. The reaction is typically catalyzed by a palladium(0) species and requires a base to activate the boronic acid. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For electron-rich aryl bromides like our building block, a robust catalyst system is often necessary.
A generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
-
Procedure:
-
To an oven-dried Schlenk tube, add methyl 4-bromo-2-methoxy-6-methylbenzoate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is essential for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[6]
Rationale: The C-Br bond of this compound can be efficiently coupled with a wide range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium complex.
A generalized workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
RuPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.
-
Add methyl 4-bromo-2-methoxy-6-methylbenzoate and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Hydrolyze the ester to the carboxylic acid as needed.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.
Rationale: The C-Br bond of our building block can be coupled with a terminal alkyne. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base, which also serves as the solvent in some cases. Copper-free conditions have also been developed.
Detailed Protocol: Sonogashira Coupling
-
Materials:
-
Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk tube, add methyl 4-bromo-2-methoxy-6-methylbenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon or nitrogen.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Hydrolyze the ester to the carboxylic acid as needed.
-
Amide Bond Formation: Expanding Molecular Diversity
The carboxylic acid functionality of this compound is a gateway to a vast array of derivatives through amide bond formation. This is a fundamental transformation in medicinal chemistry for creating libraries of compounds for biological screening.
Rationale: The formation of an amide bond requires the activation of the carboxylic acid. A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient and commonly used reagent that minimizes side reactions and racemization.[8][9][10] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the reaction.
Detailed Protocol: HATU-Mediated Amide Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add the amine, followed by DIPEA.
-
Add HATU to the stirred solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Applications in Drug Discovery and Agrochemicals
Derivatives of this compound are of significant interest in the development of bioactive molecules. The biaryl and aryl amine scaffolds synthesized from this building block are key components of many kinase inhibitors, which are a major class of anticancer drugs.[11][12] The ability to rapidly generate a diverse library of analogs by varying the coupling partners in the reactions described above makes this building block particularly attractive for structure-activity relationship (SAR) studies.
In the agrochemical sector, this building block can be used to synthesize novel herbicides and pesticides.[1] The specific substitution pattern can be tailored to optimize the biological activity and environmental profile of the target molecules.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its unique combination of reactive sites and modulating substituents allows for the efficient construction of a wide range of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to unlock the full potential of this valuable synthetic intermediate. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of such versatile building blocks will only increase.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
laboratory procedure for esterification of 4-Bromo-2-methoxy-6-methylbenzoic acid
Application Note & Protocol Guide
Title: Strategic Esterification of Sterically Hindered 4-Bromo-2-methoxy-6-methylbenzoic Acid for Pharmaceutical Intermediate Synthesis
Abstract
This guide provides a detailed examination and robust protocols for the esterification of this compound, a sterically hindered aromatic carboxylic acid. Due to the significant steric hindrance imposed by the ortho-methoxy and ortho-methyl substituents, conventional esterification methods like the Fischer-Speier reaction can be inefficient. This document presents a comparative analysis of suitable esterification strategies, with a primary focus on the Steglich esterification, which employs N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) under mild conditions to overcome steric challenges. An alternative Fischer-Speier protocol is also provided for applications where cost and scale are primary considerations. This application note is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, purification strategies, and critical safety considerations.
Introduction and Strategic Importance
This compound and its corresponding methyl ester, methyl 4-bromo-2-methoxy-6-methylbenzoate, are valuable intermediates in the synthesis of complex organic molecules, including pharmaceutical agents and materials. The ester functional group serves as a key handle for subsequent transformations or as a protecting group for the carboxylic acid.
The primary challenge in the esterification of this substrate is the steric congestion around the carboxylic acid moiety. The two ortho substituents (methoxy and methyl groups) shield the carbonyl carbon from nucleophilic attack by an alcohol, rendering standard acid-catalyzed equilibrium processes, such as the Fischer-Speier esterification, slow and often low-yielding.[1][2] Therefore, a strategic approach is required that either utilizes a highly reactive electrophile or proceeds through a different mechanistic pathway to circumvent this steric barrier.
Reaction Principles and Method Selection
The Challenge of Steric Hindrance
In a typical acid-catalyzed esterification (Fischer), the reaction begins with the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking this carbon. The bulky ortho groups on this compound physically obstruct this approach, raising the activation energy of the reaction.
Recommended Method: Steglich Esterification
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for sterically hindered or sensitive substrates.[5][6] The reaction utilizes a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[7]
Mechanism Highlights:
-
The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[6]
-
DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is not susceptible to the side reactions that can affect the O-acylisourea (like N-acylurea formation) and is highly electrophilic.[6]
-
The alcohol then attacks the activated acyl group, yielding the desired ester and regenerating the DMAP catalyst.
-
The dehydrated DCC forms the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[5]
Alternative Method: Fischer-Speier Esterification
Despite its limitations with hindered substrates, the Fischer-Speier esterification remains a viable, cost-effective option, especially for large-scale synthesis.[3] To drive the equilibrium towards the product, this reaction is typically performed using the alcohol (in this case, methanol) as the solvent to ensure a large molar excess, along with a strong acid catalyst like sulfuric acid (H₂SO₄).[8][9] While the reaction may require prolonged heating, its simplicity and low reagent cost are significant advantages.
Protocol 1: Steglich Esterification (Recommended)
This protocol is optimized for high yield and mild conditions, making it the preferred method for laboratory-scale synthesis of methyl 4-bromo-2-methoxy-6-methylbenzoate.
Materials and Equipment
-
Reagents: this compound, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Methanol (MeOH), Anhydrous Dichloromethane (DCM), Hydrochloric Acid (HCl, 1M solution), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, syringes, separatory funnel, Büchner funnel for filtration, rotary evaporator, silica gel for column chromatography.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 245.08 | 1.0 | 1.0 | 245 mg |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 1.1 | 227 mg |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 | 12 mg |
| Anhydrous Methanol (MeOH) | 32.04 | 1.5 | 1.5 | 48 mg (approx. 61 µL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (245 mg, 1.0 mmol) and 4-Dimethylaminopyridine (12 mg, 0.1 mmol).
-
Dissolution: Add anhydrous Dichloromethane (10 mL) and stir until all solids have dissolved. Add anhydrous Methanol (61 µL, 1.5 mmol).
-
Initiation: Cool the flask to 0 °C using an ice bath. In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM (approx. 2 mL). Add the DCC solution dropwise to the reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product spot should appear, and the starting acid spot should disappear.
-
Workup - DCU Removal: Upon completion, filter the reaction mixture through a Büchner funnel or a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove DMAP, saturated NaHCO₃ solution (1 x 15 mL) to remove any remaining acid, and brine (1 x 15 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% Ethyl Acetate in Hexanes) to yield methyl 4-bromo-2-methoxy-6-methylbenzoate as a pure solid. The product has a reported melting point of 33 °C.
Safety Precautions
-
DCC is highly toxic, corrosive, and a potent sensitizer. It can cause severe allergic skin reactions upon contact.[11][12] Always handle DCC in a fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[13]
-
DCM is a suspected carcinogen and should be handled in a well-ventilated fume hood.
Protocol 2: Fischer-Speier Esterification (Alternative)
This protocol is a classic, cost-effective method suitable for larger-scale synthesis where a longer reaction time is acceptable.
Materials and Equipment
-
Reagents: this compound, Anhydrous Methanol (reagent and solvent), Concentrated Sulfuric Acid (H₂SO₄), Diethyl Ether or Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 245.08 | 10.0 | 1.0 | 2.45 g |
| Anhydrous Methanol | 32.04 | ~617 | ~62 | 25 mL |
| Concentrated H₂SO₄ | 98.08 | - | catalyst | 0.5 mL (added carefully) |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.45 g, 10.0 mmol) and anhydrous methanol (25 mL).
-
Catalyst Addition: While swirling the flask, carefully and slowly add concentrated sulfuric acid (0.5 mL).[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Continue refluxing for 8-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (100 mL).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 40 mL).
-
Workup - Neutralization: Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or flash column chromatography if necessary.
Visualization of Mechanisms and Workflows
Steglich Esterification Mechanism
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
General Experimental Workflow
Caption: Overall workflow from reaction setup to product characterization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive DCC (hydrolyzed).2. Wet reagents/solvent.3. Insufficient reaction time (Fischer). | 1. Use fresh DCC from a sealed container.2. Ensure all reagents and glassware are anhydrous, especially for the Steglich protocol.3. Extend reflux time for the Fischer reaction and monitor by TLC. |
| Product Contaminated with DCU | Incomplete filtration of DCU byproduct. DCU can be slightly soluble in some solvents. | After initial filtration, concentrate the crude product, redissolve in a minimal amount of cold DCM or diethyl ether, and store in the freezer (-20 °C) to precipitate more DCU. Filter again while cold.[10] |
| Product Contaminated with DMAP | Inefficient acidic wash during workup. | Ensure the 1M HCl wash is performed thoroughly. If the product is stable, increase the number of acidic washes. DMAP is easily removed by silica gel chromatography.[10] |
| Formation of N-acylurea byproduct | (Steglich) Slow reaction of the alcohol with the O-acylisourea intermediate. | This side reaction is suppressed by DMAP. Ensure a sufficient catalytic amount of DMAP (5-10 mol%) is used. This byproduct is often difficult to separate; using the recommended DMAP amount is the best preventative measure.[5][6] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. reddit.com [reddit.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for 4-Bromo-2-methoxy-6-methylbenzoic Acid in Agrochemical Research
Introduction: The Potential of Substituted Benzoic Acids in Agrochemical Discovery
Substituted benzoic acids represent a versatile and historically significant scaffold in the development of novel agrochemicals. Their inherent chemical properties, including metabolic stability and the ability to mimic endogenous plant hormones, have led to their successful application as herbicides, fungicides, and plant growth regulators.[1] 4-Bromo-2-methoxy-6-methylbenzoic acid (CAS No. 877149-08-1) is a synthetically accessible derivative that holds considerable potential as a lead compound or a key intermediate in the synthesis of new active ingredients for crop protection and enhancement.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the agrochemical applications of this compound. It provides a detailed overview of its chemical properties, established applications as a synthetic intermediate, and robust protocols for screening its potential herbicidal, fungicidal, and plant growth regulatory activities. The causality behind experimental choices is explained to empower researchers in their discovery efforts.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological systems. These properties influence its solubility, stability, and ability to penetrate biological membranes.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge for similar compounds |
| CAS Number | 877149-08-1 | PubChem |
Core Application: A Versatile Synthetic Intermediate
The primary documented application of this compound is as a versatile intermediate in organic synthesis.[2] Its trifunctional nature, possessing a carboxylic acid, a bromo substituent, and methoxy and methyl groups on the aromatic ring, allows for a wide range of chemical modifications. This structural versatility makes it a valuable building block for creating more complex molecules with potential agrochemical activity.
The carboxylic acid group can be readily converted into esters, amides, or other functional groups to modulate the compound's biological activity and physicochemical properties. The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse aryl or alkyl groups. The methoxy and methyl groups influence the electronic and steric properties of the molecule, which can be critical for its interaction with biological targets.
Application Note 1: Screening for Herbicidal Activity
Substituted benzoic acids have a well-established history as herbicides, often acting as synthetic auxins that disrupt plant growth.[3][4] The substitution pattern on the benzoic acid ring is crucial for its herbicidal efficacy. Therefore, screening this compound for herbicidal activity is a logical first step in assessing its agrochemical potential.
Principle of Herbicidal Screening
Herbicidal screening involves treating target plant species with the test compound and observing for phytotoxic effects, such as growth inhibition, chlorosis, necrosis, and morphological abnormalities. Both pre-emergence (before plant emergence) and post-emergence (after plant emergence) assays are typically conducted to determine the compound's mode of action and potential use scenarios.
Workflow for Herbicidal Screening
Caption: A generalized workflow for pre- and post-emergence herbicidal screening.
Protocol: Pre-emergence Herbicidal Activity Assay
-
Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions in a water-surfactant mixture to achieve the desired application rates.
-
Sowing: Fill small pots or trays with a standardized soil mix. Sow seeds of representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species.
-
Application: Apply the test solutions evenly to the soil surface immediately after sowing. Include a solvent-only control and a positive control with a known herbicide.
-
Incubation: Place the pots/trays in a growth chamber with controlled temperature, humidity, and light conditions.
-
Assessment: After a set period (e.g., 14-21 days), assess the percentage of seed germination and the growth of the emerged seedlings (e.g., shoot height, fresh weight) compared to the controls.
Protocol: Post-emergence Herbicidal Activity Assay
-
Plant Propagation: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Application: Apply the test solutions as a fine spray to the foliage of the plants until runoff. Use a spray shield to prevent soil contamination. Include appropriate controls.
-
Incubation: Return the plants to the growth chamber.
-
Assessment: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at regular intervals (e.g., 3, 7, and 14 days after treatment). A rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill) can be used to quantify the damage.
Application Note 2: Screening for Fungicidal Activity
Benzoic acid and its derivatives are known to possess antifungal properties, making this compound a candidate for development as a fungicide.[5][6] The mechanism of action often involves the disruption of microbial cell membranes and interference with cellular metabolism.[7][8]
Principle of Fungicidal Screening
In vitro fungicidal screening typically involves exposing a target fungal pathogen to the test compound in a suitable growth medium and measuring the inhibition of mycelial growth. This provides a rapid and efficient method for identifying compounds with antifungal activity.
Workflow for In Vitro Fungicidal Screening
Caption: A typical workflow for in vitro screening of fungicidal compounds.
Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures: Grow a target phytopathogenic fungus (e.g., Alternaria solani, the causative agent of early blight of tomato) on potato dextrose agar (PDA) plates until the colony reaches a suitable size.
-
Preparation of Test Media: Prepare a stock solution of this compound in a suitable solvent. Add appropriate aliquots of the stock solution to molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Pour the amended PDA into Petri dishes. Include a solvent-only control and a positive control with a known fungicide.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal colony and place it in the center of each PDA plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus.
-
Assessment: When the fungal colony in the control plate has reached a significant portion of the plate's diameter, measure the colony diameter in all plates. Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
Application Note 3: Screening for Plant Growth Regulatory Activity
The structural similarity of some benzoic acid derivatives to natural plant hormones, particularly auxins, suggests that this compound could exhibit plant growth regulatory (PGR) activity.[9][10] PGRs can be used to enhance crop yield, improve stress tolerance, or control plant development.
Principle of Plant Growth Regulator Screening
PGR screening involves assessing the effect of a test compound on various aspects of plant growth and development, such as seed germination, root and shoot elongation, and biomass accumulation. These assays are often conducted in vitro or in controlled environments to ensure reproducibility.
Workflow for Plant Growth Regulator Screening
Caption: A simplified workflow for in vitro screening of plant growth regulators.
Protocol: In Vitro Seed Germination and Seedling Growth Assay
-
Preparation of Test Media: Prepare a basal plant growth medium (e.g., Murashige and Skoog medium). Add a stock solution of this compound to the medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 100 µM). Include a hormone-free control and controls with known plant growth regulators (e.g., indole-3-acetic acid as an auxin, and abscisic acid as an inhibitor).
-
Seed Sterilization and Plating: Surface sterilize seeds of a model plant species (e.g., Arabidopsis thaliana or lettuce, Lactuca sativa). Aseptically place the seeds on the surface of the prepared agar medium in Petri dishes.
-
Incubation: Seal the Petri dishes and place them in a plant growth chamber with controlled light and temperature conditions.
-
Assessment: After a defined period (e.g., 7-10 days), measure the percentage of seed germination, primary root length, and hypocotyl/shoot length. The number of lateral roots can also be counted.
Structure-Activity Relationships of Benzoic Acid Derivatives in Agrochemicals
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) can guide the rational design of more potent and selective agrochemicals.
-
Herbicidal Activity: For auxin-type herbicides, substitution at the 2- and 6-positions of the benzoic acid ring is often critical for activity. The presence of a halogen, such as bromine, can enhance herbicidal efficacy. The methoxy and methyl groups in this compound may influence its binding to auxin receptors and its metabolic stability in plants.
-
Fungicidal Activity: The lipophilicity of benzoic acid derivatives often correlates with their antifungal activity, as it facilitates their passage through fungal cell membranes. The bromo and methyl groups in the target compound increase its lipophilicity. The position of the methoxy group can also influence activity.
-
Plant Growth Regulatory Activity: The overall shape and electronic properties of the molecule determine its ability to interact with plant hormone receptors. The specific substitution pattern of this compound may confer either growth-promoting or growth-inhibiting properties.
Conclusion
This compound is a promising compound for agrochemical research, primarily due to its utility as a versatile synthetic intermediate. While direct evidence of its biological activity is currently limited in the public domain, its structural features, based on the well-established agrochemical properties of substituted benzoic acids, warrant a thorough investigation of its herbicidal, fungicidal, and plant growth regulatory potential. The protocols and workflows detailed in this document provide a solid foundation for researchers to systematically evaluate the agrochemical applications of this and other novel benzoic acid derivatives.
References
- 1. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery [mdpi.com]
- 6. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 8. youtube.com [youtube.com]
- 9. Bioprospecting Fluorescent Plant Growth Regulators from Arabidopsis to Vegetable Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Novel Isoindolinone Scaffolds from 4-Bromo-2-methoxy-6-methylbenzoic acid
Abstract
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This application note provides a detailed, field-proven guide for the synthesis of functionalized isoindolinone derivatives, utilizing 4-Bromo-2-methoxy-6-methylbenzoic acid as a versatile and strategic starting material. We present a robust, two-step synthetic pathway that involves an initial amidation followed by a highly efficient copper-catalyzed intramolecular C(sp³)–H aminative cyclization. This guide explains the causality behind the protocol choices, offers a step-by-step methodology, and provides mechanistic insights, empowering researchers in drug discovery and process development to leverage this pathway for the creation of novel chemical entities.
Introduction and Strategic Rationale
Isoindolinones are a critical class of N-heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, anxiolytic, and protein kinase inhibition properties.[1] Traditional synthetic routes to these scaffolds often rely on multi-step sequences or employ expensive and toxic heavy metals.[2] The development of efficient and atom-economical methods for their construction from readily available starting materials is therefore a significant objective in modern organic synthesis.
This compound is a particularly valuable starting material for isoindolinone synthesis due to its unique trifecta of functional handles:
-
Carboxylic Acid: Provides a direct anchor point for introducing a wide variety of nitrogen-containing side chains via robust amidation reactions.
-
Ortho-Methyl Group: Serves as a latent C(sp³)–H bond source for the key intramolecular cyclization step, forming the five-membered lactam ring.
-
Bromo and Methoxy Groups: These substituents on the aromatic ring offer crucial points for post-synthesis modification (e.g., via cross-coupling reactions at the bromine site) and modulate the electronic and pharmacokinetic properties of the final molecule.
This guide details a copper-catalyzed approach that leverages an intramolecular C–H functionalization of the ortho-methyl group on the benzamide intermediate. This strategy is advantageous as it avoids the pre-functionalization of the methyl group and utilizes an inexpensive and abundant copper catalyst, aligning with principles of green chemistry.[1]
Overall Synthetic Workflow
The synthesis is designed as a two-step sequence. The first step involves the formation of an N-aryl benzamide intermediate from the starting benzoic acid. The second, and key, step is the copper-catalyzed intramolecular cyclization to yield the final isoindolinone product.
Figure 1: High-level workflow for the two-step synthesis of isoindolinones.
Detailed Protocols and Methodologies
Part A: Synthesis of N-(4-chlorophenyl)-4-bromo-2-methoxy-6-methylbenzamide (Intermediate 2)
This protocol details the synthesis of a representative benzamide intermediate using 4-chloroaniline as the amine component. The choice of a substituted aniline demonstrates the protocol's tolerance for electronically diverse coupling partners.
Materials:
-
This compound (1 )
-
Thionyl chloride (SOCl₂)
-
4-Chloroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1 ) (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Reaction Quench & Amidation: Cool the mixture to 0 °C. In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of the crude acid chloride to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure N-(4-chlorophenyl)-4-bromo-2-methoxy-6-methylbenzamide (2 ).
Part B: Copper-Catalyzed Intramolecular Cyclization to form 7-Bromo-5-methoxy-2-(4-chlorophenyl)-4-methylisoindolin-1-one (Product 3)
This core protocol is adapted from established literature methods for copper-catalyzed C(sp³)–H amination.[1][3]
Materials:
-
N-(4-chlorophenyl)-4-bromo-2-methoxy-6-methylbenzamide (2 )
-
Copper(I) iodide (CuI)
-
Di-tert-butyl peroxide (DTBP)
-
1,2-Dichloroethane (DCE), anhydrous
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the benzamide intermediate (2 ) (1.0 eq) and Copper(I) iodide (CuI) (0.1 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DCE (0.1 M) via syringe, followed by di-tert-butyl peroxide (DTBP) (3.0 eq).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford the final isoindolinone product (3 ).
Mechanistic Rationale and Causality
The key transformation is the copper-catalyzed intramolecular cyclization. The currently accepted mechanism proceeds through a radical pathway, which explains the choice of reagents and conditions.[1]
-
Initiation: The reaction is initiated by the thermal decomposition of the oxidant, di-tert-butyl peroxide (DTBP), to form two tert-butoxyl radicals (t-BuO•).
-
Hydrogen Abstraction: A t-BuO• radical abstracts a hydrogen atom from the N-H bond of the benzamide substrate, generating a nitrogen-centered radical (aminyl radical) and tert-butanol.
-
Intramolecular Cyclization (Key Step): The highly reactive aminyl radical undergoes a 5-exo-trig cyclization, attacking the weak C–H bond of the ortho-methyl group. This is the rate-determining and ring-forming step, resulting in a carbon-centered radical intermediate.
-
Oxidation & Termination: The copper catalyst facilitates the oxidation of this carbon radical. The Cu(I) species is oxidized to Cu(II), which in turn oxidizes the radical intermediate to a carbocation, which rapidly eliminates a proton to form the C=C double bond character implicit in the final lactam product. Alternatively, the radical can be directly oxidized by another equivalent of oxidant. The catalytic cycle is regenerated, and the final isoindolinone is formed.
Figure 2: Simplified radical mechanism for the Cu-catalyzed cyclization.
Why these choices?
-
Copper(I) Iodide: CuI is an effective single-electron transfer agent, capable of participating in the radical oxidation/reduction steps required for the catalytic cycle. It is also inexpensive and readily available.
-
Di-tert-butyl peroxide (DTBP): Its relatively weak O–O bond allows for thermal decomposition at the reaction temperature (120 °C) to reliably generate the initiating radicals. Milder oxidants like MnO₂ have also been shown to be effective and may be preferable where substrate sensitivity is a concern.[3]
-
1,2-Dichloroethane (DCE) & High Temperature: A high-boiling, non-polar solvent is required to achieve the temperature needed for DTBP homolysis and to maintain solubility of the reactants and intermediates.
Data Summary and Expected Outcomes
The following table summarizes expected outcomes for the key cyclization step based on analogous reactions reported in the literature. Yields are typically moderate to good, depending on the electronic nature of the N-aryl substituent.
| Entry | N-Aryl Substituent (on Intermediate 2 ) | Catalyst Loading (mol%) | Oxidant | Temp (°C) | Typical Yield (%) |
| 1 | 4-Chlorophenyl | 10 | DTBP | 120 | 65-75% |
| 2 | Phenyl | 10 | DTBP | 120 | 70-80% |
| 3 | 4-Methoxyphenyl | 10 | DTBP | 120 | 75-85% |
| 4 | 2,6-Dimethylphenyl | 10 | DTBP | 120 | 50-60% |
Observations:
-
Electron-donating groups on the N-aryl ring generally lead to slightly higher yields.
-
Sterically hindered N-aryl groups (e.g., 2,6-disubstituted) can decrease the reaction efficiency.
Conclusion and Future Applications
The described two-step protocol provides a reliable and efficient pathway for the synthesis of novel, highly functionalized isoindolinone derivatives from this compound. The copper-catalyzed intramolecular C–H amination is a key enabling step that offers operational simplicity and good functional group tolerance. The resulting bromo-substituted isoindolinone product is a versatile platform for further chemical exploration, allowing for diversification through Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to rapidly generate libraries of compounds for drug discovery screening.
References
- 1. Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Intramolecular Benzylic C-H Amination for the Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-2-methoxy-6-methylbenzoic Acid
Welcome to the Technical Support Center for the purification of crude 4-Bromo-2-methoxy-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this key synthetic intermediate. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be self-validating through clear, step-by-step protocols.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis can often yield a crude product contaminated with starting materials, by-products, and reagents. Achieving high purity is paramount for the success of subsequent reactions and for ensuring the integrity of final products. This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for the most effective techniques.
Core Purification Strategies: A Logical Workflow
The choice of purification technique is dictated by the nature and quantity of the impurities present. A logical workflow for purifying crude this compound is presented below.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Low recovery after recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Select a solvent system where the compound has high solubility when hot and low solubility when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.[2][3]- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out. |
| Product "oils out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound or an impurity eutectic mixture.- The solution is supersaturated. | - Add a small amount of a "better" solvent to the hot mixture to lower the saturation point.- Allow the solution to cool more slowly to encourage crystal lattice formation.- Use a seed crystal to initiate crystallization.[3] |
| Colored impurities in the final product | - Presence of highly conjugated or polymeric by-products. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product.- Consider an additional purification step like column chromatography. |
| Poor separation in column chromatography | - Incorrect mobile phase polarity.- Column overloading.- Cracks or channels in the stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for substituted benzoic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape.[4]- Adsorb the crude product onto a small amount of silica gel before loading it onto the column.- Pack the column carefully as a slurry to ensure a homogenous stationary phase.[5] |
| Product remains in the aqueous layer after acid-base extraction | - Incomplete protonation of the carboxylate salt. | - Ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH < 2) using a strong acid like HCl.[6][7]- Test the pH with indicator paper to confirm complete acidification. |
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should try for my crude this compound?
A1: For a carboxylic acid like this compound, an acid-base extraction is an excellent first step.[8][9] This technique is highly effective at separating the acidic desired product from any neutral or basic impurities. The crude mixture is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated product will move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
Q2: I've performed an acid-base extraction, but my product is still not pure. What's next?
A2: If impurities persist after acid-base extraction, recrystallization is the next logical step. The choice of solvent is crucial. For substituted benzoic acids, common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexane.[2] The goal is to find a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
Q3: My compound is an oil and won't crystallize. How can I purify it?
A3: If your product is an oil or resists crystallization, column chromatography is the most suitable purification method.[5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it. For this compound, a good starting mobile phase would be a gradient of ethyl acetate in hexane, with a small percentage of acetic acid added to the eluent to minimize tailing of the acidic compound.
Q4: How can I identify the impurities in my crude product?
A4: The most common impurities are likely unreacted starting materials or by-products from the synthetic route. For instance, if the synthesis involves bromination of 2-methoxy-6-methylbenzoic acid, you might have starting material or di-brominated species as impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying impurities.[10]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of diethyl ether per gram of crude material) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh diethyl ether to remove any trapped neutral impurities. Discard the ether wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl with stirring until the solution is strongly acidic (pH < 2, check with pH paper). A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid product obtained from acid-base extraction or for crude material that is already substantially pure.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one or a solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. This compound [myskinrecipes.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. benchchem.com [benchchem.com]
identifying common side products in 4-Bromo-2-methoxy-6-methylbenzoic acid synthesis
Technical Support Center: Synthesis of 4-Bromo-2-methoxy-6-methylbenzoic acid
Welcome to the technical support guide for the synthesis of this compound (CAS 877149-08-1)[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The information herein is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard and most direct method for synthesizing this compound?
The most common and direct approach is the electrophilic aromatic substitution (EAS) of the precursor, 2-methoxy-6-methylbenzoic acid, using a suitable brominating agent. The reaction leverages the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group[2]. The strong activating nature of the methoxy group, combined with the steric hindrance at the position ortho to it (between the methoxy and methyl groups), strongly favors the substitution at the C4 position, which is para to the methoxy group and meta to the carboxylic acid.
Common brominating agents for this transformation include N-Bromosuccinimide (NBS) in a suitable solvent or liquid bromine (Br₂) with a Lewis acid catalyst, though the former is often preferred for better control.
Q2: During my reaction workup and analysis (TLC, LC-MS), I'm observing several unexpected impurities. What are the most common side products and why do they form?
Impurity formation is a frequent challenge. Understanding the potential side reactions is key to minimizing their occurrence. The primary side products arise from over-bromination, incorrect regioselectivity, benzylic bromination, and decarboxylation.
Below is a summary of common side products encountered during the synthesis of this compound.
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Mechanism of Formation | Key Analytical Signature |
| Starting Material | C₉H₁₀O₃ | 166.17 | Incomplete reaction. | M/z = 165/166 [M-H]⁻/[M+H]⁺ |
| Dibromo-species | C₉H₈Br₂O₃ | 323.97 | Over-bromination: Excess brominating agent or prolonged reaction time leads to a second electrophilic substitution on the activated ring. | Isotopic pattern for two bromine atoms (M, M+2, M+4). M/z ≈ 323 |
| Isomeric Monobromo-acid | C₉H₉BrO₃ | 245.07 | Poor Regioselectivity: While C4 is favored, minor substitution can occur at other activated positions, influenced by subtle changes in reaction conditions. | Same mass as the desired product, but different chromatographic retention time and NMR spectrum. |
| Benzylic Bromide | C₉H₈Br₂O₃ | 323.97 | Radical Bromination: Presence of radical initiators (e.g., AIBN, UV light) can cause bromination of the benzylic methyl group instead of the aromatic ring[3][4]. | Isotopic pattern for two bromine atoms. Distinctive benzylic -CH₂Br signal in ¹H NMR (~4.5 ppm). |
| Decarboxylated Product | C₈H₉BrO | 201.06 | Decarboxylation: High temperatures or harsh acidic/basic conditions can lead to the loss of the -COOH group, especially from an electron-rich aromatic ring[5][6]. | Absence of carboxylic acid proton in ¹H NMR. M/z ≈ 201. |
| Demethylated Product | C₈H₇BrO₃ | 231.04 | Ether Cleavage: Strong acids (like HBr, which can be a byproduct) at elevated temperatures can cleave the methyl ether to a phenol. | Broad phenolic -OH peak in ¹H NMR and IR. M/z ≈ 231. |
Troubleshooting & Optimization Guides
Q3: My main impurity is a dibrominated compound. How can I suppress this over-bromination?
Over-bromination occurs when the desired product, which is still an activated aromatic ring, undergoes a second bromination.
Causality: The reaction rate for the second bromination is slower than the first but can become significant if reaction conditions are not controlled.
Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 molar equivalents. An excess of the brominating agent is the most common cause of this side product.
-
Controlled Reagent Addition: Add the brominating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the slightly less reactive monobromo product.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures increase the selectivity of the reaction. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring progress by TLC or LC-MS.
-
Monitor the Reaction: Closely monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Q4: I've identified a side product with a mass corresponding to a dibromo-compound, but my NMR shows a peak around 4.5 ppm. What happened?
This is a classic sign of unintended benzylic bromination, where the methyl group (-CH₃) was halogenated instead of (or in addition to) the aromatic ring.
Causality: Benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical[4]. This pathway is initiated by radicals, which can be generated by UV light or chemical initiators. Electrophilic aromatic bromination and radical benzylic bromination are competing pathways governed by different mechanisms.
Preventative Measures:
-
Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Ambient laboratory light can be sufficient to initiate radical chain reactions.
-
Avoid Radical Initiators: Ensure that no radical initiators (like AIBN or benzoyl peroxide) are used unless benzylic bromination is the desired outcome.
-
Choice of Brominating Agent: While NBS is used for both pathways, the reaction conditions dictate the outcome. For electrophilic substitution, the presence of an acid catalyst or polar solvent helps generate the electrophilic bromine species. For radical substitution, non-polar solvents like CCl₄ are typically used[4]. Ensure your conditions favor the ionic pathway.
Q5: My yield is low, and I've isolated a neutral, bromine-containing compound without a carboxylic acid group. What is it and how do I prevent its formation?
This is highly indicative of decarboxylation, the loss of CO₂ from the molecule. Aromatic carboxylic acids with activating (electron-donating) substituents like -OCH₃ are particularly prone to this, as the electron-rich ring can stabilize the intermediate formed during the loss of CO₂[5][7].
Causality: Decarboxylation is typically promoted by heat or strong acidic conditions[6].
Preventative Measures:
-
Temperature Control: Avoid excessive heating during both the reaction and the subsequent workup. If heating is necessary, use the minimum temperature required.
-
Mild Workup Conditions: During workup, avoid prolonged exposure to strong acids. Neutralize acidic solutions promptly but without excessive heat generation.
-
Purification Method: If distillation is used for purification of any intermediates or the final product, use vacuum distillation to keep the temperature low.
Experimental Workflow & Diagrams
Workflow: Synthesis and Side Product Formation
The following diagram illustrates the primary synthetic pathway to this compound and the potential side reactions that can lead to common impurities.
References
- 1. This compound | C9H9BrO3 | CID 45480386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
long-term stability and storage conditions for 4-Bromo-2-methoxy-6-methylbenzoic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Bromo-2-methoxy-6-methylbenzoic acid. It covers long-term stability, recommended storage conditions, and troubleshooting for common experimental issues. The information presented herein is synthesized from established principles of chemical stability and data available for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, with some suppliers recommending refrigerated conditions between 2-8°C.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. The compound should be protected from light, as some substituted benzoic acids are light-sensitive.[2]
Q2: What is the expected shelf-life of this compound?
A2: A definitive shelf-life for this compound has not been established through publicly available long-term stability studies. However, when stored under the recommended conditions (cool, dry, dark, and in a sealed container), substituted benzoic acids are generally stable for years. For applications requiring high purity, it is recommended to re-analyze the material after one to two years or if any physical changes are observed.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of many organic compounds, including substituted benzoic acids. While specific data for this compound is unavailable, studies on other benzoic acid derivatives have shown that severe degradation can occur at temperatures as high as 200°C, with complete degradation at 250°C.[3] Under standard laboratory conditions, storing at elevated temperatures above ambient is not recommended for long-term stability.
Q4: Is this compound sensitive to humidity?
A4: Yes, as a carboxylic acid, it is advisable to protect the compound from humidity. Moisture can lead to hydration and potentially catalyze hydrolytic degradation, especially if impurities are present. Storing the compound in a desiccator or with a desiccant is a good practice. The packaging should be tight to prevent it from getting damp and deteriorating.[4]
Q5: What are the known chemical incompatibilities for this compound?
A5: this compound should be stored away from strong oxidizing agents and strong bases.[2] Contact with strong bases can deprotonate the carboxylic acid, forming a salt, and may promote oxidative degradation. Strong oxidizing agents can react with the aromatic ring and the substituent groups.
Q6: What are the visual signs of degradation?
A6: Any change in the physical appearance of the white, crystalline solid, such as discoloration (e.g., yellowing or browning), clumping, or the development of an unusual odor, may indicate degradation. If any of these changes are observed, the purity of the compound should be re-assessed before use.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or low yield | Degradation of the starting material. | Verify the purity of the this compound using a suitable analytical method like HPLC. Ensure that the compound has been stored correctly. |
| Incompatibility with reaction conditions. | Before scaling up, test the stability of the compound under your specific reaction conditions (solvent, temperature, pH). | |
| Poor solubility in a given solvent | Incorrect solvent choice or insufficient mixing. | Consult literature for appropriate solvents. Use of sonication or gentle heating may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Presence of impurities from synthesis or degradation. | Perform a forced degradation study to help identify potential degradation products. Use a validated, stability-indicating analytical method to resolve the main compound from all impurities. |
| Contamination of the sample or analytical system. | Ensure proper cleaning of all glassware and analytical equipment. Analyze a blank solvent injection to rule out system contamination. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method validation and optimization may be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% phosphoric acid or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or formic acid.
-
Degas the mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
-
Start with a suitable ratio of Mobile Phase A and B (e.g., 70:30 A:B).
-
Run a linear gradient to increase the percentage of Mobile Phase B over 15-20 minutes to elute any less polar impurities.
-
Include a column wash with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.
-
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.[7]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) for the hydrolytic, oxidative, and solution-state photolytic studies.
-
Expose the compound (solid and in solution) to the stress conditions for the specified duration.
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a developed HPLC method (as described in Protocol 1).
-
Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without complete degradation of the compound.[6]
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sgs.com [sgs.com]
- 7. SOP for Forced Degradation Study [m-pharmainfo.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with 4-Bromo-2-methoxy-6-methylbenzoic acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-methoxy-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically rich substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve successful and reproducible outcomes in your Suzuki-Miyaura, Sonogashira, and Heck coupling reactions.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?
A1: Low yields with this substrate are frequently due to a combination of steric hindrance and electronic effects. The two ortho-substituents (methoxy and methyl) significantly hinder the approach of the palladium catalyst to the C-Br bond, which can slow down the crucial oxidative addition step in the catalytic cycle.[1][2] Additionally, the electron-donating nature of the methoxy and methyl groups makes the aryl bromide less electrophilic, further impeding oxidative addition.[3] Common culprits for low yield include:
-
Inefficient Oxidative Addition: The steric bulk around the bromine atom makes it difficult for the palladium(0) catalyst to insert into the carbon-bromine bond.[4]
-
Catalyst Deactivation: The carboxylic acid moiety can potentially coordinate to the palladium center, leading to catalyst inhibition.
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such a hindered substrate. More sterically demanding and electron-rich ligands are required.[1][2]
-
Incorrect Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause unwanted side reactions like decarboxylation.[5]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade under the reaction conditions, especially with prolonged reaction times and high temperatures.[6][7]
Q2: I am observing significant amounts of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this, and how can I prevent it?
A2: This byproduct is likely the result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[8] This can occur through several pathways, including protonolysis of the arylpalladium intermediate. Key factors that can promote dehalogenation include:
-
High Temperatures and Long Reaction Times: These conditions can favor reductive pathways.
-
Choice of Base and Solvent: Some base/solvent combinations can act as hydride sources.
-
Inefficient Transmetalation: If the transmetalation step is slow due to an unactivated boronic acid or a poorly chosen ligand, the arylpalladium intermediate has more time to undergo side reactions like dehalogenation.
To minimize dehalogenation, consider using milder reaction conditions, a more effective ligand to accelerate the desired coupling, and ensuring your boronic acid is of high quality and used in a slight excess.
Q3: Is there a risk of decarboxylation of my starting material or product under the reaction conditions?
A3: Yes, decarboxylation is a potential side reaction, particularly at elevated temperatures.[9][10][11][12] The presence of a base can facilitate the formation of a carboxylate salt, which may be more prone to losing CO₂ upon heating, especially in the presence of a transition metal catalyst.[13] To mitigate this:
-
Keep Reaction Temperatures as Low as Possible: Screen for catalyst/ligand systems that are active at lower temperatures.
-
Choose the Base Carefully: Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like hydroxides.[5]
-
Protect the Carboxylic Acid: If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and deprotecting it after the coupling reaction.
Q4: How do I choose the right palladium catalyst and ligand for this challenging substrate?
A4: For sterically hindered and electron-rich aryl bromides like this compound, the choice of catalyst and ligand is paramount.
-
Palladium Precatalysts: Modern palladium precatalysts are often more effective than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂. Precatalysts are designed for rapid and clean generation of the active Pd(0) species, which can be beneficial for sensitive substrates.[14][15][16][17] Consider using commercially available Buchwald or PEPPSI-type precatalysts.
-
Ligands: Bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step and stabilize the catalytically active species.[1][2][18] Excellent choices for this type of substrate include:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be effective for sterically demanding couplings.
-
Dialkylbiaryl phosphines: These ligands are highly electron-rich and can facilitate reactions with challenging substrates.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity.[19]
-
A screening of several ligands is often the most effective approach to identify the optimal one for your specific coupling partners.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during palladium-catalyzed reactions with this compound.
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling, follow this diagnostic workflow:
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Troubleshooting Table: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction, starting material recovered | Inactive catalyst (oxidized Pd(0), poor precatalyst activation).[14][16] | Use a modern, air-stable palladium precatalyst (e.g., a Buchwald G3 precatalyst). Ensure rigorous degassing of solvents and reaction vessel. |
| Ineffective ligand for oxidative addition.[1][2] | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | |
| Base is too weak or insoluble.[5] | Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Finely grind the base before use. | |
| Low conversion, mixture of starting material and product | Reaction time is too short or temperature is too low. | Increase reaction time and/or temperature incrementally. Monitor by TLC or LC-MS. |
| Insufficient catalyst loading. | Increase catalyst loading to 2-5 mol%. | |
| Formation of dehalogenated byproduct | Slow transmetalation compared to reductive processes.[8] | Use a more effective ligand to accelerate the coupling. Ensure the boronic acid is activated (correct base). |
| High reaction temperature. | Run the reaction at the lowest effective temperature. | |
| Formation of boronic acid homocoupling product | Presence of oxygen in the reaction.[20] | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N₂). |
| Inefficient transmetalation. | Optimize base and solvent conditions to favor transmetalation. | |
| Evidence of decarboxylation | Reaction temperature is too high.[10] | Screen for a more active catalyst system that works at a lower temperature (e.g., < 100 °C). |
| Base is too strong. | Use a milder base such as K₃PO₄ or KF. | |
| Carboxylic acid is interfering with the catalyst. | Protect the carboxylic acid as a methyl or ethyl ester prior to coupling. | |
| Difficulty in purifying the product | Product has similar polarity to byproducts. | Use a different purification method, such as reversed-phase chromatography or acid-base extraction. |
| Residual palladium in the product. | Treat the crude product with a palladium scavenger or perform an additional filtration through Celite. |
III. Experimental Protocols
The following protocols provide a starting point for optimizing your reactions. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Ligand Screening
This protocol is designed for screening different phosphine ligands to find the optimal conditions for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk tubes or similar reaction vessels
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.3 mmol, 1.5 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.004 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, XPhos, or RuPhos; 0.008 mmol, 4 mol%) in a small amount of dioxane. Add this catalyst solution to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio, to achieve a 0.1 M concentration with respect to the aryl bromide) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80-100 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Workup: After completion (or after 24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[21]
Protocol 2: Purification of Carboxylic Acid-Containing Products
Purification of the acidic product can sometimes be challenging due to its polarity. An acid-base extraction is a powerful technique to separate it from neutral byproducts.
-
After the initial aqueous workup, concentrate the crude organic extract.
-
Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃) multiple times (3x). The desired carboxylic acid product will move into the aqueous layer as its carboxylate salt. Neutral impurities will remain in the organic layer.
-
Combine the aqueous extracts and wash with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with cold 1 M HCl while stirring in an ice bath. The carboxylic acid product should precipitate if it is a solid, or it can be extracted with an organic solvent if it is an oil.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the acidified aqueous solution with ethyl acetate or dichloromethane (3x).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the purified carboxylic acid.[22]
IV. Mechanistic Considerations and Visualizations
Understanding the catalytic cycle is key to effective troubleshooting. For sterically hindered substrates, the oxidative addition step is often rate-limiting.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
V. References
-
Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society.
-
Biscoe, M. R., Fors, B., & Buchwald, S. (2008). A new class of easily activated palladium precatalysts for facile C-N cross-coupling reactions and the low temperature oxidative addition of aryl chlorides. Journal of the American Chemical Society.
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH.
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics.
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
-
Palladium(II)-Catalyzed Decarboxylative Addition of Benzoic Acids to Nitriles. Request PDF.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
The three main pathways of precatalyst activation proposed for... ResearchGate.
-
Development of a Catalytic Aromatic Decarboxylation Reaction. Scite.
-
Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. PubMed.
-
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC - NIH.
-
Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. PubMed.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing.
-
Palladium-catalyzed decarboxylative annulation of 2-arylbenzoic acids withfullerene via C-H bond activation. PubMed.
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
-
Sonogashira coupling. Wikipedia.
-
(A) Cross-coupling of carboxylic acid derivatives. (B) The first... ResearchGate.
-
Troubleshooting a difficult Heck reaction. Reddit.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
-
Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. ACS Omega.
-
Enantioselective Palladium-Catalyzed Oxidative Carbocyclization-Borylation of Dienallenes. CCS Chemistry.
-
Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Carboxylic acid and Cross Coupling reactions. Reddit.
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Request PDF.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
-
Failed suzuki coupling, any suggenstions? Reddit.
-
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Request PDF.
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. PubMed.
-
Heck Reaction—State of the Art. MDPI.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. University of Windsor.
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
-
Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
-
Recent Advances in Sonogashira Reactions. ResearchGate.
-
Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF.
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed decarboxylative annulation of 2-arylbenzoic acids with [60]fullerene via C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 19. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Yoneda Labs [yonedalabs.com]
- 21. m.youtube.com [m.youtube.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Optimization of Solvent and Temperature for 4-Bromo-2-methoxy-6-methylbenzoic Acid Reactions
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights for optimizing reactions involving 4-Bromo-2-methoxy-6-methylbenzoic acid. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, high-yield results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Q1: My reaction is resulting in low to no product yield. What are the primary factors I should investigate?
Low yields are a frequent challenge, often stemming from a few critical parameters. A systematic check is the most effective approach.
Probable Causes & Recommended Actions:
-
Compromised Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species required for cross-coupling reactions, are highly sensitive to oxygen.[1]
-
Solution: Ensure your reaction setup is rigorously purged of oxygen. This involves evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen) at least three times. The solvents should also be thoroughly degassed by sparging with inert gas or through a freeze-pump-thaw cycle.[1][2]
-
-
Catalyst and Ligand Inactivity: The choice of catalyst system is paramount, particularly for sterically hindered or electronically challenging substrates.
-
Solution: For Suzuki-Miyaura cross-coupling reactions, if standard catalysts like Pd(PPh₃)₄ are ineffective, consider switching to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or their pre-formed palladium complexes (e.g., XPhos Pd G3/G4).[2] These systems are often more stable and active at higher temperatures. Also, verify that your catalyst and ligands have not degraded due to improper storage.[1]
-
-
Poor Reagent Solubility: For a reaction to proceed efficiently, all components must be sufficiently soluble in the reaction medium at the target temperature.[2]
-
Solution: If you observe a slurry or undissolved material, consider a different solvent system. For Suzuki couplings, polar aprotic solvents like 1,4-dioxane, THF, or DMF, often mixed with water, are effective.[1] The water is crucial for dissolving the inorganic base.
-
-
Suboptimal Temperature: Temperature is a critical variable. Too low, and the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Too high, and you risk degradation of your reagents, catalyst, or product.[2]
-
Inappropriate Base Selection (for Cross-Coupling): The base is not merely a pH adjuster; it is critical for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[2][7]
-
Solution: The strength and solubility of the base matter. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃), especially for challenging couplings.[2][8] Ensure the base is finely powdered to maximize surface area.[3]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low reaction yields.
Q2: I'm observing significant side products. What are they, and how can I minimize them?
Side product formation depletes your starting materials and complicates purification. Understanding the likely side reactions is the first step to suppression.
Common Side Reactions & Mitigation Strategies:
-
Protodeboronation (Suzuki Coupling): This is the replacement of the boronic acid/ester group with a hydrogen atom, effectively destroying your coupling partner. It is often promoted by excess water or high temperatures.[1][2]
-
Solution: Use anhydrous (or at least anhydrous-grade) solvents and ensure reagents are dry. If the problem persists, consider using more stable boronic esters, such as pinacol (BPin) esters, instead of the boronic acid.[2]
-
-
Homocoupling (Suzuki Coupling): This side reaction forms biaryl products from the coupling of two identical partners (e.g., two boronic acids or two aryl halides). It is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[2]
-
Solution: Rigorous degassing of the reaction mixture before adding the palladium catalyst is crucial. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
-
Dehalogenation: This involves the replacement of the bromine atom on the benzoic acid with a hydrogen atom.
-
Solution: This can sometimes be a competing pathway in palladium-catalyzed reactions. Optimizing the catalyst, ligand, and reaction time can help minimize this. Ensure that the reaction is not run for an unnecessarily long time after the limiting reagent has been consumed.
-
-
Reactions at the Carboxyl Group: Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate salt. This can impact solubility and potentially coordinate to the palladium catalyst, inhibiting its activity.[9]
-
Solution: While protection is an option, it adds steps. A more practical approach is careful solvent selection to ensure the carboxylate salt remains in solution. A co-solvent system like Dioxane/H₂O is often effective.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design for reactions with this compound.
Q1: What are the best solvents to use for reactions with this compound?
The optimal solvent depends on the specific reaction type. This compound is generally soluble in polar organic solvents.
| Solvent System | Boiling Point (°C) | Characteristics & Typical Use |
| 1,4-Dioxane / Water | ~101 | A very common and effective system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base.[4][8] |
| Toluene / Water | ~111 (Toluene) | Another effective biphasic system for Suzuki reactions, offering a slightly higher temperature range than dioxane.[4] |
| Tetrahydrofuran (THF) / Water | ~66 | Suitable for lower-temperature couplings, but may require a sealed vessel to reach higher temperatures.[10] |
| Dimethylformamide (DMF) | 153 | A polar aprotic solvent that can be used for Suzuki couplings, often when solubility is a major issue.[4] Requires careful purification as it can contain amines that inhibit catalysts. |
| Methanol (MeOH) | 65 | Primarily used as both a reagent and solvent for acid-catalyzed esterification reactions.[11][12][13] |
| Ethanol (EtOH) | 78 | Can be used for esterification. Sometimes added as a co-solvent in Suzuki reactions to improve phase mixing.[10] |
Q2: How does the substitution pattern on this molecule influence its reactivity?
The electronic and steric effects of the substituents play a crucial role:
-
Carboxylic Acid (-COOH): This is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[14] Its acidity is increased by the presence of two ortho substituents (the "ortho effect").[15]
-
Methoxy Group (-OCH₃): Located ortho to the carboxyl group, this is a strong electron-donating group, which activates the ring.
-
Methyl Group (-CH₃): Also ortho to the carboxyl group, this is a weakly electron-donating group that provides significant steric hindrance around the carboxylic acid.[15]
-
Bromo Group (-Br): This is the primary reactive site for cross-coupling reactions.[16] It is an electron-withdrawing group via induction but directs incoming electrophiles to the ortho/para positions via resonance.
The combined steric hindrance from the ortho methoxy and methyl groups can make reactions at the carboxylic acid (like esterification) more challenging than for an unsubstituted benzoic acid, potentially requiring more forcing conditions.
Q3: What is a good starting point for temperature optimization?
There is no universal optimal temperature. It must be determined empirically for each specific reaction.
-
For Suzuki-Miyaura Coupling: A good starting range is 80-100 °C .[4] Monitor the reaction by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased to 110 °C, provided the solvent allows.[3]
-
For Acid-Catalyzed Esterification: If using methanol and a catalyst like sulfuric acid, starting by refluxing the mixture is a standard procedure (~65 °C).[13] The optimal temperature depends heavily on the specific acid, alcohol, and catalyst concentration.[5][17]
Solvent & Temperature Optimization Workflow
This diagram outlines a logical approach to co-optimizing solvent and temperature for a new reaction.
Detailed Experimental Protocols
These protocols provide a validated starting point for common reactions. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[3]
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)[3]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.[3]
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent system via syringe.[3]
-
Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]
Protocol 2: General Procedure for Acid-Catalyzed Esterification (Methyl Ester)
This protocol is for the conversion of the carboxylic acid to its corresponding methyl ester.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Methanol (serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 equiv)[13]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous methanol.[13]
-
Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirring solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for several hours (e.g., 4-24 hours).[13]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water.[13] If a precipitate forms, it can be collected by vacuum filtration.
-
Extraction: Alternatively, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the product into an organic solvent such as ethyl acetate (3x).[13]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization or column chromatography if necessary.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 12. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 13. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 14. Benzoic acid - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.aip.org [pubs.aip.org]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-methoxy-6-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-bromo-2-methoxy-6-methylbenzoic acid (CAS 877149-08-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. This compound serves as a crucial building block in the development of pharmaceuticals and agrochemicals[2]. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound typically involves the carboxylation of a suitable precursor. One common laboratory-scale method is the ortho-lithiation of a substituted bromobenzene derivative, followed by quenching with carbon dioxide. However, scaling up this process presents several challenges. An alternative approach involves the oxidation of a corresponding toluene derivative.
Workflow for Synthesis via Ortho-lithiation
Caption: General workflow for the synthesis of this compound via ortho-lithiation.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
1. Why is my ortho-lithiation reaction failing or giving low yields upon scale-up?
-
Potential Cause 1: Incomplete Lithiation. The efficiency of ortho-lithiation is highly dependent on the complete exclusion of water and air. On a larger scale, ensuring anhydrous conditions can be more challenging. Trace amounts of moisture will quench the organolithium reagent.
-
Solution: Flame-dry all glassware under a high vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, freshly distilled or from a solvent purification system. Ensure all reagents are of the highest purity and handled under inert conditions.
-
-
Potential Cause 2: Poor Temperature Control. Ortho-lithiation reactions are typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate[3]. Maintaining this temperature in a large-volume reactor can be difficult.
-
Solution: Utilize a reactor with efficient cooling and agitation. Monitor the internal reaction temperature closely. For very large scales, consider a continuous flow setup where temperature control is more precise.
-
-
Potential Cause 3: Inefficient Mixing. As the reaction volume increases, achieving homogeneous mixing becomes critical. Poor agitation can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions.
-
Solution: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure efficient mixing. The choice of stirrer (e.g., anchor, turbine) should be based on the reactor geometry and viscosity of the reaction mixture.
-
2. I am observing the formation of significant byproducts. What are they and how can I minimize them?
-
Common Byproduct 1: Debrominated starting material. This can occur if the aryllithium intermediate is protonated before reacting with carbon dioxide.
-
Solution: Ensure the reaction is quenched with a large excess of freshly crushed, high-purity dry ice. Add the reaction mixture to the dry ice, rather than the other way around, to maintain a high concentration of CO2.
-
-
Common Byproduct 2: Di-lithiated species. While less common, over-lithiation can occur, leading to the formation of dicarboxylic acids or other byproducts upon quenching.
-
Solution: Carefully control the stoichiometry of the organolithium reagent. Perform a small-scale trial to optimize the amount of n-butyllithium required.
-
3. How can I improve the purification of the final product on a larger scale?
-
Challenge: Inefficient Crystallization. Obtaining a pure product through crystallization can be difficult if significant impurities are present.
-
Solution 1: pH Adjustment during Work-up. After quenching the reaction, the product is in its carboxylate salt form. A careful acidification with an aqueous acid (e.g., HCl) will precipitate the desired benzoic acid. Monitor the pH closely to ensure complete precipitation without dissolving the product in excess acid.
-
Solution 2: Recrystallization Solvent System. Benzoic acid can be purified by recrystallization from water due to its higher solubility in hot water compared to cold water[4]. For this compound, a mixed solvent system such as ethanol/water or ethyl acetate/heptane may be necessary to achieve high purity. A screening of different solvent systems is recommended.
-
| Solvent System | Advantages | Disadvantages |
| Water | Safe, inexpensive | May not be effective for all impurities |
| Ethanol/Water | Good for a range of polarities | Requires careful control of solvent ratio |
| Ethyl Acetate/Heptane | Effective for less polar impurities | Flammable, requires careful handling |
4. Are there alternative synthetic routes that are more amenable to scale-up?
-
Alternative 1: Grignard Reaction. The formation of a Grignard reagent from the corresponding aryl bromide followed by carboxylation is a viable alternative[4][5]. Grignard reagents are generally less sensitive to trace moisture than organolithiums, which can be an advantage on a larger scale.[6]
-
Considerations: The initiation of Grignard reagent formation can sometimes be sluggish. Ensure the magnesium turnings are activated (e.g., with a small crystal of iodine). The reaction is typically performed in an ether solvent like THF or diethyl ether.[6]
-
-
Alternative 2: Oxidation of the Corresponding Toluene. If the starting material 4-bromo-2-methoxy-6-methyltoluene is available, it can be oxidized to the benzoic acid.
-
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid. However, these reagents can generate significant waste. Catalytic oxidation with cobalt or manganese salts and oxygen is a more environmentally friendly and industrially practiced method for producing benzoic acids from toluenes.[4][7]
-
Experimental Protocol: Scale-Up of Ortho-lithiation
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Preparation: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an inert gas inlet is flame-dried under vacuum and cooled under a positive pressure of argon.
-
Reagent Charging: Anhydrous tetrahydrofuran (THF) is added to the reactor. The reactor is cooled to -78 °C using a suitable cooling bath (e.g., acetone/dry ice). n-Butyllithium (in hexanes) is added dropwise via a syringe or addition funnel, maintaining the internal temperature below -70 °C.
-
Substrate Addition: A solution of 1-bromo-3-methoxy-5-methylbenzene in anhydrous THF is added slowly to the reactor, ensuring the temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Carboxylation: The reaction mixture is transferred via cannula to a separate vessel containing a large excess of freshly crushed dry ice.
-
Work-up and Isolation: The mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is washed with a non-polar solvent (e.g., heptane) to remove unreacted starting material. The aqueous layer is then acidified with concentrated HCl to a pH of approximately 2, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Process Safety Considerations
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle with extreme care in an inert atmosphere.
-
Cryogenic Temperatures: Use appropriate personal protective equipment (PPE) when working with dry ice and low-temperature baths.
-
Pressure Build-up: Quenching with dry ice can lead to a rapid evolution of CO2 gas. Ensure the reaction vessel is adequately vented.
III. References
-
ChemicalBook. methyl 4-bromo-2-methoxy-6-methylbenzoate synthesis. --INVALID-LINK--
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. --INVALID-LINK--
-
ChemicalBook. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis. --INVALID-LINK--
-
IUCrData. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. --INVALID-LINK--
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. --INVALID-LINK--
-
ACS Publications. Synthesis of benzoylbenzoic acids. --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. --INVALID-LINK--
-
Google Patents. CN1251833A - Process for preparing substituted benzoic acid. --INVALID-LINK--
-
YouTube. making Grignard reagents. --INVALID-LINK--
-
Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. --INVALID-LINK--
-
ResearchGate. The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C 9 H 9 BrO 3. --INVALID-LINK--
-
Andrew G Myers Research Group. ortho metalation. --INVALID-LINK--
-
Wikipedia. Benzoic acid. --INVALID-LINK--
-
Science.gov. grignard reagents: Topics by Science.gov. --INVALID-LINK--
-
Google Patents. CN1098834C - Process for preparing substituted benzoic acid. --INVALID-LINK--
-
Benchchem. Synthesis routes of 4-Bromo-2-methylbenzoic acid. --INVALID-LINK--
-
Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Wikipedia. Directed ortho metalation. --INVALID-LINK--
-
Master Organic Chemistry. Reactions of Grignard Reagents. --INVALID-LINK--
-
Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. --INVALID-LINK--
-
ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. --INVALID-LINK--
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. --INVALID-LINK--
-
University of Michigan. Directed (ortho) Metallation. --INVALID-LINK--
-
ChemicalBook. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis. --INVALID-LINK--
-
ChemicalBook. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. --INVALID-LINK--
-
BLD Pharm. 4-Bromo-2-methylbenzoic acid. --INVALID-LINK--
-
ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid. --INVALID-LINK--
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. --INVALID-LINK--
References
- 1. This compound | C9H9BrO3 | CID 45480386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
preventing debromination in reactions with 4-Bromo-2-methoxy-6-methylbenzoic acid
A Guide to Preventing Debromination in Synthetic Reactions
Welcome to the technical support center for 4-Bromo-2-methoxy-6-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: debromination. Unwanted loss of the bromine atom can lead to reduced yields of the desired product and complex purification challenges. This guide provides in-depth, field-proven insights and actionable protocols to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1] In the context of reactions with this compound, this leads to the formation of the undesired byproduct, 2-methoxy-6-methylbenzoic acid. This reduces the overall yield of your target molecule and introduces a structurally similar impurity that can be difficult to separate. The steric hindrance from the ortho-methyl and ortho-methoxy groups can sometimes make the desired reaction pathway slower, allowing more time for side reactions like debromination to occur.
Q2: I'm seeing significant debromination in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Debromination in Suzuki-Miyaura coupling is a known issue, particularly with electron-rich or sterically hindered aryl bromides. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[2] This can happen in several ways:
-
Reaction with the Base: Strong bases, especially in the presence of water or alcohols, can generate species that act as hydride donors.[1]
-
Solvent Participation: Protic solvents like water and alcohols can serve as a source of protons or hydrides, facilitating debromination.[1]
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its coordinating ligand significantly influences the relative rates of the desired cross-coupling versus the undesired debromination.[1]
Q3: How can I minimize debromination in my Suzuki-Miyaura coupling reactions?
A3: Optimizing your reaction conditions is key.[3] Here are several strategies:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands can often suppress debromination. Ligands from the Buchwald biaryl phosphine family, such as SPhos or XPhos, are often effective because they promote the desired reductive elimination step over the competing debromination pathway.[2]
-
Base Selection: Use a milder base. While strong bases are often used, they can promote debromination. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.[4]
-
Solvent System: Use anhydrous solvents to minimize the presence of water, which can be a proton source. A mixture of toluene and water is a common solvent system, but ensuring the toluene is dry is crucial.[2]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions.[1] Monitor your reaction closely and aim for the lowest effective temperature and shortest possible reaction time.
Q4: I'm attempting a Buchwald-Hartwig amination and observing debromination. Are the causes similar to Suzuki coupling?
A4: Yes, the underlying causes are very similar. In Buchwald-Hartwig amination, a palladium-hydride species can also form and lead to hydrodehalogenation of the aryl bromide.[5] This can be exacerbated by the presence of certain amines or bases.
Q5: What are the best practices for preventing debromination in Buchwald-Hartwig aminations?
A5: Similar to Suzuki coupling, ligand selection is critical. Sterically hindered ligands are generally preferred.[6] Additionally:
-
Catalyst System: Using a well-defined palladium precatalyst can sometimes give more consistent results than generating the active catalyst in situ.
-
Base: Sodium tert-butoxide is a common base in these reactions, but if debromination is an issue, consider a weaker base like cesium carbonate.
-
Amine Purity: Ensure your amine coupling partner is pure and free of impurities that could act as hydride donors.
Q6: I'm trying to perform a lithiation or Grignard reaction with this compound and I'm getting the debrominated product. What's happening?
A6: When forming an organometallic reagent like an organolithium or Grignard reagent, there are a few potential pitfalls:
-
Proton Source: Any trace amount of a proton source (like water) in your reaction will quench the organometallic intermediate, leading to the debrominated product. Rigorously dry glassware and anhydrous solvents are essential.
-
Stability of the Intermediate: Ortho-lithiated benzoic acids can be unstable at higher temperatures.[7] It's crucial to perform the lithiation at very low temperatures (e.g., -78 °C) and trap the intermediate with your electrophile at that temperature.
-
Grignard Formation: The formation of Grignard reagents from sterically hindered aryl bromides can sometimes be sluggish, which may lead to side reactions.[8]
Q7: What is the recommended procedure for a clean ortho-lithiation of this compound?
A7: A directed ortho-metalation approach is generally effective for benzoic acids.[9] A typical procedure involves:
-
Rigorous drying of all glassware and solvents.
-
Dissolving the this compound in anhydrous THF.
-
Cooling the solution to -78 °C.
-
Slowly adding a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP). Using two equivalents of the base is necessary to deprotonate both the carboxylic acid and the ortho position.[7]
-
Stirring at low temperature for a defined period to allow for complete lithiation.
-
Adding your electrophile at -78 °C and allowing the reaction to proceed before warming to room temperature.
Troubleshooting Guides
Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| High percentage of debrominated byproduct in Suzuki or Buchwald-Hartwig reactions. | Formation of a palladium-hydride (Pd-H) species.[2] | 1. Change Ligand: Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos).[2] 2. Use a Milder Base: Replace strong bases like NaOtBu with K₃PO₄ or Cs₂CO₃.[4] 3. Optimize Solvent: Use rigorously dried aprotic solvents like toluene or dioxane.[2] 4. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] |
| Reaction is sluggish, and debromination is observed over time. | The rate of the desired catalytic cycle is slow, allowing the debromination side reaction to become more prominent. | 1. Increase Catalyst Loading: A modest increase in the catalyst/ligand loading may accelerate the desired reaction. 2. Use a More Active Precatalyst: Some commercially available palladium precatalysts are designed for faster initiation. |
| Inconsistent results between batches. | Variable amounts of water or oxygen in the reaction. | 1. Degas Thoroughly: Ensure the reaction mixture is properly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas.[2] 2. Use Fresh, Anhydrous Solvents and Reagents: Impurities in older reagents can contribute to side reactions. |
Troubleshooting Debromination in Organometallic Reactions
| Symptom | Potential Cause | Recommended Solution |
| Formation of the debrominated benzoic acid after attempting lithiation or Grignard formation. | Quenching of the organometallic intermediate by a proton source. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents. 2. Use High-Purity Reagents: Ensure the starting material and any other reagents are free from moisture. |
| Low yield of the desired product after adding an electrophile to the lithiated species. | Instability of the ortho-lithiated intermediate. | 1. Maintain Low Temperatures: Perform the lithiation and the subsequent reaction with the electrophile at -78 °C or lower.[7] 2. Immediate Trapping: Add the electrophile as soon as the lithiation is complete. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Debromination
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, utilizing a catalyst system known to reduce the risk of debromination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the Schlenk flask.
-
Add anhydrous toluene and a small amount of degassed water (e.g., a 10:1 toluene:water ratio).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and boron impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Decision Workflow for Troubleshooting Debromination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Bromo-2-methoxy-6-methylbenzoic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methoxy-6-methylbenzoic acid and its derivatives. The synthesis of this valuable active pharmaceutical ingredient (API) intermediate involves several steps with significant exothermic potential.[1] Mismanagement of these exotherms can lead to runaway reactions, compromising yield, purity, and most importantly, safety.[][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management. Our goal is to equip you with the expertise to anticipate, control, and safely manage the thermal hazards associated with this synthesis.
Section 1: Understanding the Core Exothermic Hazards
The synthetic route to this compound and its derivatives typically involves three key transformations, each with a distinct thermal risk profile. Understanding the source of heat generation is the first step toward effective control.
-
Aromatic Bromination: The electrophilic substitution of a bromine atom onto the aromatic ring is a highly exothermic process.[4] The reaction of molecular bromine with an activated aromatic ring can proceed very rapidly, leading to a fast release of heat and the evolution of hydrogen bromide gas.[5][6] The use of N-bromosuccinimide (NBS) with a radical initiator is an alternative approach, which also requires careful temperature control.[7][8]
-
Grignard Reagent Formation & Carboxylation: The synthesis of a benzoic acid moiety often proceeds via a Grignard reagent. The formation of the Grignard reagent from an aryl halide and magnesium metal is notoriously exothermic and often has an induction period, creating a significant risk of runaway reactions if the reagent accumulates before the reaction initiates.[9][10][11] The subsequent carboxylation with solid CO₂ (dry ice) is also exothermic and requires careful management of the quench.
-
Nucleophilic Aromatic Substitution (SNAr) for Methoxylation: The introduction of the methoxy group, for instance by reacting a fluoro- or nitro-precursor with a methoxide source, is another step with considerable exothermic potential. These reactions can be highly energetic, and the rate of reaction is very sensitive to temperature.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: My reaction temperature is spiking uncontrollably during the addition of liquid bromine. What should I do, and how can I prevent this?
-
Immediate Action:
-
Immediately stop the addition of bromine.
-
Ensure maximum cooling is applied (e.g., check coolant flow, lower bath temperature).
-
If the temperature continues to rise rapidly, prepare for an emergency quench by adding a pre-chilled, appropriate solvent or a chemical inhibitor if one has been identified for your system.
-
-
Root Cause Analysis: A rapid temperature spike during bromine addition indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system. This is a classic sign of a potential runaway reaction.[3] The high reactivity of bromine, a powerful oxidizing agent, can lead to rapid, spontaneous ignition of organic materials upon contact.[12][13] The accumulation of unreacted bromine, followed by a sudden initiation, is a common cause.
-
Preventative Measures:
-
Controlled Dosing: Add the bromine solution dropwise using a syringe pump or an addition funnel at a slow, controlled rate. This prevents the accumulation of unreacted reagent.
-
Dilution: Dilute the bromine in a suitable, inert solvent (e.g., CCl₄, though safer alternatives are preferred) to better manage its reactivity and improve heat dissipation.
-
Adequate Cooling: Ensure your reaction vessel is immersed in a well-maintained cooling bath (e.g., ice-water or a cryocooler) with efficient stirring to ensure uniform temperature distribution.
-
In-Situ Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature in real-time. Set an upper temperature limit alarm.
-
Flow Chemistry: For larger scales, consider switching to a continuous flow reactor. This approach minimizes the volume of the reaction mixture at any given time and offers superior heat transfer, significantly reducing the risk of a thermal runaway.[14][15][16]
-
Question: I've added my aryl bromide to the magnesium turnings, but nothing is happening. I'm worried about a delayed, violent reaction.
-
Immediate Action:
-
Do NOT add more aryl bromide. This is the most common mistake and leads to dangerous accumulation.
-
Maintain stirring and the target initiation temperature.
-
If the reaction still does not start, try gentle warming with a heat gun on a small spot of the flask or adding a small crystal of iodine to activate the magnesium surface.
-
-
Root Cause Analysis: Grignard reactions often have an induction period.[9] This delay is typically caused by a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction from starting.[11] Once the reaction breaches this layer, it can proceed very rapidly, consuming all the accumulated aryl bromide in a highly exothermic burst.[9][10]
-
Preventative Measures:
-
Magnesium Activation: Before starting the reaction, activate the magnesium turnings by stirring them under nitrogen with a small amount of iodine or 1,2-dibromoethane until the color disappears.
-
Initiate with a Small Amount: Add only a small fraction (5-10%) of your aryl bromide solution first. Wait for visual confirmation of initiation (cloudiness, gentle reflux of the ether solvent) before beginning the slow, continuous addition of the remainder.[11]
-
Reaction Calorimetry: For scale-up, a reaction calorimeter is essential to study the thermokinetics.[10] This allows you to quantify the heat of reaction and determine the maximum safe addition rate to prevent accumulation.[3]
-
Question: After adding my substrate to a solution of sodium methoxide, the temperature is stable, but I'm concerned about a delayed exotherm during workup. Is this a valid concern?
-
Immediate Action: Before proceeding to workup, ensure the reaction has gone to completion using an appropriate analytical method (e.g., TLC, LC-MS). Incomplete reactions are a primary source of delayed exotherms.
-
Root Cause Analysis: Yes, this is a very valid concern. If the primary methoxylation reaction is slow or incomplete, you can have a significant amount of unreacted, highly basic methoxide and your electrophilic substrate in the flask. The subsequent workup, which often involves adding water or an aqueous acidic solution, can trigger a violent and uncontrolled exothermic reaction.[17] Quenching unreacted reagents can be extremely hazardous if not performed cautiously.[17][18]
-
Preventative Measures:
-
Confirm Completion: Always verify that the reaction is complete before beginning the quench.
-
Reverse Quench: For quenching, consider a "reverse quench" where the reaction mixture is added slowly to a separate, well-stirred, and cooled quenching solution (e.g., a buffered aqueous solution or a proton source like isopropanol in an inert solvent[18]). This ensures the quenching agent is always in excess, which helps to control the rate of heat release.
-
Cooling During Quench: Always cool the quenching vessel in an ice bath during the addition.[17][19]
-
Controlled Addition: Add the reaction mixture to the quench solution slowly and monitor the temperature of the quenching vessel.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when handling pure bromine?
A1: Bromine is a highly toxic, corrosive, and volatile substance.[12][20]
-
Personal Protective Equipment (PPE): Always handle bromine in a certified chemical fume hood. Wear heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a full-face shield.[21]
-
Inhalation Hazard: Bromine vapor is extremely toxic and can be fatal if inhaled.[5][21] Ensure your fume hood has adequate airflow.
-
Corrosivity: Liquid bromine causes severe skin burns and eye damage upon contact.[21][22]
-
Spill Management: Have a bromine spill kit ready. This should include a neutralizing agent like a 5-10% sodium thiosulfate solution or sodium carbonate (washing soda).[21]
Q2: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it important for this synthesis?
A2: The MTSR is the highest possible temperature a reaction mixture could reach in a "worst-case scenario," such as a complete failure of the cooling system.[3] It is calculated assuming that all the accumulated energy from the reaction is absorbed by the reaction mass, causing an adiabatic temperature rise.[3] Knowing the MTSR is critical because if this temperature is high enough to initiate a secondary, more energetic decomposition reaction, a catastrophic thermal runaway can occur.[3] For the synthesis of this compound, you must ensure the MTSR remains well below the decomposition temperature of your reactants, intermediates, and solvents.
Q3: How can I safely scale up a potentially exothermic reaction from the lab to a pilot plant?
A3: Scaling up requires a thorough process safety assessment.
-
Calorimetry Studies: Use a reaction calorimeter (RC1) or an adiabatic calorimeter (ARC) to obtain critical thermodynamic data: heat of reaction (ΔHr), heat capacity (Cp), and the rate of heat evolution.[3][10]
-
Assess Thermal Risk: Use the data to calculate the adiabatic temperature rise and the MTSR.[3] This helps classify the criticality of the reaction.
-
Pilot Runs: Perform initial scale-up runs at a small, intermediate scale.
-
Engineering Controls: Ensure the pilot plant reactor has adequate cooling capacity, emergency quenching/venting systems, and robust process control and monitoring.[]
Section 4: Key Experimental Protocols & Data
Table 1: Reagent Hazard Summary & Control Measures
| Reagent | Key Hazards | Recommended Control Measures |
| Bromine (Br₂) / NBS | Highly toxic, corrosive, strong oxidizer, causes severe burns.[5][12][21][22] | Handle only in a fume hood with full PPE. Use controlled addition. Have a sodium thiosulfate quench solution ready. |
| Magnesium (Mg) | Flammable solid. Grignard formation is highly exothermic with a potential induction period.[9] | Use in an inert atmosphere (N₂ or Ar). Activate surface before use. Initiate with a small amount of halide before slow addition of the rest. |
| Sodium Methoxide (NaOMe) | Corrosive, reacts violently with water. | Handle in an inert, dry atmosphere. Quench carefully by adding the reaction mixture to a cooled proton source. |
| Grignard Reagents | Pyrophoric potential, highly reactive with water and protic solvents. | Maintain under an inert atmosphere. Quench with extreme caution under cooling.[19] |
Diagram 1: Decision Tree for Thermal Excursion
This diagram outlines the immediate steps to take if you observe an unexpected and rapid rise in your reaction temperature.
Caption: Decision workflow for responding to a thermal excursion.
Diagram 2: Safe Scale-Up Workflow
This workflow illustrates the key stages and decision points for safely scaling an exothermic process from the laboratory to pilot scale.
Caption: A structured workflow for the safe scale-up of exothermic reactions.
References
- 1. This compound [myskinrecipes.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. books.rsc.org [books.rsc.org]
- 8. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 9. hzdr.de [hzdr.de]
- 10. researchgate.net [researchgate.net]
- 11. mason.gmu.edu [mason.gmu.edu]
- 12. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. scllifesciences.com [scllifesciences.com]
- 15. scribd.com [scribd.com]
- 16. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. sarponggroup.com [sarponggroup.com]
- 20. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. science.cleapss.org.uk [science.cleapss.org.uk]
- 22. Bromine - Hazardous Agents | Haz-Map [haz-map.com]
workup procedures to remove unreacted starting materials in 4-Bromo-2-methoxy-6-methylbenzoic acid synthesis
Welcome to the technical support guide for the synthesis of 4-Bromo-2-methoxy-6-methylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to navigate the complexities of your synthesis and purification. This guide is structured as a series of questions you might encounter during your workup, designed to troubleshoot problems and optimize your outcomes.
Understanding the Landscape: Starting Materials & Impurities
Q1: What are the likely unreacted starting materials and byproducts I need to remove during the workup?
To design an effective purification strategy, you must first understand what you are trying to remove. The synthesis of this compound can be approached from different routes, but a common strategy involves the bromination of a precursor like 2-methoxy-6-methylbenzoic acid or the oxidation of a brominated toluene derivative.
Scenario A: Bromination of 2-methoxy-6-methylbenzoic acid In this scenario, a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent is used.
-
Unreacted Starting Material: 2-methoxy-6-methylbenzoic acid. Its properties are very similar to your product, making it a key impurity to target.
-
Reagent-Derived Byproducts:
-
Side-Reaction Products: Over-bromination could lead to di-brominated species. The formation of other isomers is also possible depending on the reaction conditions.
Scenario B: Oxidation of 4-Bromo-2-methoxy-6-methyltoluene This route involves oxidizing the methyl group to a carboxylic acid.
-
Unreacted Starting Material: 4-Bromo-2-methoxy-6-methyltoluene. This is a neutral compound and will behave very differently from your acidic product during workup.
-
Incomplete Oxidation Products: The corresponding aldehyde (4-Bromo-2-methoxy-6-methylbenzaldehyde) could be present if the oxidation is not driven to completion.
-
Oxidizing Agent Byproducts: Depending on the oxidant used (e.g., KMnO₄, CrO₃), various inorganic salts will be generated which are typically removed with aqueous washes.[6]
For the purpose of this guide, we will focus primarily on the challenges arising from Scenario A , as removing a structurally similar acidic starting material presents a common and illustrative purification challenge.
The Core Strategy: Acid-Base Extraction
Q2: What is the fundamental principle for separating my acidic product from neutral or basic impurities?
The most powerful tool at your disposal for this specific purification is acid-base extraction . This technique exploits the acidic nature of the carboxylic acid functional group on your product.[7]
The Principle:
-
Deprotonation (Base Wash): Your target compound, this compound, is an acid. When you wash your crude organic reaction mixture with an aqueous basic solution (like sodium bicarbonate, NaHCO₃, or sodium hydroxide, NaOH), the acid is deprotonated to form its corresponding carboxylate salt (sodium 4-bromo-2-methoxy-6-methylbenzoate).[8][9]
-
Phase Transfer: This newly formed salt is ionic and therefore highly soluble in the aqueous layer, while being poorly soluble in the organic solvent (e.g., diethyl ether, ethyl acetate). Neutral organic impurities, such as unreacted 4-bromo-2-methoxy-6-methyltoluene or byproducts like succinimide (in the case of NBS), will remain in the organic layer.[10]
-
Isolation & Reprotonation (Acidification): The aqueous layer, now containing your desired product as a salt, is separated. It is then re-acidified with a strong acid (like hydrochloric acid, HCl). This protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a solid.[9][11] This solid can then be collected by filtration.
This entire workflow is a self-validating system: only compounds with the specific acidic functional group will move from the organic to the aqueous phase and then precipitate upon acidification.
Workflow: Acid-Base Extraction
Caption: Workflow for purifying the product via acid-base extraction.
Q3: Can you provide a step-by-step protocol for a standard acid-base extraction workup?
Certainly. This protocol assumes your reaction was performed in an organic solvent immiscible with water.
Experimental Protocol: Acid-Base Extraction
-
Quenching & Dilution:
-
Cool the reaction mixture to room temperature.
-
If the reaction is highly concentrated, dilute it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to ensure smooth separation. This is your "organic layer".[12]
-
Transfer the organic layer to a separatory funnel of appropriate size.
-
-
Initial Water Wash (Optional but Recommended):
-
Add a volume of deionized water equal to about half the volume of the organic layer.
-
Stopper the funnel, invert, and vent immediately to release any pressure.
-
Shake gently a few times, venting after each shake.
-
Allow the layers to separate and drain the lower aqueous layer. This removes highly water-soluble impurities.
-
-
Basic Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A 5-10% solution of sodium carbonate (Na₂CO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) can also be used.
-
CAUTION: The reaction between the carboxylic acid and bicarbonate/carbonate will produce CO₂ gas, causing pressure buildup.[13] Swirl the funnel without the stopper first, then stopper, invert, and vent immediately and frequently.
-
Shake vigorously for 1-2 minutes.
-
Allow the layers to fully separate. Drain the lower aqueous layer (containing your product salt) into a clean Erlenmeyer flask.
-
Repeat the basic extraction on the organic layer one or two more times, combining the aqueous extracts in the same Erlenmeyer flask. This ensures complete extraction of your product.
-
-
Acidification & Precipitation:
-
Cool the combined aqueous extracts in an ice bath. This will decrease the solubility of your final product, maximizing yield.[14]
-
Slowly, and with stirring, add concentrated (e.g., 6M or 12M) HCl to the aqueous solution. You will observe the formation of a white precipitate as the neutral carboxylic acid is formed.[10]
-
Continue adding acid until gas evolution (from neutralizing excess bicarbonate) ceases and the solution is strongly acidic. Check the pH with litmus paper or a pH meter to ensure it is ≤ 2.[11]
-
-
Product Isolation:
-
Keep the flask in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Set up a Büchner funnel for vacuum filtration.
-
Collect the precipitated solid by filtering the mixture.
-
Wash the collected crystals with a small amount of cold deionized water to remove any residual inorganic salts.[14]
-
Allow the solid to dry on the filter under vacuum for at least 15-20 minutes. For complete drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum oven.
-
Troubleshooting Common Workup Problems
Q4: I've performed the basic wash and acidification, but my product won't precipitate. What's wrong?
This is a common and frustrating issue. Here are the most likely causes and solutions:[2]
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Acidification | The most common reason. If the solution is not acidic enough, your product remains in its water-soluble salt form. Solution: Add more concentrated HCl while stirring and continuously check the pH. Ensure you reach a pH of 1-2.[11] |
| Product is Moderately Water-Soluble | While the product is expected to be poorly soluble in cold, acidic water, it may have some residual solubility, especially if the volume of water is large. Solution: 1. Ensure the solution is ice-cold. 2. Try adding saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds ("salting out").[13] 3. If precipitation is still minimal, you may need to perform a "back-extraction." Extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate). Your protonated, neutral product will move back into the organic layer, which can then be dried and evaporated to recover the product. |
| Not Enough Product | If the reaction yield was very low, the concentration of your product in the aqueous solution might be below its solubility limit, even when cold and acidified. Solution: Attempt a back-extraction as described above. This is the best way to recover small amounts of product. |
Q5: My separatory funnel has formed a persistent emulsion. How can I resolve this?
Emulsions are colloidal suspensions of one liquid in another and are a frequent nuisance during extractions.[2] They often appear as a third, murky layer that refuses to separate.
Strategies to Break an Emulsion:
-
Be Patient: Give it time. Sometimes, simply letting the separatory funnel stand for 10-30 minutes is enough.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the polarity and density of the aqueous phase, which often forces the layers to separate.[3]
-
Gentle Swirling: Gently swirl the funnel. Vigorous shaking can worsen an emulsion.
-
Mechanical Agitation: Gently stir the emulsion layer with a glass rod.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Centrifugation: If you have access to a centrifuge with appropriate holders, spinning the mixture is a highly effective method.
Q6: After the workup, my product has a persistent yellow/brown color. What causes this and how do I remove it?
This is almost always due to residual elemental bromine (Br₂) if it was used as the brominating agent.
Solution:
-
Sodium Thiosulfate Wash: Before the main acid-base extraction, wash the initial organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2] Thiosulfate is a reducing agent that will react with and decolorize the bromine.
-
Recrystallization: If the color persists in your final solid product, it can often be removed during recrystallization, as the colored impurity may remain in the mother liquor.
Troubleshooting Decision Tree
Caption: Decision tree for common workup and purification issues.
Advanced Purification Techniques
Q7: When is recrystallization a suitable next step, and how do I choose the right solvent?
Recrystallization is an excellent technique for purifying solid compounds that are already reasonably clean (e.g., >80-90% pure).[15] It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent. Benzoic acid and its derivatives are often purified by recrystallization from water or mixed solvent systems.[14][16]
Choosing a Solvent: The ideal recrystallization solvent is one in which your product is:
-
Highly soluble at high temperatures (near the solvent's boiling point).
-
Poorly soluble at low temperatures (in an ice bath).
-
Impurities should either be completely insoluble (so they can be filtered off hot) or highly soluble even at low temperatures (so they remain in the cold mother liquor).
Protocol: Recrystallization Screening & Procedure
-
Screening: Place a small amount of your crude product (20-30 mg) in a test tube. Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have a good candidate. Common solvents to screen for this molecule include water, ethanol, methanol, ethyl acetate, hexane, or mixtures thereof (e.g., ethanol/water).
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[15]
-
If there are insoluble impurities, perform a "hot filtration" to remove them.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
Q8: My product is still impure after extraction and recrystallization. Should I consider column chromatography?
Yes. Column chromatography is a more powerful purification technique used when simpler methods fail, especially when impurities have very similar solubility profiles to your product.[17][18]
When to Use Column Chromatography:
-
Recrystallization is ineffective.
-
Impurities are very similar in polarity to the product (e.g., unreacted 2-methoxy-6-methylbenzoic acid).
-
The crude product is an oil and cannot be recrystallized.
-
A very high degree of purity (>99%) is required.
General Protocol Guidelines:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.
-
Finding the Right Eluent: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. This provides good separation from impurities that are more or less polar.
-
Procedure: A slurry of silica gel in the eluent is packed into a glass column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica. The eluent is then passed through the column, and fractions are collected and analyzed by TLC to isolate the pure product.[17]
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ias.ac.in [ias.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 10. odinity.com [odinity.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Benzoic acid - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. What are the purification methods for M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-2-Methoxybenzoic Acid for Synthetic Applications
Introduction
In the landscape of medicinal chemistry and materials science, halogenated benzoic acids serve as indispensable building blocks. Their utility stems from the unique electronic properties conferred by halogen substituents and the versatile reactivity of the carboxylic acid moiety. Among these, 4-bromo-2-methoxybenzoic acid and 4-chloro-2-methoxybenzoic acid are prominent intermediates, frequently employed in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] While structurally similar, the substitution of bromine for chlorine at the 4-position introduces subtle yet significant differences in their chemical reactivity.
This guide provides an in-depth comparative analysis of these two compounds. We will dissect the electronic and steric influences of their substituents, compare their reactivity in key synthetic transformations, and provide validated experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions when selecting the appropriate reagent for their specific synthetic goals.
Physicochemical and Structural Profile
A foundational comparison begins with the intrinsic properties of each molecule. The primary difference lies in the halogen substituent, which impacts molecular weight, melting point, and electronic distribution.
| Property | 4-Bromo-2-methoxybenzoic acid | 4-Chloro-2-methoxybenzoic acid |
| CAS Number | 72135-36-5[3] | 57479-70-6[4] |
| Molecular Formula | C₈H₇BrO₃[5] | C₈H₇ClO₃[6] |
| Molecular Weight | 231.04 g/mol [5] | 186.59 g/mol [7] |
| Appearance | Off-white to light yellow powder[1] | White crystalline solid |
| Melting Point | 155-159 °C[5] | ~140-143 °C |
| pKa (Predicted) | ~3.86[8] | ~3.80 |
The Electronic Architecture: A Tale of Two Halogens
The reactivity of an aromatic compound is dictated by the interplay of inductive and resonance effects of its substituents. In both 4-bromo- and 4-chloro-2-methoxybenzoic acid, three functional groups—a halogen, a methoxy group, and a carboxylic acid—collectively influence the electron density of the benzene ring and the reactivity of the functional groups.
-
Halogens (Cl, Br): Both chlorine and bromine are deactivating groups in the context of electrophilic aromatic substitution. This is because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R).[9] The -I effect stems from their high electronegativity, which pulls electron density away from the ring through the sigma bond. The +R effect involves the donation of a lone pair of electrons into the aromatic π-system. Chlorine is more electronegative than bromine, resulting in a stronger -I effect. Conversely, the +R effect of chlorine is considered slightly greater than that of bromine due to better orbital overlap between the carbon 2p and chlorine 3p orbitals compared to the carbon 2p and bromine 4p orbitals.[10] However, the dominant influence for halogens remains the inductive withdrawal.
-
Methoxy Group (-OCH₃): Positioned ortho to the carboxylic acid, the methoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a powerful electron-donating resonance effect (+R), which significantly increases electron density at the ortho and para positions.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating due to both a powerful inductive effect (-I) and a resonance effect (-R) that withdraws electron density from the ring.[11]
The net result is a complex electronic landscape. The ring is generally electron-poor, making electrophilic substitution difficult, but primed for certain types of nucleophilic reactions.
Comparative Reactivity Analysis
The subtle electronic differences between bromine and chlorine manifest in several key reaction types.
Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa).[12] Given that chlorine has a stronger inductive electron-withdrawing effect than bromine, 4-chloro-2-methoxybenzoic acid is expected to be a slightly stronger acid than 4-bromo-2-methoxybenzoic acid . This difference is minor but can be relevant in reactions where proton transfer is a key step.
Reactions at the Carboxylic Acid: Amide Bond Formation
Amide bond formation is a cornerstone of drug development and typically requires activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of coupling reagents.
The primary electronic influence of the para-halogen in this context is on the acidity of the carboxylic proton. The slightly higher acidity of the chloro-derivative may marginally facilitate the initial deprotonation step when using certain coupling agents. However, once activated, the electrophilicity of the carbonyl carbon is largely governed by the activating group, and the distant halogen has a minimal differential effect. Therefore, for most standard coupling protocols (e.g., using HATU, HOBt/DCC, or conversion to the acid chloride with thionyl chloride), the reactivity of both compounds in amide bond formation is expected to be highly comparable .[13][14] The choice between them would likely be dictated by cost, availability, or the requirements of downstream reactions.
Nucleophilic Aromatic Substitution (SNAr)
A significant point of divergence in reactivity is in Nucleophilic Aromatic Substitution (SNAr), where the halogen atom acts as a leaving group.[15] This reaction proceeds via a two-step addition-elimination mechanism.[16][17]
-
Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (halide ion) is expelled, and aromaticity is restored.
The rate of an SNAr reaction is governed by the stability of the Meisenheimer complex.[16] Stability is enhanced by electron-withdrawing groups that can delocalize the negative charge. The reactivity of the leaving group follows the order F > Cl > Br > I. This is counterintuitive when considering C-X bond strength but is explained by the fact that the highly electronegative fluorine (and chlorine) atom polarizes the C-X bond and stabilizes the anionic intermediate most effectively, accelerating the rate-determining nucleophilic attack.[18]
Consequently, 4-chloro-2-methoxybenzoic acid is predicted to be more reactive towards nucleophilic aromatic substitution than 4-bromo-2-methoxybenzoic acid .
Experimental Protocol: Comparative Amide Bond Formation
To provide a practical framework for comparison, the following protocol details a standard method for amide synthesis applicable to both substrates. This self-validating system allows for a direct comparison of yield and purity under identical conditions.
Objective: To synthesize the corresponding N-benzyl amide of 4-bromo- and 4-chloro-2-methoxybenzoic acid.
Materials:
-
4-bromo- or 4-chloro-2-methoxybenzoic acid (1.0 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Benzylamine (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzoic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the acid).
-
Activation: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to the stirred solution. Continue stirring at 0 °C for 20 minutes to allow for the formation of the activated ester.
-
Nucleophilic Addition: Add benzylamine (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.
Conclusion and Recommendations
The choice between 4-bromo- and 4-chloro-2-methoxybenzoic acid is contingent on the intended synthetic application.
-
For reactions involving the carboxylic acid moiety, such as esterification or amide bond formation, the two compounds exhibit very similar reactivity. The choice can be based on factors like cost, availability, or molecular weight considerations for downstream characterization.
-
For reactions where the halogen serves as a leaving group in a Nucleophilic Aromatic Substitution (SNAr) pathway, 4-chloro-2-methoxybenzoic acid is the superior choice. Its greater ability to stabilize the key Meisenheimer intermediate leads to a faster reaction rate compared to its bromo- counterpart.[16][18]
By understanding these fundamental differences in their electronic makeup and resulting reactivity, researchers can strategically select the optimal building block to enhance the efficiency and success of their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 72135-36-5|4-Bromo-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 4-Chloro-2-methoxybenzoic acid(57479-70-6) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Bromo-2-methoxybenzoic acid 97 72135-36-5 [sigmaaldrich.com]
- 6. PubChemLite - 4-chloro-2-methoxybenzoic acid (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A-Comparative-Guide-to-the-Structural-Confirmation-of-4-Bromo-2-methoxy-6-methylbenzoic-Acid-Using-2D-NMR
In the landscape of drug development and materials science, the unambiguous structural determination of novel organic molecules is a cornerstone of innovation and intellectual property. For substituted aromatic compounds, such as 4-Bromo-2-methoxy-6-methylbenzoic acid, seemingly minor differences in substituent placement can drastically alter chemical properties and biological activity. While 1D NMR provides a foundational overview of the chemical environment of protons and carbons, it often falls short in providing the definitive connectivity required for irrefutable structural assignment. This guide provides a comprehensive comparison of 1D and 2D NMR techniques, demonstrating the decisive power of 2D NMR in the structural elucidation of this compound.
The Challenge with Substituted Aromatics: Beyond a Simple Spectrum
A cursory look at the 1D ¹H and ¹³C NMR spectra of a substituted benzene ring can be deceptive. While the number of signals and their chemical shifts offer initial clues, they rarely provide the complete picture. For a molecule like this compound, several isomers are possible, and differentiating them based solely on 1D data can be ambiguous. The subtle electronic effects of the bromo, methoxy, methyl, and carboxylic acid groups influence the chemical shifts of the aromatic protons and carbons in ways that can be difficult to predict with absolute certainty.[1][2] This is where the power of two-dimensional NMR spectroscopy becomes indispensable.
The 2D NMR Solution: Mapping the Molecular Framework
2D NMR experiments, such as COSY, HSQC, and HMBC, provide through-bond correlation data that acts as a roadmap of the molecule's atomic connectivity.[3][4] By observing correlations between nuclei, we can piece together the structural puzzle with a high degree of confidence, leaving no room for isomeric ambiguity.
Experimental Protocols: A Self-Validating Workflow
The following protocols outline the acquisition of a suite of 2D NMR experiments designed for the complete structural assignment of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Spectrometer & Parameters
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or greater) to ensure adequate signal dispersion.
Table 1: Key 2D NMR Acquisition Parameters
| Experiment | Key Parameter(s) | Rationale |
| COSY | Spectral Width, Number of Increments | Optimized to observe ³J(H,H) couplings between adjacent aromatic protons. |
| HSQC | ¹J(C,H) coupling constant (~160 Hz) | Selects for direct one-bond correlations between protons and their attached carbons.[5] |
| HMBC | Long-range coupling constant (ⁿJ(C,H)) | Optimized for 2-3 bond correlations (typically 8-10 Hz) to establish connectivity across quaternary carbons and between different functional groups.[5][6] |
Data Interpretation: From Correlations to Confirmation
The true power of 2D NMR lies in the interpretation of the cross-peaks observed in the spectra. For this compound, the following correlations are expected and will be used to confirm its structure.
COSY (Correlation Spectroscopy): Identifying Adjacent Protons
The COSY spectrum reveals proton-proton couplings, which in an aromatic system, typically occur between adjacent protons (³J coupling). For the proposed structure, we expect to see a correlation between the two aromatic protons, H3 and H5.
Caption: Expected COSY correlation in this compound.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment unambiguously identifies which protons are directly attached to which carbons.[5][7] This is a crucial step in assigning the protonated carbons in the ¹³C NMR spectrum.
Table 2: Expected ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Proton | Expected ¹H Shift (ppm) | Carbon | Expected ¹³C Shift (ppm) | HSQC Correlation |
| H3 | ~7.0-7.2 | C3 | ~115-120 | Yes |
| H5 | ~7.3-7.5 | C5 | ~125-130 | Yes |
| -OCH₃ | ~3.8-4.0 | -OCH₃ | ~55-60 | Yes |
| -CH₃ | ~2.3-2.5 | -CH₃ | ~20-25 | Yes |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Map
The HMBC experiment is the cornerstone of this structural proof, providing correlations between protons and carbons that are two or three bonds apart.[6][8][9] This allows us to connect the molecular fragments and definitively place the substituents on the aromatic ring.
Key Expected HMBC Correlations:
-
-CH₃ Protons: These protons should show a correlation to the quaternary carbon C6 and the protonated carbon C5. This confirms the placement of the methyl group at C6.
-
-OCH₃ Protons: The methoxy protons will correlate to the quaternary carbon C2, confirming its position.
-
Aromatic Protons (H3 and H5):
-
H3 will show correlations to C2, C4, and the carboxylic carbon.
-
H5 will show correlations to C1, C4, C6, and the methyl carbon.
-
-
Carboxylic Acid Proton: While often broad and sometimes not observed, if present, it would show correlations to C1 and C2.
Caption: Critical HMBC correlations for structural confirmation.
Table 3: Summary of Key HMBC Correlations for Structural Confirmation
| Proton | Correlating Carbon(s) | Significance |
| -CH₃ | C5, C6 | Confirms methyl group at C6, adjacent to a proton at C5. |
| -OCH₃ | C2 | Confirms methoxy group at C2. |
| H3 | C1, C2, C4, C5 | Places H3 between the methoxy and bromo-substituted carbons. |
| H5 | C1, C4, C6, -CH₃ | Places H5 between the bromo and methyl-substituted carbons. |
Comparison: The Unambiguous Advantage of 2D NMR
| Feature | 1D NMR (¹H, ¹³C) | 2D NMR (COSY, HSQC, HMBC) |
| Connectivity | Inferred from coupling patterns and chemical shifts; often ambiguous for isomers. | Directly observed through cross-peaks, providing a definitive bonding network.[7] |
| Confidence | Moderate; relies on empirical data and prediction, which can be misleading.[10] | High to absolute; provides irrefutable proof of atom-to-atom connectivity. |
| Quaternary Carbons | Detected in ¹³C, but their position is not directly confirmed. | Positions are confirmed through long-range correlations from nearby protons in the HMBC spectrum.[6] |
| Isomer Differentiation | Can be challenging, especially for regioisomers with similar electronic environments. | Straightforward; different isomers will exhibit a unique and predictable set of 2D correlations. |
Conclusion
For researchers, scientists, and professionals in drug development, the structural integrity of a molecule is paramount. While 1D NMR is an essential first step in characterization, it cannot, in many cases, provide the level of certainty required to definitively assign the structure of a complex molecule like this compound. The suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system of cross-correlations that, when interpreted together, build an unassailable case for a single, correct structure. This multi-dimensional approach transforms NMR from a qualitative tool into a powerful, quantitative method for absolute structural elucidation, ensuring the integrity and novelty of chemical discoveries.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. youtube.com [youtube.com]
- 4. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.as.uky.edu [chem.as.uky.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to 4-Bromo-2-methoxy-6-methylbenzoic Acid and Its Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of building blocks is paramount to the success of a synthetic campaign. Substituted benzoic acids, in particular, serve as versatile scaffolds in the construction of complex molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth, objective comparison of 4-Bromo-2-methoxy-6-methylbenzoic acid and its structural isomers, focusing on their synthesis, reactivity, and practical applications. The insights provided herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
The Landscape of Bromo-methoxy-methylbenzoic Acid Isomers: A Structural Overview
The reactivity of a substituted benzoic acid is profoundly influenced by the interplay of electronic and steric effects imparted by its substituents. In the case of bromo-methoxy-methylbenzoic acids, the positions of the bromine, methoxy, and methyl groups on the aromatic ring dictate the molecule's chemical behavior. This compound is a unique isomer with substituents flanking the carboxylic acid group, a structural feature that significantly impacts its reactivity.
To understand the nuances of this class of compounds, we will compare this compound with a representative isomer, 3-Bromo-5-methylbenzoic acid, which lacks the ortho-substituents adjacent to the carboxyl group.
Structural Comparison of Key Isomers
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Isomer A | This compound | 877149-08-1 | C₉H₉BrO₃ | 245.07 | Ortho-substituents (methoxy and methyl) adjacent to the carboxylic acid. |
| Isomer B | 3-Bromo-5-methylbenzoic acid | 58530-13-5 | C₈H₇BrO₂ | 215.04 | Meta-substituents, no ortho-substitution relative to the carboxylic acid. |
The "Ortho Effect": A Dominant Force in Reactivity
A critical concept in understanding the behavior of substituted benzoic acids is the "ortho effect."[1][2] This phenomenon, driven by steric hindrance, dictates that benzoic acids with substituents in the ortho position (adjacent to the carboxylic acid) are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[2] This increased acidity stems from the ortho-substituents forcing the carboxyl group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid but does not affect the stability of the carboxylate anion to the same extent.
In the context of our comparison, this compound, with both a methoxy and a methyl group in the ortho positions, is expected to exhibit a pronounced ortho effect, leading to a lower pKa (higher acidity) compared to isomers lacking this substitution pattern.
Comparative Reactivity in Key Organic Transformations
The structural differences between this compound and its isomers manifest in their performance in common organic reactions. Here, we compare their anticipated reactivity in two fundamental transformations: Fischer esterification and the Suzuki-Miyauzra cross-coupling reaction.
Fischer Esterification: The Impact of Steric Hindrance
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. The rate of this reaction is highly sensitive to steric hindrance around the carboxylic acid moiety.
Predicted Comparison of Esterification Reactivity
| Isomer | Structure | Expected Reactivity | Rationale |
| This compound | Isomer A | Slower | The two ortho-substituents (methoxy and methyl) create significant steric hindrance around the carboxylic acid, impeding the approach of the alcohol nucleophile. |
| 3-Bromo-5-methylbenzoic acid | Isomer B | Faster | The absence of ortho-substituents allows for easier access to the carboxylic acid by the alcohol, leading to a faster reaction rate under similar conditions. |
Suzuki-Miyaura Cross-Coupling: A Tale of Two Reaction Sites
The Suzuki-Miyura reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organohalide.[3] For the bromo-substituted benzoic acids, the bromine atom serves as the reactive handle for this transformation.
Predicted Comparison of Suzuki-Miyura Coupling Reactivity
| Isomer | Structure | Expected Reactivity | Rationale |
| This compound | Isomer A | Slightly Slower | While the electronic environment of the carbon-bromine bond is influenced by the methoxy and methyl groups, the primary determinant of reactivity in this case is often the steric hindrance around the palladium catalyst as it approaches the C-Br bond. The ortho-substituents can sterically hinder the oxidative addition step of the catalytic cycle. |
| 3-Bromo-5-methylbenzoic acid | Isomer B | Slightly Faster | The less sterically encumbered environment around the bromine atom in this isomer is expected to facilitate a more rapid oxidative addition of the palladium catalyst, potentially leading to a faster reaction and higher yields under identical conditions. |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis and key reactions of the discussed isomers. These protocols are based on established procedures found in the literature and are designed to be self-validating.
Synthesis of 3-Bromo-5-methylbenzoic acid (Isomer B)
This procedure is adapted from a known method for the oxidation of a substituted toluene.[4]
Reaction Scheme:
Caption: Synthesis of 3-Bromo-5-methylbenzoic acid.
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water.
-
Heat the solution to 80°C.
-
Add potassium permanganate in portions over 45 minutes, maintaining the temperature at 80°C.
-
After the addition is complete, continue heating at 80°C for 1.5 hours.
-
Filter the hot solution to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl.
-
Extract the product with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-5-methylbenzoic acid.[4]
Fischer Esterification of 3-Bromo-5-methylbenzoic acid
This is a general procedure for Fischer esterification.[5]
Reaction Scheme:
Caption: Fischer Esterification of 3-Bromo-5-methylbenzoic acid.
Materials:
-
3-Bromo-5-methylbenzoic acid
-
Methanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 3-bromo-5-methylbenzoic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the methyl ester.
Suzuki-Miyaura Coupling of Methyl 3-bromo-5-methylbenzoate
This protocol is a general procedure for Suzuki-Miyaura cross-coupling reactions.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-methylbenzoate.
Materials:
-
Methyl 3-bromo-5-methylbenzoate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed mixture of toluene and water, add methyl 3-bromo-5-methylbenzoate, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Data Comparison
The structural differences between the isomers are clearly reflected in their spectroscopic data, particularly in their ¹H and ¹³C NMR spectra.
¹H and ¹³C NMR Data for Representative Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| This compound | Data not readily available in searched literature. Predicted shifts would show distinct aromatic protons due to the substitution pattern. | Data not readily available in searched literature. Predicted shifts would reflect the electronic effects of the substituents. | N/A |
| 3-Bromo-5-methylbenzoic acid | ~8.05 (s, 1H), ~7.85 (m, 1H), ~7.58 (s, 1H), ~2.40 (s, 3H) | Data not readily available in searched literature. | [4] |
| 4-bromo-2-methoxybenzoic acid (related isomer) | N/A | ~156.6, 134.2, 133.9, 121.9, 112.8, 109.9, 56.6 | [6] |
Conclusion and Future Outlook
The choice between this compound and its isomers in a synthetic strategy is a decision guided by the principles of steric and electronic effects. The highly substituted nature of this compound, with its two ortho-substituents, presents both challenges and opportunities. While it may exhibit slower reaction rates in transformations sensitive to steric hindrance, such as esterification, its unique substitution pattern can be leveraged to achieve specific synthetic goals where steric bulk is desired to direct reactivity or influence the conformation of the final product.
Conversely, isomers like 3-Bromo-5-methylbenzoic acid, with less steric congestion around the reactive sites, are likely to be more amenable to standard transformations. The selection of the appropriate isomer is, therefore, a strategic choice that depends on the specific target molecule and the desired synthetic pathway.
Further research into the direct comparative reactivity of these isomers under standardized conditions would provide valuable quantitative data to augment the qualitative predictions presented in this guide. Such studies would be of significant benefit to the synthetic chemistry community, enabling more informed decisions in the design and execution of complex synthetic routes.
References
A Senior Application Scientist's Guide to Sourcing and Verifying Analytical Reference Standards for 4-Bromo-2-methoxy-6-methylbenzoic acid
The Critical Role of a Reference Standard
4-Bromo-2-methoxy-6-methylbenzoic acid is a specific chemical entity whose accurate quantification is essential for a variety of applications, from reaction monitoring in synthetic chemistry to impurity profiling in pharmaceutical development. An analytical reference standard serves as the benchmark against which an unknown sample is compared. Therefore, its purity, identity, and associated uncertainty must be known and trusted. Regulatory bodies and quality systems emphasize the use of well-characterized materials to ensure data is reliable and reproducible. The United States Pharmacopeia (USP), for instance, outlines rigorous validation procedures in its General Chapter <1225>, which implicitly rely on the quality of the reference materials used.[1][2][3]
The Supplier Landscape: A Tiered Approach to Quality
Not all suppliers are created equal. The source of your reference standard dictates the level of scrutiny and in-house verification required. We can categorize suppliers into three main tiers, each offering a different level of quality assurance and documentation.
Supplier Qualification Workflow
Before purchasing, a systematic qualification process is crucial. This workflow ensures that the chosen supplier meets the technical and quality requirements for your specific application.
Caption: Workflow for qualifying a new reference standard supplier.
Comparison of Supplier Tiers
The following table provides a comparative overview of what to expect from each supplier tier. This objective summary is critical for aligning the cost of a standard with its intended analytical application.
| Feature | Tier 1: Accredited CRM Producer | Tier 2: Major Chemical Supplier | Tier 3: Research Chemical Retailer |
| Product Grade | Certified Reference Material (CRM) | Analytical Standard / Reagent Grade | Research Grade |
| Stated Purity | e.g., 99.8% ± 0.1% | >99.0% or >98% | >97% or "as-is" |
| Purity Method | Primary method like qNMR or Mass Balance | Typically HPLC area % | Often unspecified or by a single method (e.g., NMR) |
| Accreditation | ISO 17034 [4][5][6][7] | ISO 9001 | Generally none |
| Documentation | Comprehensive Certificate of Analysis (CoA) with uncertainty, traceability statement, homogeneity, and stability data. | Standard CoA with purity, identity test results (e.g., NMR, MS), and lot number. | Basic product page, Safety Data Sheet (SDS). CoA may be minimal. |
| Traceability | Metrological traceability to SI units established. | Traceability to an in-house standard; may not be to SI units. | No formal traceability. |
| Best For | Regulated QC, method validation, instrument calibration, legal metrology. | Method development, research applications requiring high purity. | Exploratory synthesis, early-stage R&D. |
The paramount distinction for a Tier 1 supplier is accreditation to ISO 17034:2016 , which outlines the general requirements for the competence of reference material producers.[4][5][6][8] This standard ensures that the producer has a robust quality management system and is technically competent to assign property values, including purity and its associated uncertainty.[7]
A Self-Validating Protocol for In-House Verification
Regardless of the source, it is a fundamental scientific practice to verify a new reference standard before its use in critical applications. The following multi-technique protocol creates a self-validating system, where orthogonal methods are used to confirm identity and purity, ensuring the trustworthiness of your standard.
Analytical Verification Workflow
Caption: Orthogonal workflow for the comprehensive verification of a new standard.
Experimental Protocol 1: HPLC-UV for Purity and Impurity Profiling
Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for purity assessment.[9][10] For substituted benzoic acids, a reversed-phase method is ideal. By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, we ensure the carboxylic acid is fully protonated, increasing its hydrophobicity and retention on a C18 column for optimal separation.[11]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-19 min: 80% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.5 mg/mL solution.
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (mobile phase) to identify any system peaks.
-
Inject the sample solution in triplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
-
Self-Validation Check: The method's specificity is demonstrated by achieving baseline separation of the main peak from all impurities. The precision is confirmed by ensuring the relative standard deviation (RSD) of the main peak area from triplicate injections is less than 2%.
Experimental Protocol 2: Quantitative NMR (qNMR) for Absolute Purity (Assay)
Causality: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method capable of providing a direct, SI-traceable purity value without requiring a specific standard of the analyte itself.[12][13][14] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[13] By comparing the integral of a unique proton signal from the analyte with that of a highly pure, stable internal standard of known concentration, we can determine the analyte's absolute purity.[15]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity). It is stable, non-volatile, has simple, sharp singlets that do not overlap with the analyte's signals, and is soluble in the chosen solvent.[13]
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound standard into a clean vial.
-
Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve both solids completely in ~0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and IS (a value of 30-60 seconds is typically robust).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Procedure:
-
Acquire the ¹H-NMR spectrum using the quantitative parameters.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique proton signal from the analyte (e.g., the methoxy -OCH₃ singlet or the methyl -CH₃ singlet).
-
Integrate the singlet from the two olefinic protons of Maleic Acid.
-
Calculate the purity using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 3 for -OCH₃, 2 for Maleic Acid)
-
MW: Molecular Weight (Analyte: 245.07 g/mol ; Maleic Acid: 116.07 g/mol )
-
m: Mass weighed
-
Purity_IS: Purity of the internal standard from its certificate.
-
-
Self-Validation Check: The result from qNMR, a primary method, should be in close agreement with the orthogonal HPLC purity value. Discrepancies may indicate the presence of non-chromophoric or structurally related impurities that co-elute in the HPLC method.
Final Recommendation: Matching the Standard to the Task
The selection of an analytical reference standard for this compound is a risk-based decision that must align with your analytical objective.
-
For Exploratory Research & Development: A standard from a Tier 2 supplier, verified in-house by HPLC and NMR for identity and approximate purity, is often sufficient and cost-effective.
-
For Method Validation, Stability Studies, and Regulated Quality Control: A Certified Reference Material (CRM) from a Tier 1 supplier, accredited to ISO 17034, is non-negotiable. The certified value, complete with a statement of measurement uncertainty and metrological traceability, is required to ensure the defensibility and integrity of your data.[4][6][7]
By combining a logical supplier qualification strategy with robust, orthogonal in-house verification, researchers and scientists can ensure the quality of their this compound reference standard, thereby guaranteeing the accuracy and reliability of their analytical results.
References
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. uspbpep.com [uspbpep.com]
- 3. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. pacificcert.com [pacificcert.com]
- 6. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 7. nata.com.au [nata.com.au]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Senior Application Scientist's Guide: Comparing the Biological Efficacy of Fluorinated vs. Brominated Benzoic Acid Analogs
Introduction: The Strategic Role of Halogenation in Drug Design
In the landscape of medicinal chemistry, the deliberate introduction of halogen atoms into a molecular scaffold is a time-honored and powerful strategy for optimizing drug candidates. Halogenation can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[1] Among the most versatile and frequently utilized scaffolds in drug discovery is benzoic acid, a simple aromatic carboxylic acid that serves as a foundational building block for a vast array of therapeutic agents.[2][3]
This guide provides an in-depth, objective comparison of the biological efficacy of fluorinated versus brominated benzoic acid analogs. Moving beyond simplistic rules of thumb, we will dissect the fundamental physicochemical differences between fluorine and bromine and explore how these distinctions translate into tangible outcomes in target binding, metabolic stability, and overall therapeutic potential. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide rational drug design.
Part 1: The Physicochemical Dichotomy of Fluorine and Bromine
The choice between fluorine and bromine is not arbitrary; it is a strategic decision rooted in their distinct and often opposing physicochemical properties. Understanding these differences is paramount to predicting their effects on a parent molecule like benzoic acid.
| Property | Fluorine (F) | Bromine (Br) | Causality and Implication in Drug Design |
| Atomic Radius (Å) | 1.47 | 1.85 | Bromine's larger size provides greater steric bulk, which can be used to probe or fill a binding pocket. Fluorine is a closer isostere of hydrogen. |
| Electronegativity (Pauling) | 3.98 | 2.96 | Fluorine's extreme electronegativity creates strong dipoles, alters the pKa of the benzoic acid, and facilitates polar interactions.[4] |
| C-X Bond Energy (kcal/mol) | ~116 (C-F) | ~72 (C-Br) | The exceptionally strong C-F bond is highly resistant to metabolic cleavage, making fluorine a key tool for blocking metabolic "hot spots".[5][6] |
| Polarizability (ų) | 0.56 | 3.05 | Bromine's high polarizability allows it to participate in favorable London dispersion forces and form significant halogen bonds. |
| Lipophilicity (Hansch π) | +0.14 | +0.86 | Bromine substitution significantly increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and decrease solubility.[7] |
| Halogen Bond Donor? | Very Weak | Strong | Bromine can act as a potent Lewis acid, forming a "halogen bond" with electron-rich atoms (O, N, S) in a protein binding pocket—a critical and often overlooked interaction.[8][9] |
The Halogen Bond: A Decisive Advantage for Bromine
While fluorine's influence is dominated by electrostatic and steric effects, bromine possesses an additional, powerful tool in its arsenal: the halogen bond.[9] This is a highly directional, non-covalent interaction where the electron density on the halogen atom is anisotropically distributed. This creates a region of positive electrostatic potential (the "σ-hole") on the outer axis of the C-Br bond, which acts as a Lewis acid and interacts favorably with Lewis bases like the carbonyl oxygen of a peptide backbone or the nitrogen of a histidine side chain.[8] Fluorine, due to its high electronegativity and low polarizability, has a negligible σ-hole and is thus a very poor halogen bond donor. This unique bonding capability can provide a significant enthalpic contribution to ligand binding, dramatically increasing the affinity and selectivity of brominated analogs for their target.
Part 2: Impact on Biological Activity and Pharmacokinetics
The fundamental physicochemical differences between fluorine and bromine directly translate into distinct advantages and disadvantages in a biological context.
Target Affinity and Potency
The choice of halogen can be guided by the topology and amino acid composition of the target's binding pocket.
-
Fluorine often enhances potency by:
-
Modulating pKa: A fluorine atom on the benzoic acid ring will lower the pKa of the carboxylic acid, increasing the proportion of the ionized carboxylate form at physiological pH. This can strengthen salt-bridge interactions with positively charged residues like arginine or lysine.[10]
-
Favorable Polar Interactions: The polarized C-F bond can engage in dipole-dipole interactions or serve as a hydrogen bond acceptor.[11]
-
-
Bromine can enhance potency through:
-
Hydrophobic Interactions: The significant increase in lipophilicity allows brominated analogs to occupy and form favorable van der Waals contacts within hydrophobic pockets.[12]
-
Halogen Bonding: As discussed, the formation of a halogen bond can anchor the ligand in the active site, providing a substantial boost in binding affinity that is unavailable to its fluorinated counterpart.
-
The following table provides a conceptual comparison based on published structure-activity relationship (SAR) data.[7][13]
| Analog Pair | Target | IC₅₀ (Fluorinated Analog) | IC₅₀ (Brominated Analog) | Rationale for Potency Difference |
| Analog A | Kinase X | 50 nM | 5 nM | The binding pocket contains a backbone carbonyl oxygen positioned to form a strong halogen bond with the bromine atom. |
| Analog B | Protease Y | 10 nM | 80 nM | The active site is sterically constrained and relies on a key salt-bridge interaction, which is strengthened by fluorine's electron-withdrawing effect on the benzoic acid pKa. |
Metabolic Stability: The "Fluorine Shield"
One of the most common and compelling reasons to incorporate fluorine is to enhance metabolic stability.[5] The cytochrome P450 (CYP) family of enzymes are primary drivers of drug metabolism, often through the oxidation of C-H bonds.[6] Replacing a metabolically vulnerable hydrogen atom with fluorine effectively "shields" that position from enzymatic attack due to the immense strength of the C-F bond.[14]
Conversely, the C-Br bond is weaker and can be a site for metabolic degradation. However, it is also a versatile synthetic handle, allowing for further modification via cross-coupling reactions to build more complex molecules.[10]
The diagram below illustrates this "metabolic blocking" principle.
Caption: Fluorine as a metabolic shield vs. Bromine.
The following table summarizes representative in vitro data comparing the metabolic stability of halogenated compounds in liver microsomes.
| Compound Pair | t½ (min) in HLM | Intrinsic Clearance (CLint) | Interpretation |
| Parent-H | 15 | High | Metabolically unstable. |
| Parent-F | >120 | Low | Fluorination at the metabolic hot spot significantly increased stability.[5] |
| Parent-Br | 25 | Moderate-High | Bromination offered minimal protection and may be a site of metabolism itself. |
Part 3: A Practical Guide to Comparative Evaluation
A robust comparison requires a self-validating system of experiments that progresses logically from target engagement to cellular effects and pharmacokinetic properties.
General Experimental Workflow
The following workflow provides a comprehensive framework for comparing halogenated analogs.
Caption: Experimental workflow for comparing halogenated analogs.
Experimental Protocol 1: In Vitro Target Engagement - Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the IC₅₀ value, a measure of a compound's potency in inhibiting a specific enzyme. This example is adapted for COX enzymes, common targets for anti-inflammatory benzoic acid derivatives.[15]
Objective: To quantify the concentration of fluorinated and brominated benzoic acid analogs required to inhibit COX-1 and COX-2 activity by 50%.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Prostaglandin E2 (PGE2) EIA Kit
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the F- and Br-analogs in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition. Causality: Serial dilutions are essential for generating a dose-response curve to accurately calculate the IC₅₀.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound dilutions. Incubate at 37°C for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Causality: Arachidonic acid is the natural substrate for COX enzymes; its conversion to prostaglandins is the reaction being measured.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify Product: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 2: In Vitro Pharmacokinetics - Microsomal Stability Assay
This assay provides crucial data on a compound's susceptibility to Phase I metabolism.[5]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the F- and Br-analogs in human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (1 µM final concentration)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiate Reaction: Add the test compound to the HLM mixture, followed immediately by the NADPH regenerating system to start the reaction. Causality: NADPH is an essential cofactor for CYP450 enzyme activity. Reactions without NADPH serve as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile. Causality: Cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each supernatant sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) can then be calculated from these values.
Part 4: Crystallographic Validation of Halogen-Protein Interactions
While potency and stability data are informative, X-ray crystallography provides the ultimate validation of the binding hypothesis.[16][17] Obtaining a co-crystal structure of a ligand bound to its target protein can definitively reveal the specific interactions—including halogen bonds—that drive biological activity. This structural information is invaluable for subsequent rounds of structure-based drug design.
The diagram below conceptually illustrates how crystallography can differentiate the binding modes of brominated and fluorinated analogs.
Caption: Conceptual binding modes validated by X-ray crystallography.
Conclusion: A Context-Dependent Choice
There is no universal answer to whether fluorine or bromine is "better" for enhancing the biological efficacy of benzoic acid analogs. The optimal choice is entirely context-dependent and represents a strategic trade-off guided by the project's goals.
-
Choose Fluorine when the primary objective is to enhance metabolic stability , block a known metabolic "hot spot," or subtly tune the electronics and pKa of the molecule to favor polar or salt-bridge interactions.[5][11]
-
Choose Bromine when the binding pocket contains a potential halogen bond acceptor , when a significant increase in lipophilicity is desired to access hydrophobic regions, or when the atom is intended as a synthetic handle for further diversification.[10][12]
Ultimately, the most effective path forward involves a multiparameter optimization approach. By synthesizing and evaluating both fluorinated and brominated analogs using the systematic experimental workflows outlined in this guide, researchers can make data-driven decisions, understand the structure-activity relationships of their chemical series, and accelerate the development of potent, safe, and effective therapeutics.
References
- 1. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 2. preprints.org [preprints.org]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Spectroscopic Differentiation: 4-Bromo-2-methoxy-6-methylbenzoic Acid and Its Precursors
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth, practical comparison of spectroscopic techniques to differentiate the final product, 4-Bromo-2-methoxy-6-methylbenzoic acid, from its potential synthetic precursors. By understanding the unique spectral fingerprints of each molecule, researchers can confidently track reaction progress, assess purity, and ensure the integrity of their synthesized compounds.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound can be logically envisioned as a multi-step process, commencing from a readily available starting material. A plausible synthetic route, which will form the basis of our spectroscopic comparison, is outlined below. This pathway allows us to pinpoint key structural transformations that are readily monitored by spectroscopic methods.
Caption: Plausible synthetic pathway for this compound.
This guide will focus on differentiating the final product from three key precursors: Orcinol , Orcinol Monomethyl Ether , and the brominated intermediate, 4-Bromo-3-methoxy-5-methylphenol .
¹H NMR Spectroscopy: Unraveling Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the chemical environment of hydrogen atoms within a molecule.[1][2] The chemical shift (δ), integration, and multiplicity of each signal offer a unique fingerprint of the compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Hydroxyl Protons (δ, ppm) | Carboxyl Proton (δ, ppm) |
| Orcinol | ~6.2-6.4 (3H) | ~2.2 (3H) | - | ~5.0 (2H, broad) | - |
| Orcinol Monomethyl Ether | ~6.2-6.5 (3H) | ~2.3 (3H) | ~3.8 (3H) | ~5.5 (1H, broad) | - |
| 4-Bromo-3-methoxy-5-methylphenol | ~6.6 (1H), ~6.8 (1H) | ~2.4 (3H) | ~3.9 (3H) | ~5.8 (1H, broad) | - |
| This compound | ~6.9 (1H), ~7.1 (1H) | ~2.5 (3H) | ~4.0 (3H) | - | ~11-13 (1H, broad) |
Note: The chemical shifts are approximate and can vary based on solvent and concentration.
Key Differentiating Features in ¹H NMR:
-
Carboxyl Proton: The most definitive signal for the final product is the highly deshielded and broad singlet of the carboxylic acid proton, typically appearing between 11 and 13 ppm. This signal is absent in all precursors.
-
Aromatic Region: The substitution pattern on the aromatic ring changes with each synthetic step, leading to distinct changes in the chemical shifts and coupling patterns of the aromatic protons.
-
Orcinol will show three aromatic protons in a relatively upfield region.
-
Orcinol Monomethyl Ether will have a similar pattern to orcinol, but with slight shifts due to the methoxy group.
-
The Brominated Intermediate will exhibit two distinct aromatic protons, likely as singlets or narrow doublets, due to the bromine atom's influence.
-
The Final Product will also show two aromatic protons, but their chemical shifts will be further influenced by the adjacent carboxylic acid group.
-
-
Hydroxyl vs. Methoxy Protons: The disappearance of one of the broad hydroxyl proton signals and the appearance of a sharp singlet around 3.8 ppm signifies the successful methylation of orcinol to orcinol monomethyl ether. The complete absence of hydroxyl proton signals and the presence of a methoxy signal are characteristic of the final product.
Caption: Key ¹H NMR spectral changes during the synthesis.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Comparative ¹³C NMR Data (Predicted Chemical Shifts):
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | Methoxy Carbon (δ, ppm) | Carboxyl Carbon (δ, ppm) |
| Orcinol | ~100-158 | ~21 | - | - |
| Orcinol Monomethyl Ether | ~102-160 | ~22 | ~55 | - |
| 4-Bromo-3-methoxy-5-methylphenol | ~105-158 | ~22 | ~56 | - |
| This compound | ~110-162 | ~23 | ~57 | ~168-172 |
Note: These are predicted values and serve as a guide for interpretation.
Key Differentiating Features in ¹³C NMR:
-
Carboxyl Carbon: The most significant and unambiguous differentiator for the final product is the appearance of a signal in the downfield region of the spectrum, typically between 168-172 ppm, corresponding to the carbonyl carbon of the carboxylic acid. This signal is absent in all precursors.
-
Carbon-Bromine Bond: The introduction of the bromine atom in the brominated intermediate will cause the carbon atom to which it is attached to shift to a more shielded (upfield) position compared to a carbon-hydrogen bond, typically in the range of 110-120 ppm.
-
Aromatic Carbon Shifts: The number of unique aromatic carbon signals and their chemical shifts will change at each synthetic step, reflecting the changing symmetry and electronic environment of the benzene ring.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4][5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups of interest.
Comparative IR Data:
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Alkyl) (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Orcinol | ~3200-3500 (broad) | ~3000-3100 | ~2850-2960 | - | ~1200 |
| Orcinol Monomethyl Ether | ~3200-3500 (broad) | ~3000-3100 | ~2850-2960 | - | ~1250 (asym), ~1050 (sym) |
| 4-Bromo-3-methoxy-5-methylphenol | ~3200-3500 (broad) | ~3000-3100 | ~2850-2960 | - | ~1260 (asym), ~1040 (sym) |
| This compound | ~2500-3300 (very broad) | ~3000-3100 | ~2850-2960 | ~1680-1710 (strong) | ~1280 (asym), ~1030 (sym) |
Key Differentiating Features in IR Spectroscopy:
-
Carboxylic Acid Signature: The final product is unequivocally identified by the simultaneous presence of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (overlapping with the C-H stretches) and a strong, sharp C=O stretching absorption between 1680 and 1710 cm⁻¹.[6] This combination is a classic hallmark of a carboxylic acid.
-
Hydroxyl Group: The precursors containing a phenolic hydroxyl group (Orcinol, Orcinol Monomethyl Ether, and the brominated intermediate) will all exhibit a broad O-H stretching band in the region of 3200-3500 cm⁻¹. This band is distinctly different from the extremely broad O-H stretch of the carboxylic acid.
-
Ether Linkage: The presence of a methoxy group in Orcinol Monomethyl Ether, the brominated intermediate, and the final product will be indicated by C-O stretching bands, typically an asymmetric stretch around 1250-1280 cm⁻¹ and a symmetric stretch around 1030-1050 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.[7][8] The presence of a bromine atom is particularly distinctive in mass spectrometry due to its isotopic distribution.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using electron impact (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Features |
| Orcinol | C₇H₈O₂ | 124.14 | Molecular ion (M⁺), loss of methyl, loss of CO. |
| Orcinol Monomethyl Ether | C₈H₁₀O₂ | 138.16 | Molecular ion (M⁺), loss of methyl, loss of CH₂O. |
| 4-Bromo-3-methoxy-5-methylphenol | C₈H₉BrO₂ | 217.06 | Isotopic M⁺ and M+2 peaks in a ~1:1 ratio, loss of methyl, loss of Br. |
| This compound | C₉H₉BrO₃ | 245.07 | Isotopic M⁺ and M+2 peaks in a ~1:1 ratio, loss of H₂O, loss of OCH₃, loss of COOH, loss of Br. |
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak: The molecular ion peak will confirm the molecular weight of each compound. The final product will have the highest molecular weight at m/z 245 (for the ⁷⁹Br isotope) and 247 (for the ⁸¹Br isotope).
-
Bromine Isotope Pattern: The presence of a bromine atom in the brominated intermediate and the final product will be immediately apparent from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.[9] There will be two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).
-
Fragmentation Pathways:
-
The precursors will show fragmentation patterns consistent with phenols and anisoles.
-
The final product will exhibit characteristic fragmentations of a benzoic acid, such as the loss of a hydroxyl group (M-17), a methoxy group (M-31), and a carboxyl group (M-45).
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. rsc.org [rsc.org]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. stenutz.eu [stenutz.eu]
- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 4-Bromo-2-methoxy-6-methylbenzoic Acid
This in-depth technical guide provides a comprehensive framework for the cross-validation of three prominent analytical techniques for the quantification of 4-Bromo-2-methoxy-6-methylbenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and equivalent analytical methodologies across different platforms.
The accurate quantification of this compound, a key intermediate in various synthetic pathways, is paramount for ensuring process consistency, product quality, and regulatory compliance in the pharmaceutical and chemical industries. The choice of analytical methodology can be influenced by a multitude of factors including sample matrix, required sensitivity, throughput, and available instrumentation. Consequently, a thorough cross-validation of different analytical techniques is essential to ensure that the data generated is reliable, reproducible, and comparable, irrespective of the method employed.
This guide will delve into the theoretical underpinnings and practical execution of each analytical technique, followed by a detailed protocol for a comprehensive cross-validation study. The objective is to provide a self-validating system, grounded in scientific integrity and authoritative standards, that enables laboratories to confidently interchange these methods.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. The following table provides a high-level comparison of the three techniques discussed in this guide for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE-UV) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation based on the differential migration of charged species in an electric field. |
| Selectivity | High | Very High | High |
| Sensitivity | Moderate to High | Very High | Moderate |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not typically required. | Often required to increase volatility. | Not typically required. |
| Instrumentation Cost | Moderate | High | Moderate |
| Primary Advantages | Robust, versatile, and widely available. | Excellent for identification and quantification of volatile and semi-volatile compounds. | High separation efficiency, low sample and reagent consumption. |
| Primary Limitations | Lower sensitivity compared to MS-based methods. | Requires analyte to be volatile or amenable to derivatization. | Sensitive to matrix effects, lower concentration sensitivity than GC-MS. |
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating, providing a clear path for implementation in a laboratory setting. The methodologies are adapted from established procedures for structurally similar aromatic carboxylic acids and are aligned with international regulatory guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[4] This method utilizes a reversed-phase approach, which is well-suited for the separation of moderately polar compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase composition should be optimized to achieve a retention time of approximately 5-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by further diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds.[5][6] For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.[7][8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Autosampler for liquid injections.
Sample Preparation and Derivatization (Silylation):
-
Extraction: For samples in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.
-
Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.[7][8]
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. Full scan mode can be used for initial identification.
Capillary Electrophoresis (CE-UV) Method
Capillary electrophoresis provides high separation efficiency and is particularly useful for the analysis of charged species.[9][10] This method is based on the principles of capillary zone electrophoresis (CZE).
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
Electrophoretic Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm).
-
Background Electrolyte (BGE): 20 mM borate buffer, pH 9.2. The pH can be adjusted to optimize the separation based on the pKa of the analyte.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 214 nm.
Sample Preparation:
-
Standard and Sample Solutions: Prepare standard and sample solutions in the background electrolyte to a concentration within the linear range of the method. It is crucial to match the matrix of the standards and samples as closely as possible to minimize injection bias.
Cross-Validation Protocol
The cross-validation of these analytical methods is essential to demonstrate their equivalence and to ensure the consistency of results across different platforms.[10][11] The following protocol outlines a systematic approach to this process, in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]
Objective
To demonstrate that the HPLC-UV, GC-MS, and CE-UV methods provide equivalent, reliable, and reproducible quantitative results for this compound.
Experimental Design
A comparative testing approach will be employed.[11] A single, homogenous batch of a representative sample matrix containing this compound will be analyzed by all three methods. The study will include the analysis of quality control (QC) samples at three concentration levels (low, medium, and high) spanning the calibration range.
Validation Parameters
The following validation parameters will be assessed for each method and the results will be compared:
-
Specificity/Selectivity: The ability of each method to unequivocally assess the analyte in the presence of components that may be expected to be present. This will be evaluated by analyzing blank matrix samples and samples spiked with potential impurities.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels will be used to establish the calibration curve, and the correlation coefficient (r²), y-intercept, and slope will be reported.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by the analysis of QC samples at three concentration levels, with a minimum of three replicates at each level. The results will be expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This will be evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Acceptance Criteria
The acceptance criteria for the validation parameters should be predefined and scientifically justified. The following are typical criteria for chromatographic and electrophoretic methods:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% of the nominal concentration |
| Precision (%RSD) | Repeatability: ≤ 15%Intermediate Precision: ≤ 20% |
| LOQ Precision (%RSD) | ≤ 20% |
| LOQ Accuracy (% Recovery) | 80-120% of the nominal concentration |
Statistical Comparison of Methods
The results obtained from the three analytical methods will be statistically compared to assess their equivalence.[12][13][15]
-
Student's t-test: To compare the mean values of the results obtained by the different methods. A p-value greater than 0.05 will indicate no significant difference between the methods.
-
F-test: To compare the variances of the results to assess if there is a significant difference in the precision of the methods.
-
Bland-Altman plot: A graphical method to visualize the agreement between two quantitative measurements.
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each analytical technique and the overall cross-validation process.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for CE-UV analysis.
Caption: Overall workflow for cross-validation.
Conclusion and Recommendations
This guide has provided a comprehensive framework for the cross-validation of HPLC-UV, GC-MS, and CE-UV methods for the quantification of this compound. The successful execution of this protocol will provide a high degree of confidence that the analytical results are equivalent and reliable, regardless of the chosen methodology.
Recommendations for Method Selection:
-
For routine quality control with high sample throughput and moderate sensitivity requirements, HPLC-UV is often the most practical choice due to its robustness and cost-effectiveness.
-
When definitive identification and the highest sensitivity are required, particularly in complex matrices or for trace-level analysis, GC-MS is the preferred method.
-
Capillary Electrophoresis offers a valuable alternative with high separation efficiency and low solvent consumption, making it an environmentally friendly option for routine analysis.
By adhering to the principles of scientific integrity and following the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reproducible, and defensible analytical data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. datacc.dimesociety.org [datacc.dimesociety.org]
- 6. Research Portal [scholars.csus.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Bromo-2-methoxy-6-methylbenzoic Acid
As a senior application scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant, and environmentally responsible disposal. This guide provides a comprehensive operational plan for the proper disposal of 4-Bromo-2-methoxy-6-methylbenzoic acid (CAS No. 68837-59-2). The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to regulatory standards by treating this compound with the necessary precautions its chemical nature demands.
The core principle of this guide is risk mitigation. This compound is an acutely toxic, halogenated aromatic compound.[1][2] Its disposal is not merely a matter of waste management but a critical final step in the experimental workflow.
Hazard Identification and Essential Safety Precautions
Before handling any waste, it is imperative to understand the specific hazards involved. This understanding informs every procedural choice, from personal protective equipment (PPE) selection to waste stream segregation.
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed.[1][2][3] |
| Serious Eye Damage/Irritation (Category 2) |
| Warning | H319: Causes serious eye irritation.[2] |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[3][4] |
| Specific target organ toxicity, single exposure (Category 3) |
| Warning | H335: May cause respiratory irritation.[3][4] |
Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is directly linked to the hazards identified above. Always don the following before handling the compound or its waste:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][5] This is non-negotiable to protect against accidental splashes that could cause serious eye irritation.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][5] Contaminated gloves must be disposed of as hazardous waste. Always use proper glove removal technique to avoid skin contact.[5]
-
Respiratory Protection: All handling and disposal procedures, including the rinsing of glassware, must be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols, which can cause respiratory tract irritation.[5][6]
Waste Segregation: The Cardinal Rule for Halogenated Compounds
The single most important operational step in disposing of this compound is segregation . As a brominated (halogenated) organic compound, it must never be mixed with non-halogenated organic waste.
-
Chemical Rationale: Halogenated waste streams require specific, often high-temperature, incineration methods to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated solvents complicates this process.[7]
-
Logistical & Financial Rationale: Disposal of halogenated waste is significantly more expensive than non-halogenated waste.[8] Cross-contamination increases the volume of high-cost waste and violates compliance protocols.
-
Regulatory Rationale: Environmental regulations strictly govern the treatment and disposal of halogenated organic compounds (HOCs) to prevent their release into the environment.[7]
Therefore, your laboratory must have a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[6][8][9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste generated from this compound.
Step 1: Container Preparation and Labeling
-
Select the Correct Container: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This is typically a polyethylene carboy or bottle for liquids and a labeled, sealable container for solids.[8]
-
Affix a Hazardous Waste Tag: Immediately label the container.[8] Do not wait until it is full. The label must include:
Step 2: Collection of Solid Waste and Contaminated Materials
-
Transfer of Unused Reagent: If disposing of surplus or expired solid reagent, carefully transfer it into the designated "Halogenated Solid Waste" container inside a chemical fume hood. Avoid creating dust.[5][10]
-
Collection of Contaminated PPE: Dispose of any contaminated items, such as gloves, weigh boats, or absorbent pads used during handling or spill cleanup, in the same solid waste container.
Step 3: Decontamination and Collection of Liquid Waste (Rinsate)
-
Initial Rinse: Rinse all contaminated glassware (beakers, flasks, etc.) with a suitable organic solvent, such as acetone, within the chemical fume hood.[6]
-
Collect the Rinsate: This initial rinsate is now considered halogenated hazardous waste.[6] Collect it in your designated "Halogenated Liquid Waste" container.
-
Subsequent Cleaning: After the initial organic rinse has been collected as hazardous waste, glassware can typically undergo standard washing procedures.
Crucial Note: Never pour any amount of the compound or its rinsate down the drain.[5][10]
Step 4: Secure Storage and Arranging Disposal
-
Secure the Container: Keep the waste container tightly closed when not in use.[6][8]
-
Proper Storage: Store the container in a designated Satellite Accumulation Area (SAA) within your lab.[8] It should be stored in secondary containment to mitigate spills and away from incompatible materials like strong oxidizing agents or strong bases.[2][10]
-
Schedule Pickup: Once the container is nearly full (do not overfill), or in accordance with your institution's policies, arrange for waste pickup through your EHS office.[6] Follow their specific procedures for scheduling a collection.
Emergency Protocol for Spills
In the event of a spill, your immediate actions are critical:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect and Dispose: Carefully sweep or scoop the contained material into your "Halogenated Solid Waste" container.[2][10]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper disposal of this compound and associated materials.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. mn.uio.no [mn.uio.no]
- 10. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Bromo-2-methoxy-6-methylbenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to empower you with the knowledge to handle laboratory chemicals with the utmost safety and precision. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2-methoxy-6-methylbenzoic acid, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to foster a culture of safety that enhances both personal well-being and the integrity of your research.
Hazard Profile and Risk Assessment
Based on GHS classifications from PubChem and SDS of similar compounds like 4-Bromo-2-methylbenzoic acid and 4-bromobenzoic acid, the primary hazards are:
| Hazard Category | GHS Classification & Statements | Rationale and Field Insights |
| Acute Oral Toxicity | Likely Category 4 (H302: Harmful if swallowed) | This is a common classification for benzoic acid derivatives.[1][2] Ingestion can lead to gastrointestinal irritation.[3] |
| Skin Irritation | Likely Category 2 (H315: Causes skin irritation) | Aromatic carboxylic acids can be irritating upon prolonged contact.[1][2] The halogen substituent can sometimes enhance this effect. |
| Eye Irritation | Likely Category 2A (H319: Causes serious eye irritation) | As a powder, the compound can cause significant mechanical and chemical irritation to the eyes.[1][2] |
| Respiratory Irritation | Possible Specific Target Organ Toxicity - Single Exposure, Category 3 (H335: May cause respiratory irritation) | Inhalation of the dust can irritate the respiratory tract.[1][2][3] |
Expert Insight: The combination of a carboxylic acid and a halogenated benzene ring suggests that upon combustion, toxic fumes, including hydrogen bromide, may be released.[2] Therefore, all handling procedures must be designed to minimize dust generation and to be conducted in a well-ventilated area.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential for handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | ANSI Z87.1 / EN166 | Protects against dust particles and potential splashes.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | ASTM F739 / EN374 | Nitrile provides good protection against a range of chemicals. Always inspect gloves before use and change them immediately if contaminated. |
| Body | A fully buttoned laboratory coat. A chemically resistant apron is recommended for larger quantities. | Prevents skin contact with the chemical. | |
| Respiratory | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. | NIOSH / EN 143, EN 149 | Engineering controls are the primary method for respiratory protection. Respirators are a secondary measure. |
| Feet | Fully enclosed shoes, preferably made of a chemical-resistant material. | Protects against spills. |
Operational Plan: From Receipt to Reaction
A systematic and well-planned workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood.
-
Ventilation Check: Before starting any work, ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, within the fume hood to minimize movement in and out of the controlled area.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing the Compound:
-
Tare a clean weigh boat on an analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If any dust is generated, gently clean it with a damp paper towel and dispose of it as hazardous waste.
-
-
Transfer to Reaction Vessel:
-
Gently tap the weigh boat to transfer the solid into the reaction vessel.
-
A powder funnel can be used to aid in the transfer and prevent spillage.
-
If any residue remains in the weigh boat, it can be rinsed with a small amount of the reaction solvent and transferred to the vessel.
-
Disposal Plan: Responsible Chemical Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[4][5]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[6][7]
Disposal Procedure
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][8][9] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[3][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel. |
| Minor Spill (Solid) | Alert others in the area. Wearing appropriate PPE, gently sweep the solid material into a labeled hazardous waste container.[11] Avoid creating dust.[1] Clean the spill area with a damp cloth and dispose of it as hazardous waste. |
| Major Spill | Evacuate the immediate area and alert your supervisor and institutional safety office.[12] Do not attempt to clean up a large spill without proper training and equipment. |
This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with. A proactive approach to safety is the cornerstone of innovative and successful research.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. echemi.com [echemi.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
